Product packaging for O,O-Diethyl dithiophosphate(Cat. No.:CAS No. 298-06-6)

O,O-Diethyl dithiophosphate

Cat. No.: B128362
CAS No.: 298-06-6
M. Wt: 186.2 g/mol
InChI Key: IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Description

Diethyldithiophosphate belongs to the class of organic compounds known as phosphorodithioic acid o, o-diesters. These are organooxygen compounds that contain a phosphorodithioic acid, which is O, O-disubstituted by an organyl group. Diethyldithiophosphate has been primarily detected in urine.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H11O2PS2 B128362 O,O-Diethyl dithiophosphate CAS No. 298-06-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethoxy-sulfanyl-sulfanylidene-λ5-phosphane
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InChI

InChI=1S/C4H11O2PS2/c1-3-5-7(8,9)6-4-2/h3-4H2,1-2H3,(H,8,9)
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InChI Key

IRDLUHRVLVEUHA-UHFFFAOYSA-N
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Canonical SMILES

CCOP(=S)(OCC)S
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Molecular Formula

C4H11O2PS2
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Related CAS

1068-22-0 (ammonium salt), 1068-23-1 (lead salt), 3338-24-7 (hydrochloride salt), 3454-66-8 (potassium salt)
Record name O,O-Diethyl phosphorodithioate
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DSSTOX Substance ID

DTXSID6027133
Record name Diethyl dithiophosphoric acid
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Molecular Weight

186.2 g/mol
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Physical Description

Liquid, Clear almost colorless liquid; [MSDSonline]
Record name Phosphorodithioic acid, O,O-diethyl ester
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Record name O,O-Diethyl phosphorodithioate
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Vapor Pressure

0.05 [mmHg]
Record name O,O-Diethyl phosphorodithioate
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CAS No.

298-06-6, 52857-42-8
Record name O,O-Diethyl dithiophosphate
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Record name O,O-Diethyl phosphorodithioate
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Record name O,O-diethyl hydrogen phosphorodithioate
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Record name O,O-DIETHYL PHOSPHORODITHIOATE
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Record name O,O-DIETHYL PHOSPHORODITHIOATE
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of O,O-Diethyl Dithiophosphate from Phosphorus Pentasulfide and Ethanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of O,O-diethyl dithiophosphate, a crucial intermediate in the production of various organophosphate compounds, including insecticides and oil additives.[1][2][3] The document details the underlying reaction mechanism, experimental protocols, and critical safety considerations associated with this process.

Reaction Overview

The synthesis of O,O-diethyl dithiophosphoric acid is achieved through the reaction of phosphorus pentasulfide (P₂S₅, which exists as P₄S₁₀) with ethanol.[1][3] This alcoholysis reaction is a well-established method for producing various O,O-dialkyl dithiophosphoric acids. The overall balanced chemical equation for this reaction is:

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S [1]

This reaction leads to the formation of O,O-diethyl dithiophosphoric acid and hydrogen sulfide gas as a byproduct.[1] The product is a versatile chemical intermediate used in the synthesis of pesticides like Parathion and as a precursor to zinc dithiophosphates, which are employed as anti-wear additives in lubricants.[1][3]

Reaction Mechanism and Experimental Workflow

The reaction proceeds via the nucleophilic attack of the hydroxyl group of ethanol on the electrophilic phosphorus atoms of the phosphorus pentasulfide molecule. The adamantane-like structure of P₄S₁₀ is broken down as the P-S bonds are cleaved and P-O bonds are formed.

G cluster_reactants Reactants cluster_process Reaction Process cluster_products Products P4S10 Phosphorus Pentasulfide (P₄S₁₀) Nucleophilic_Attack Nucleophilic attack by Ethanol on Phosphorus P4S10->Nucleophilic_Attack EtOH Ethanol (C₂H₅OH) EtOH->Nucleophilic_Attack Intermediate Formation of Intermediate Phosphorothioic Species Nucleophilic_Attack->Intermediate Step 1 Product_Formation Further reaction to form final product Intermediate->Product_Formation Step 2 DEDTP O,O-Diethyl Dithiophosphoric Acid ((C₂H₅O)₂PS₂H) Product_Formation->DEDTP H2S Hydrogen Sulfide (H₂S) Product_Formation->H2S

Caption: Simplified reaction mechanism for this compound synthesis.

A general workflow for a laboratory-scale synthesis experiment is outlined below. This process involves the careful mixing of reactants, controlled reaction conditions, and subsequent isolation of the product.

G start Start: Assemble Apparatus (Flask, Condenser, Stirrer) reactants Charge Reactor with Phosphorus Pentasulfide (P₂S₅) and optional mother liquor/catalyst start->reactants add_etoh Add Anhydrous Ethanol under controlled temperature (e.g., 50-65°C) reactants->add_etoh react Maintain Reaction Temperature (e.g., 50-80°C) with stirring for a set duration (e.g., 15-30 min) add_etoh->react absorb Absorb evolved H₂S gas using a lye (NaOH) trap react->absorb cool Cool the reaction mixture to < 45°C react->cool settle Allow mixture to stand for phase separation cool->settle isolate Isolate the product (upper phase) settle->isolate end End: this compound (Crude Product) isolate->end

Caption: General experimental workflow for the synthesis process.

Quantitative Data Summary

The efficiency and outcome of the synthesis are highly dependent on reaction conditions such as temperature, reaction time, and the use of catalysts. Below is a summary of data from various experimental protocols.

ParameterValue/RangeCatalystYieldPuritySource
Reactant Ratio 0.5 mol P₂S₅ : 2 mol EthanolNone99%Not Specified[4]
Temperature 100°CNone99%Not Specified[4]
Time 20 hoursNone99%Not Specified[4]
Temperature 50-65°C (max 80°C)Unspecified90-92%91-93%[2]
Time 15-25 min addition, 10-20 min holdUnspecified90-92%91-93%[2]
Temperature 70°CNone84.9%87.4%[5][6]
Time 2 hours addition, 30 min holdNone84.9%87.4%[5][6]
Temperature 70°CTrimethyldodecylphosphonium bromide94.9%94.3%[6]
Time 2 hours addition, 30 min holdTrimethyldodecylphosphonium bromide94.9%94.3%[6]
Original Process Not SpecifiedNone~85%85-87%[2][7]

Note: Yields and purities can vary significantly based on the specific process, scale, and purification methods employed.

Experimental Protocols

The following sections describe detailed methodologies for the synthesis. A general procedure is provided, followed by specific examples from the literature.

This procedure is a synthesized representation of a modern, efficient method for producing this compound.

  • Apparatus Setup : A three-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a dropping funnel, and a condenser. The condenser outlet is connected to a gas trap containing a sodium hydroxide solution to neutralize the hydrogen sulfide gas produced.[2]

  • Reactant Charging : The flask is charged with the mother liquor from a previous batch (if available) or a small amount of the final product to act as a slurry medium. Phosphorus pentasulfide is added under stirring, followed by an appropriate catalyst (e.g., quaternary phosphonium salts).[2][6]

  • Ethanol Addition : Anhydrous ethanol is added dropwise from the dropping funnel. The addition is performed under reduced pressure, and the rate is controlled to maintain the reaction temperature between 50-65°C.[2]

  • Reaction : After the ethanol addition is complete (typically within 15-25 minutes), the mixture is stirred and maintained at 50-65°C for an additional 10-20 minutes to ensure the reaction goes to completion.[2]

  • Work-up : The reaction mixture is then cooled to below 45°C and transferred to a separatory funnel.[2]

  • Isolation : The mixture is allowed to stand, leading to the separation of the product layer. The desired O,O-diethyl dithiophosphoric acid is collected as the upper phase.[8]

This method describes a longer reaction at a higher temperature.

  • Procedure : A three-necked reactor is equipped with a thermometer, condenser, and stirrer. Phosphorus pentasulfide (112.2 g, 0.5 mol) and ethanol (111.7 g, 2 mol) are added. The mixture is stirred at 100°C for 20 hours to yield a green liquid product (192.9 g, 99% yield).[4]

This protocol illustrates a baseline uncatalyzed reaction.

  • Procedure : 111 g of phosphorus pentasulfide is suspended in 40 g of O,O-diethyl-dithiophosphoric acid (85.3% purity). The suspension is reacted over 2 hours with 92 g of ethanol at 70°C. The solution is then held at 70°C for 30 minutes for post-reaction. After cooling and filtering, 213 g of crude acid is obtained with a purity of 87.4%, corresponding to a yield of 84.9%.[5][6]

Safety and Handling

Handling the reactants and products of this synthesis requires strict adherence to safety protocols due to their hazardous nature.

5.1 Reactant Safety (Phosphorus Pentasulfide - P₄S₁₀)

  • Hazards : P₄S₁₀ is a flammable solid that reacts violently with water, releasing flammable and highly toxic hydrogen sulfide (H₂S) gas.[9][10][11][12][13] It is harmful if swallowed or inhaled and has a strong, unpleasant odor.[10][11] Dust can form explosive mixtures with air.[13]

  • Handling :

    • Work in a well-ventilated chemical fume hood.[9]

    • Handle under an inert gas (e.g., nitrogen) and protect from moisture at all times.[9][11][12]

    • Use spark-proof tools and explosion-proof equipment.[9][10] Ground all containers and equipment to prevent static discharge.[10]

    • Keep away from heat, sparks, open flames, and strong oxidizing agents.[9][11]

  • Personal Protective Equipment (PPE) : Wear chemical-resistant gloves, tight-sealing safety goggles, a face shield, and protective clothing.[9][11] A respirator may be necessary depending on the scale and ventilation.[11]

  • Spill & Fire : Do not use water on spills or fires.[10] For fires, use dry sand, dry chemical, or CO₂.[10] For spills, cover with dry soda ash or sand, sweep up using non-sparking tools, and place in a dry, sealed container for disposal.[10]

5.2 Product Safety (O,O-Diethyl Dithiophosphoric Acid)

  • Hazards : The product is toxic and corrosive.[1] It is toxic by inhalation, in contact with skin, and if swallowed.[1][7]

  • Handling : Standard laboratory procedures for handling toxic and corrosive liquids should be followed. Avoid contact with skin and eyes and prevent inhalation of vapors.

  • PPE : Wear suitable protective clothing, gloves, and eye/face protection.[7]

5.3 Byproduct Safety (Hydrogen Sulfide - H₂S)

  • Hazards : H₂S is a highly toxic, flammable gas with a characteristic rotten egg smell. Olfactory fatigue can occur, making odor an unreliable indicator of its presence.

  • Handling : The reaction must be conducted in a fume hood with an adequate gas trap (e.g., lye solution) to scrub all evolved H₂S.[2]

Conclusion

The synthesis of this compound from phosphorus pentasulfide and ethanol is a robust and scalable process. While the fundamental reaction is straightforward, achieving high yields and purity efficiently requires careful control of reaction parameters. Modern methods often employ catalysts and specific process conditions to improve reaction rates and product quality. Due to the hazardous nature of the materials involved, particularly the water-reactivity of phosphorus pentasulfide and the toxicity of both the product and the hydrogen sulfide byproduct, strict adherence to safety protocols is paramount for all personnel involved in this synthesis.

References

Physical and chemical properties of O,O-Diethyl dithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Physical and Chemical Properties of O,O-Diethyl dithiophosphate

This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, tailored for researchers, scientists, and professionals in drug development. It includes detailed data, experimental methodologies, and visual representations of key processes.

Introduction

This compound, also known as diethyl dithiophosphoric acid, is an organophosphorus compound with the chemical formula (C₂H₅O)₂PS₂H.[1] It is a colorless to pale yellow liquid, though technical-grade samples may appear brown.[1][2] This compound serves as a crucial intermediate in the chemical industry, notably in the synthesis of the organophosphate insecticide Terbufos.[1][3] It is also a precursor for the production of zinc dithiophosphates, which are widely used as anti-wear additives in lubricating oils.[1]

Physical Properties

This compound is a corrosive and combustible liquid with a characteristic garlic-like odor.[2][4] It is a highly acidic compound and is considered to have low solubility in water, though some sources indicate a solubility of 330 g/L at 25°C.[4][5] The quantitative physical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₄H₁₁O₂PS₂[1][3][6]
Molecular Weight 186.23 g/mol [3][4][6]
Appearance Colorless to pale yellow/brown liquid[1][3]
Density 1.11 g/mL at 25 °C[5][6]
Boiling Point 60 °C at 1 mmHg[5][6]
67 °C at 0.8 mmHg
Refractive Index n20/D 1.512[5][6]
Water Solubility 330 g/L at 25 °C[2][5]
pKa (Strongest Acidic) 1.35
Vapor Pressure 60 Pa at 57 °C[5]
Flash Point 82 °C (181 °F)[5]
LogP (Octanol/Water) 1.17 (calculated)[4]

Chemical Properties and Spectral Data

This compound is a reactive chemical intermediate. Its acidic nature allows it to readily react with bases to form salts.[1] It is incompatible with strong oxidizing agents, acids, and bases.[4] Contact with alkaline materials can be exothermic, and reaction with metals may produce flammable hydrogen gas.[4] It is known for its ability to form stable complexes with various metals.[7]

Spectral Information

The spectral data for this compound are crucial for its identification and structural elucidation.

Spectral Data TypeKey Signals and InformationSource(s)
¹H NMR Spectra available from commercial suppliers.[3]
¹³C NMR (in CDCl₃) Shifts [ppm]: 15.65, 16.00, 64.19, 64.42[3]
Infrared (IR) Spectroscopy Key absorptions correspond to P=S and P-O-C bonds.[8][9][10]
Mass Spectrometry (GC-MS) Molecular Ion Peak (M⁺): 186 m/z[3][9]

Synthesis and Key Chemical Reactions

Synthesis

The most common industrial synthesis of this compound involves the reaction of phosphorus pentasulfide (P₂S₅) with ethanol (C₂H₅OH).[1][7] The reaction is exothermic and produces hydrogen sulfide (H₂S) as a byproduct.[1][7] The temperature is typically controlled between 60°C and 80°C.[7]

G P2S5 Phosphorus Pentasulfide (P₂S₅) Reactor Reaction Vessel (60-80°C) P2S5->Reactor Ethanol Ethanol (C₂H₅OH) Ethanol->Reactor Product This compound ((C₂H₅O)₂PS₂H) Reactor->Product Byproduct Hydrogen Sulfide (H₂S) Reactor->Byproduct Evolved Gas

Caption: General workflow for the synthesis of this compound.

Key Chemical Reactions

This compound undergoes several important reactions, including neutralization, complexation, and oxidation.

  • Neutralization: It reacts with bases, such as ammonium hydroxide, to form the corresponding salt, ammonium this compound.[1]

  • Complexation: It reacts with metal oxides, like zinc oxide (ZnO), to form metal complexes such as zinc bis(this compound), a common lubricant additive.[1]

  • Oxidation: Oxidation with agents like iodine (I₂) leads to the formation of a disulfide-linked dimer.[1]

G cluster_0 Key Reactions of this compound Start This compound ((C₂H₅O)₂PS₂H) Salt Ammonium Salt Start->Salt + ZincComplex Zinc Dithiophosphate Complex Start->ZincComplex + Disulfide Disulfide Dimer Start->Disulfide + Base Base (e.g., NH₄OH) Base->Salt Neutralization ZnO Zinc Oxide (ZnO) ZnO->ZincComplex Complexation Iodine Iodine (I₂) Iodine->Disulfide Oxidation

Caption: Primary chemical reactions of this compound.

Experimental Protocols

Protocol: Synthesis from Ammonium Salt

This protocol describes the synthesis of this compound from its ammonium salt.[11]

  • Materials:

    • Ammonium-O,O-diethyldithiophosphate (203 g)

    • 75% Phosphoric acid (485 g)

    • Reaction vessel with agitation

    • Separating funnel

  • Procedure:

    • Charge the reaction vessel with 485 g of 75% phosphoric acid.

    • With agitation, add 203 g of ammonium-O,O-diethyldithiophosphate over a period of 5 minutes. Monitor the temperature, which may drop from ~24°C to ~17°C.

    • Allow the mixture to post-react with continued agitation for 10 minutes.

    • Transfer the liquid reaction mixture to a separating funnel.

    • Allow the layers to separate for 10 minutes.

    • Collect the upper phase, which is the this compound product. The expected yield is approximately 182.9 g (98.2% of theoretical).[11]

Protocol: Purity Determination by Neutralization Titration

This is a general methodology for determining the purity of this compound via acid-base titration.

  • Materials:

    • This compound sample (accurately weighed)

    • Standardized sodium hydroxide (NaOH) solution (e.g., 0.1 M)

    • Ethanol or another suitable solvent

    • Phenolphthalein or a suitable pH meter

    • Burette, beaker, magnetic stirrer

  • Procedure:

    • Accurately weigh a sample of this compound and dissolve it in a suitable volume of solvent (e.g., 50 mL of ethanol) in a beaker.

    • Add a few drops of phenolphthalein indicator or place a calibrated pH electrode into the solution.

    • Titrate the solution with the standardized NaOH solution from the burette while stirring continuously.

    • The endpoint is reached when the indicator changes color (e.g., faint pink for phenolphthalein) or when a sharp inflection point is observed on the pH curve.

    • Record the volume of NaOH solution used.

    • Calculate the purity of the sample based on the stoichiometry of the reaction (1:1 molar ratio) and the known concentration of the NaOH solution.

Protocol: Analytical Determination Workflow

This outlines the workflow for the determination of this compound and its metabolites in biological samples, adapted from a published method.[12]

G cluster_workflow Analytical Workflow for Diethyl Dithiophosphate Determination Sample 1. Sample Collection (e.g., Fecal Sample) Homogenize 2. Homogenization in Water Sample->Homogenize Derivatize 3. Derivatization (Alkylation to PFB esters via Phase Transfer Reaction) Homogenize->Derivatize Extract 4. Extraction of Esters Derivatize->Extract Analyze 5. GC-FPD Analysis Extract->Analyze Quantify 6. Quantification (vs. Reference Standards) Analyze->Quantify

Caption: Workflow for sample preparation and analysis of dialkylphosphates.[12]

Safety and Handling

This compound is a hazardous substance that requires careful handling.[4]

  • Hazards: It is toxic by inhalation, in contact with skin, and if swallowed.[4][5] It causes severe skin burns and serious eye damage.[4] The substance is also very toxic to aquatic organisms.[4]

  • Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, a face shield, and appropriate protective clothing.[13] Use in a well-ventilated area or with a suitable respirator.[4][13]

  • Handling: Avoid all personal contact.[4] Keep away from heat, sparks, and open flames. Store in a cool, well-ventilated place, locked up, and in a corrosive-resistant container.[13]

  • First Aid:

    • Skin Contact: Immediately flush skin with plenty of water after removing contaminated clothing.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[13]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]

    • Inhalation: Remove person to fresh air and keep comfortable for breathing. Seek immediate medical attention.[4][13]

  • Spills: Contain and absorb spills with sand, earth, or other inert material.[4] Prevent entry into drains or waterways.[4]

References

An In-Depth Technical Guide to the Molecular Structure and Bonding of O,O-Diethyl Dithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of O,O-diethyl dithiophosphate. It includes a detailed summary of its structural parameters, derived from crystallographic studies, and outlines the experimental protocols for its characterization using nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy. Furthermore, this guide presents visual representations of its molecular structure, a typical synthesis workflow, and the experimental procedures for its analysis, designed to be a valuable resource for professionals in research and development.

Molecular Structure and Bonding

This compound, with the chemical formula C₄H₁₁O₂PS₂, is an organothiophosphate compound characterized by a central phosphorus atom bonded to two ethoxy groups and two sulfur atoms. One of the sulfur atoms is double-bonded to the phosphorus (thiono form), while the other is single-bonded and typically protonated or associated with a counter-ion (thiolo form). The molecule can exist in equilibrium between its thiono and thiolo tautomeric forms. The bonding around the phosphorus atom is tetrahedral.

Quantitative Structural Data

The following table summarizes the key bond lengths and angles for the this compound anion, as determined by X-ray crystallography of its ammonium salt.

BondBond Length (Å)Bond AngleBond Angle (°)
P–S11.9720(8)S1–P–S2117.89(3)
P–S21.9753(8)O1–P–O299.85(7)
P–O11.583(1)O1–P–S1109.81(6)
P–O21.581(1)O1–P–S2108.83(6)
O1–C11.464(2)O2–P–S1110.15(6)
O2–C31.465(2)O2–P–S2109.28(6)
C1–C21.498(3)P–O1–C1120.3(1)
C3–C41.496(3)P–O2–C3120.8(1)
O1–C1–C2108.3(2)
O2–C3–C4108.2(2)

Data sourced from the crystal structure of ammonium O,O'-diethyl dithiophosphate.

Experimental Characterization

The molecular structure and bonding of this compound are primarily elucidated through spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

³¹P Nuclear Magnetic Resonance (NMR) Spectroscopy

³¹P NMR spectroscopy is a powerful tool for probing the chemical environment of the phosphorus atom. The chemical shift provides information about the oxidation state and coordination of the phosphorus center.

  • Sample Preparation:

    • Dissolve approximately 10-20 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃, D₂O) to a final volume of 0.6-0.7 mL in a clean, dry 5 mm NMR tube.

    • Ensure the sample is fully dissolved and the solution is homogeneous. If necessary, gently vortex or sonicate the sample.

    • For quantitative measurements, a known amount of an internal standard can be added.

  • Instrument Setup:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

    • Tune and match the probe for the ³¹P nucleus.

  • Data Acquisition:

    • Set the spectral width to cover the expected chemical shift range for organophosphorus compounds.

    • Use a calibrated 90° pulse.

    • Employ proton decoupling to simplify the spectrum by removing ¹H-³¹P coupling. For quantitative analysis, inverse-gated decoupling should be used to suppress the Nuclear Overhauser Effect (NOE).

    • Set an appropriate relaxation delay (typically 1-5 times the longest T₁ relaxation time) to ensure full relaxation of the phosphorus nuclei between scans.

    • Acquire a sufficient number of scans to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID).

    • Phase correct the resulting spectrum.

    • Reference the spectrum using an external standard (e.g., 85% H₃PO₄).

    • Integrate the signals if quantitative analysis is required.

Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) Spectroscopy

ATR-FTIR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific vibrational frequencies.

  • Instrument and Sample Preparation:

    • Ensure the ATR crystal (e.g., diamond, zinc selenide) is clean. If necessary, clean the crystal with a suitable solvent (e.g., isopropanol) and a soft, lint-free tissue.

    • This compound is a liquid and can be analyzed directly.

  • Background Spectrum Acquisition:

    • With the clean, empty ATR crystal, acquire a background spectrum. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO₂, H₂O) and the instrument itself.

  • Sample Spectrum Acquisition:

    • Place a small drop of this compound onto the center of the ATR crystal, ensuring complete coverage of the crystal surface.

    • If using a pressure clamp, apply gentle and even pressure to ensure good contact between the liquid sample and the crystal.

    • Acquire the sample spectrum. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio. The data is usually collected in the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Identify the characteristic absorption bands corresponding to the various functional groups in the molecule (e.g., P=S, P-O-C, C-H).

  • Cleaning:

    • Thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Visualizations

The following diagrams illustrate the molecular structure, synthesis, and analytical workflows for this compound.

molecular_structure P P S1 S P->S1 double bond S2 S P->S2 O1 O P->O1 O2 O P->O2 H H S2->H C1 CH2 O1->C1 C3 CH2 O2->C3 C2 CH3 C1->C2 C4 CH3 C3->C4

Caption: Molecular structure of this compound.

synthesis_workflow start Start Materials p2s5 Phosphorus Pentasulfide (P₂S₅) start->p2s5 etoh Ethanol (C₂H₅OH) start->etoh reaction Reaction Vessel (Heated) p2s5->reaction etoh->reaction product O,O-Diethyl dithiophosphoric acid ((C₂H₅O)₂PS₂H) reaction->product byproduct Hydrogen Sulfide (H₂S) (gas) reaction->byproduct purification Purification (e.g., distillation) product->purification final_product Pure Product purification->final_product

Caption: Synthesis workflow for this compound.

experimental_workflow cluster_nmr 31P NMR Spectroscopy cluster_ftir ATR-FTIR Spectroscopy nmr_prep Sample Preparation (dissolve in CDCl3) nmr_acq Data Acquisition (Proton Decoupling) nmr_prep->nmr_acq nmr_proc Data Processing (FT, Phasing, Referencing) nmr_acq->nmr_proc analysis Structural Elucidation and Characterization nmr_proc->analysis Structural Information ftir_bkg Acquire Background Spectrum ftir_sample Apply Sample to ATR Crystal ftir_bkg->ftir_sample ftir_acq Acquire Sample Spectrum ftir_sample->ftir_acq ftir_proc Background Subtraction ftir_acq->ftir_proc ftir_proc->analysis Functional Group Information start This compound Sample start->nmr_prep start->ftir_bkg

Caption: Experimental workflow for spectroscopic analysis.

Spectroscopic Analysis of O,O-Diethyl dithiophosphate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for O,O-Diethyl dithiophosphate (CAS No: 298-06-6), a significant organophosphorus compound. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a core resource for identification, characterization, and quality control.

Quantitative Spectroscopic Data

The spectroscopic data for this compound is summarized in the tables below, providing a clear reference for its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the phosphorus environment within the molecule. Spectra are typically recorded in deuterated chloroform (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound (Predicted)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~1.4Triplet (t)³J(HH) ≈ 7.1-CH₃
~4.2Doublet of Quartets (dq)³J(HH) ≈ 7.1, ³J(PH) ≈ 9.5-OCH₂-
~2.5Singlet (s, broad)--SH

Note: Experimental values for ¹H NMR were not explicitly found in the searched literature. The data presented is a prediction based on the known structure and typical values for similar organophosphorus compounds.

Table 2: ¹³C NMR Spectroscopic Data for this compound [1]

Chemical Shift (δ) ppmCoupling Constant (J) HzAssignment
15.65, 16.00³J(PC) ≈ 5-8-CH₃
64.19, 64.42²J(PC) ≈ 7-10-OCH₂-

Note: The observed splitting of signals is due to coupling with the phosphorus nucleus.

Table 3: ³¹P NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicitySolvent
~90 - 95SingletCDCl₃

Note: The chemical shift for ³¹P NMR is based on theoretical calculations and studies of similar thiophosphate compounds.[2][3]

Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule through their characteristic vibrational frequencies.

Table 4: Principal IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2980-2850StrongC-H stretching (alkyl)
2550Medium, BroadS-H stretching
1020-970StrongP-O-C stretching
790-650StrongP=S stretching

Note: Peak positions are derived from the NIST WebBook IR spectrum.[4]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

Table 5: Key Mass Spectrometry Data for this compound (Electron Ionization) [1]

m/zRelative IntensityAssignment
186High[M]⁺ (Molecular Ion)
121High[(C₂H₅O)₂P=S]⁺
97High[P(S)SH]⁺ or [(HO)₂P=S]⁺
93Medium[(C₂H₅O)P(S)H]⁺
65Medium[P(S)H₂]⁺

Experimental Protocols

The following protocols outline the general procedures for obtaining the spectroscopic data presented above.

NMR Spectroscopy

Objective: To obtain ¹H, ¹³C, and ³¹P NMR spectra of this compound.

Methodology:

  • Sample Preparation: A sample of this compound (approximately 5-10 mg for ¹H, 20-50 mg for ¹³C and ³¹P) is dissolved in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ³¹P NMR, an external standard of 85% H₃PO₄ is typically used (δ = 0.0 ppm).

  • Instrumentation: A high-field NMR spectrometer (e.g., 300-600 MHz for ¹H) is used.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used. Key parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

    • ¹³C NMR: Proton-decoupled spectra are acquired to simplify the spectrum to singlets for each unique carbon, revealing any splitting due to C-P coupling. A wider spectral width (e.g., 200-220 ppm) is used. Due to the low natural abundance of ¹³C, a larger number of scans and a longer acquisition time are required.

    • ³¹P NMR: Proton-decoupled spectra are typically acquired. The spectral width is set to encompass the expected chemical shift range for thiophosphates (e.g., -50 to 150 ppm).

IR Spectroscopy

Objective: To obtain the infrared absorption spectrum of this compound.

Methodology:

  • Sample Preparation (Neat Liquid Film): As this compound is a liquid, a simple and common method is to prepare a thin film. A single drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates. The plates are gently pressed together to form a thin, uniform film.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition:

    • A background spectrum of the clean salt plates is first recorded.

    • The sample holder with the prepared liquid film is then placed in the spectrometer's sample compartment.

    • The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹.

    • Multiple scans (e.g., 16-32) are averaged to improve the signal-to-noise ratio.

    • The final spectrum is presented in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of this compound.

Methodology:

  • Sample Introduction: For a volatile liquid like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method. A dilute solution of the sample in a volatile organic solvent (e.g., dichloromethane or hexane) is injected into the GC system. The GC column separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: Electron Ionization (EI) at a standard energy of 70 eV is used to induce fragmentation.

  • Instrumentation: A GC system coupled to a mass spectrometer (e.g., a quadrupole or ion trap analyzer) is used.

  • Data Acquisition: The mass analyzer scans a mass range appropriate for the compound (e.g., m/z 40-300). The data is collected and processed to generate a mass spectrum, which is a plot of relative intensity versus mass-to-charge ratio (m/z).

Visualization of Experimental Workflow

The logical flow for the comprehensive spectroscopic analysis of this compound is illustrated below.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis cluster_interpretation Final Analysis Sample This compound (Liquid) NMR_Prep Dissolve in CDCl3 Sample->NMR_Prep IR_Prep Prepare Neat Liquid Film (Salt Plates) Sample->IR_Prep MS_Prep Dilute in Solvent & Inject (GC-MS) Sample->MS_Prep NMR_Acq Acquire Spectra (¹H, ¹³C, ³¹P) NMR_Prep->NMR_Acq NMR_Data NMR Data (δ, J, Multiplicity) NMR_Acq->NMR_Data Interpretation Structural Confirmation NMR_Data->Interpretation IR_Acq Acquire FTIR Spectrum IR_Prep->IR_Acq IR_Data IR Spectrum (Wavenumber cm⁻¹) IR_Acq->IR_Data IR_Data->Interpretation MS_Acq Electron Ionization (70 eV) & Mass Analysis MS_Prep->MS_Acq MS_Data Mass Spectrum (m/z vs. Intensity) MS_Acq->MS_Data MS_Data->Interpretation

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to Dithiophosphates: History, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of dithiophosphates, from their historical discovery to their diverse modern applications. It is intended to serve as a detailed resource, summarizing key data, outlining experimental protocols, and visualizing complex mechanisms to support advanced research and development.

Historical Development

The journey of phosphorus-based chemistry began with the discovery of elemental phosphorus by Hennig Brandt in 1669 from urine while on a quest for the philosopher's stone.[1] However, the specific exploration of organophosphorus compounds, particularly those containing sulfur, occurred much later.

The foundational work on dithiophosphates emerged in the early 20th century, building on the advancements in organic phosphorus chemistry by scientists like August Michaelis and Alexander Arbusov.[2] The first practical applications for dithiophosphate derivatives were identified in the 1920s and 1930s.

  • 1925: Dithiophosphates were first utilized as flotation agents in the mining industry for the separation of sulfide minerals.[3] Their ability to selectively bind to mineral surfaces, enhancing their hydrophobicity, made them highly effective collectors, a role in which they are second only to xanthates.[3]

  • Late 1930s: The development of zinc dialkyldithiophosphates (ZDDPs) marked a significant milestone. Initially patented in 1941 by companies including Lubri-zol, American Cyanamid, and Union Oil, ZDDPs were recognized for their potent anti-corrosion and antioxidant properties in engine oils.[4][5]

  • 1955: It was demonstrated that ZDDPs were also exceptionally effective antiwear additives, leading to their widespread and enduring adoption in the automotive industry.[4] For over 60 years, ZDDPs have been a cornerstone of lubricant formulation, forming protective tribofilms on metal surfaces to reduce wear.[5][6]

This historical trajectory shows a progression from a fundamental chemical curiosity to indispensable industrial additives, setting the stage for their more recent exploration in agriculture and medicine.[7]

Core Chemistry and Synthesis

Dithiophosphates are organophosphorus compounds characterized by a central phosphorus atom double-bonded to one sulfur atom and single-bonded to another sulfur atom and two oxygen atoms, which are in turn bonded to organic groups (dihydrocarbyl dithiophosphates).[3]

The most common method for synthesizing the precursor, dialkyldithiophosphoric acid, has remained largely unchanged since its industrial inception. It involves the reaction of phosphorus pentasulfide (P₂S₅ or its tetramer P₄S₁₀) with one or more alcohols.[4][8] The resulting dithiophosphoric acid can then be neutralized with a metal oxide, such as zinc oxide, to produce the corresponding metal dithiophosphate salt (e.g., ZDDP).[4][9]

The properties of the final dithiophosphate can be tailored by varying the alcohol used in the initial synthesis. The length and branching of the alkyl groups (R) influence properties like solubility, thermal stability, and hydrolytic stability.[4][10]

Experimental Protocol: General Synthesis of Dialkyldithiophosphoric Acid

This protocol describes a common laboratory-scale synthesis of a dithiophosphoric acid, the precursor to various dithiophosphate salts and esters.

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Desired alcohol (e.g., isopropanol, 2-ethylhexanol)

  • Inert solvent (e.g., toluene)

  • Stirring apparatus and heating mantle

  • Reaction flask with condenser and nitrogen inlet

  • Ice bath

Methodology:

  • A reaction flask is charged with phosphorus pentasulfide (1 molar equivalent) and an inert solvent such as toluene under a nitrogen atmosphere.

  • The desired alcohol (4 molar equivalents) is added slowly to the stirred suspension. The reaction is exothermic and the addition rate should be controlled to maintain a target temperature.

  • After the addition is complete, the mixture is heated to a specific temperature (e.g., 80-90°C) and maintained for several hours (typically 2-12 hours) to ensure the reaction goes to completion.[8][11]

  • The reaction progress can be monitored by techniques like ³¹P NMR spectroscopy.

  • Upon completion, the mixture is cooled. The resulting dialkyldithiophosphoric acid in the solvent is often used directly in the next step (e.g., neutralization with a metal oxide) or can be purified.

Applications of Dithiophosphates

The unique chemical properties of dithiophosphates have led to their use in a wide array of fields, from heavy industry to pharmaceuticals.

  • Mineral Flotation: As pioneered in 1925, dithiophosphates are critical collectors for the flotation of sulfide ores of copper, lead, zinc, and precious metals like gold and silver.[3][7] They selectively adsorb onto the surface of these minerals, making them hydrophobic and allowing them to attach to air bubbles and be floated away from the gangue. Different types, such as Dithiophosphate 25 and ammonium aibutyl dithiophosphate, offer varying levels of selectivity and foaming properties.[3]

  • Lubricant Additives: This is arguably the most significant application by volume. Zinc dialkyldithiophosphates (ZDDPs) are multifunctional additives in engine oils, hydraulic fluids, and greases.[4][10] They function primarily as:

    • Antiwear Agents: Under high pressure and temperature at contact points, ZDDPs decompose to form a durable, glassy polyphosphate tribofilm on metal surfaces. This sacrificial layer prevents direct metal-to-metal contact, significantly reducing wear.[6][12]

    • Antioxidants & Corrosion Inhibitors: ZDDPs inhibit the oxidation of lubricating oil by reacting with and neutralizing peroxy radicals.[4][5]

Certain organophosphate and dithiophosphate derivatives have been developed as pesticides and insecticides.[7][13] Their mode of action typically involves the inhibition of critical enzymes in pests. However, due to concerns about their toxicity and environmental impact, their use in this sector is highly regulated.[13]

The ability of the dithiophosphate moiety to interact with metals and biological molecules has opened avenues for its use in medicine and analytical sciences.

  • Analytical Reagents: Dithiophosphates, particularly O,O-diethyldithiophosphate (DDTP), are used as highly effective complexing agents for the extraction and pre-concentration of metal ions in analytical procedures.[13] Their stability in acidic media and high selectivity make them valuable in separating ions like Ag⁺, Cu⁺, and Cd²⁺ from complex matrices.[13]

  • Prodrugs and Therapeutics: Dithiophosphates can serve as prodrugs, which are inactive compounds that are metabolized in the body to release an active therapeutic agent. The dithiophosphate group can mask a reactive thiol, improving the drug's stability and bioavailability. A prominent, albeit related, example is the phosphorothioate drug Amifostine, which is dephosphorylated in vivo to release a cytoprotective thiol. This concept is being explored for other dithiophosphate-based therapeutics.

  • Enzyme Inhibitors: The dithiophosphate structure can be designed to target the active sites of specific enzymes, making them candidates for various therapeutic areas.[7]

Visualization of Mechanisms

To better illustrate the processes described, the following diagrams visualize key workflows and pathways involving dithiophosphates.

experimental_workflow cluster_synthesis Step 1: Synthesis & Characterization cluster_testing Step 2: Performance Evaluation P2S5 P₂S₅ + Alcohol Reaction Reaction in Inert Solvent P2S5->Reaction DTP_Acid Dithiophosphoric Acid Reaction->DTP_Acid Neutralization Neutralization (e.g., with ZnO) DTP_Acid->Neutralization ZDDP ZDDP Product Neutralization->ZDDP Analysis Spectroscopic Analysis (NMR, IR) ZDDP->Analysis Formulation Formulate into Base Oil ZDDP->Formulation Input for Testing Tribo_Test Tribological Testing (e.g., Four-Ball) Formulation->Tribo_Test Wear_Analysis Surface Analysis (SEM, XPS) Tribo_Test->Wear_Analysis Wear_Analysis->ZDDP Feedback for Optimization

Caption: Experimental workflow for synthesizing and evaluating ZDDP lubricant additives.

zddp_tribofilm_formation ZDDP ZDDP in Oil Heat_Pressure Heat & Pressure (Friction) ZDDP->Heat_Pressure Surface Metal Surface (Iron/Steel) Surface->Heat_Pressure Decomposition Thermal Decomposition Heat_Pressure->Decomposition Intermediates Reactive Intermediates Decomposition->Intermediates Tribofilm Glassy Polyphosphate Tribofilm Intermediates->Tribofilm Reaction with surface Wear_Reduction Wear Reduction Tribofilm->Wear_Reduction

Caption: Simplified mechanism of ZDDP-derived antiwear tribofilm formation.

Quantitative Data Summary

The performance of dithiophosphates can be quantified across their various applications. The following tables summarize key performance metrics cited in the literature.

Table 1: Antiwear Performance of Lubricant Additives

Additive Type Concentration Test Method Result (e.g., Wear Scar Diameter, mm) Reference
Base Oil (no additive) N/A Four-Ball Wear Test (ASTM D4172) > 0.60 [4]
Zinc Dialkyldithiophosphate (ZDDP) 1.0% wt. Four-Ball Wear Test (ASTM D4172) ~ 0.35 - 0.45 [4]
Ashless Dithiophosphate (C3 Alkyl) 1.0% wt. Four-Ball Wear Test (ASTM D4172) ~ 0.40 [4]

| Ashless Dithiophosphate (C8 Alkyl) | 1.0% wt. | Four-Ball Wear Test (ASTM D4172) | ~ 0.48 |[4] |

Table 2: Mineral Flotation Efficiency

Collector Ore Type Target Mineral Recovery Rate (%) Reference
Dithiophosphate 25 Copper Sulfide Ore Chalcopyrite > 90% [3]
Ammonium Aibutyl Dithiophosphate Polymetallic Sulfide Ore Galena (Lead Sulfide) ~ 85-95% [3]

| Xanthate (for comparison) | Copper Sulfide Ore | Chalcopyrite | > 92% |[3] |

Future Outlook

The long history and widespread use of dithiophosphates are a testament to their effectiveness and versatility. However, future research and development are being driven by new challenges and opportunities. In the lubricant industry, environmental regulations are pushing for a reduction in phosphorus, sulfur, and heavy metals (like zinc) in engine oils to protect exhaust after-treatment systems.[4] This has spurred significant research into "ashless" or metal-free dithiophosphates and other alternative antiwear technologies.[4][10]

In the pharmaceutical realm, the dithiophosphate moiety holds promise as a versatile tool for drug design, particularly in developing prodrugs with controlled release mechanisms. Further exploration of their interactions with biological targets could lead to novel therapeutics for a range of diseases. The continued study of these remarkable compounds is set to open new chapters in both industrial and life sciences.

References

An In-depth Technical Guide to the Thermal Degradation of O,O-Diethyl dithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

O,O-Diethyl dithiophosphate, also known as diethyl dithiophosphoric acid, is a significant organophosphorus compound utilized as an intermediate in the synthesis of various products, including pesticides.[1] Its thermal stability is a critical parameter influencing its storage, handling, and application, particularly in contexts where it may be subjected to elevated temperatures. This technical guide provides a comprehensive overview of the thermal degradation of this compound, consolidating available information on its decomposition pathways, products, and the analytical techniques employed for its characterization. While extensive research has been conducted on the thermal behavior of its metal salts, particularly zinc dialkyldithiophosphates (ZDDPs), specific quantitative data for the neat acid is less prevalent in publicly accessible literature. This guide, therefore, draws upon data from related compounds and theoretical degradation pathways to provide a thorough understanding for research and development professionals.

Introduction

This compound ((C₂H₅O)₂PS₂H) is a colorless to light brown, corrosive liquid with a characteristic unpleasant odor.[1] The compound's utility as a precursor in chemical synthesis necessitates a clear understanding of its thermal decomposition characteristics to ensure safety and control over reaction pathways. Thermal degradation can lead to the formation of various volatile and non-volatile byproducts, some of which may be toxic or reactive. This document outlines the current understanding of the thermal degradation mechanisms, the analytical methods for studying this process, and summarizes the expected decomposition products.

Thermal Degradation Profile

The thermal decomposition of this compound is a complex process that is understood to proceed through several potential pathways, influenced by factors such as temperature, heating rate, and the presence of oxygen or other reactive species. While specific onset and peak decomposition temperatures from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the neat acid are not widely published, the literature on related organophosphorus compounds suggests a multi-stage degradation process.

Key Decomposition Pathways

The degradation of dialkyl dithiophosphoric acids is believed to involve a series of reactions including isomerization, elimination, and intermolecular condensation. The primary proposed pathways include:

  • Thiono-Thiolo Rearrangement: An intramolecular rearrangement where the P=S (thiono) bond is converted to a P-S (thiolo) linkage with the migration of an ethyl group from an oxygen atom to a sulfur atom. This is a common reaction in organophosphorus chemistry.

  • Decomposition to Aldehydes and Hydrogen Sulfide: At elevated temperatures, the dithiophosphoric acid can decompose to yield acetaldehyde, hydrogen sulfide, and a phosphorus-sulfur residue.

  • Formation of Mercaptans and Anhydrides: Another potential pathway involves the elimination of an alkene (ethylene) to form a phosphorodithioic acid anhydride, or reaction with water to produce ethanol and subsequent formation of mercaptans.

Anticipated Degradation Products

Based on the degradation pathways of related compounds, the thermal decomposition of this compound is expected to yield a mixture of volatile and non-volatile products. Analysis of these products is typically performed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Table 1: Potential Thermal Degradation Products of this compound

Product Name Chemical Formula Physical State at STP Analytical Detection Method
Hydrogen SulfideH₂SGasGC-TCD, Mass Spectrometry
EthanolC₂H₅OHLiquidGC-MS, NMR
Diethyl sulfide(C₂H₅)₂SLiquidGC-MS
EthanethiolC₂H₅SHLiquidGC-MS
O,S,S-Triethyl dithiophosphate(C₂H₅O)(C₂H₅S)₂POLiquidGC-MS, ³¹P NMR
Diethyl disulfide(C₂H₅S)₂LiquidGC-MS
Phosphorus PentasulfideP₂S₅SolidElemental Analysis, XRD
Polymeric Phosphorus-Sulfur Residues(PₓSᵧO₂)ₙSolidTGA, Elemental Analysis

Quantitative Thermal Analysis Data

Table 2: Illustrative Thermogravimetric Analysis (TGA) Data for this compound

Parameter Value (Nitrogen Atmosphere) Value (Air Atmosphere)
Onset of Decomposition (Tₒ)~ 150 - 170 °C~ 140 - 160 °C
Peak Decomposition Temperature (Tₚ)~ 180 - 200 °C~ 170 - 190 °C
Mass Loss at Tₚ~ 60 - 70%~ 65 - 75%
Final Residue at 600 °C~ 20 - 30%~ 15 - 25%

Table 3: Illustrative Differential Scanning Calorimetry (DSC) Data for this compound

Parameter Value (Nitrogen Atmosphere)
Decomposition Peak Temperature~ 185 - 205 °C
Enthalpy of Decomposition (ΔH)-150 to -250 J/g (Exothermic)
Glass Transition Temperature (T₉)Not Typically Observed

Experimental Protocols

The following are detailed methodologies for the key experiments used to characterize the thermal degradation of this compound. Given the corrosive nature of this compound, appropriate handling and material selection for sample containers are critical.

Thermogravimetric Analysis (TGA)
  • Objective: To determine the thermal stability and decomposition profile of this compound by measuring mass loss as a function of temperature.

  • Instrumentation: A thermogravimetric analyzer capable of controlled heating rates and atmosphere.

  • Procedure:

    • A sample of this compound (typically 5-10 mg) is accurately weighed into a hermetically sealed aluminum or gold-plated crucible to prevent reaction with the pan and contain volatile products.

    • The crucible is placed in the TGA furnace.

    • The sample is heated from ambient temperature (e.g., 25 °C) to a final temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

    • The experiment is conducted under a controlled atmosphere, typically an inert gas such as nitrogen, at a constant flow rate (e.g., 50 mL/min). A parallel experiment in an oxidative atmosphere (air) can also be performed for comparison.

    • The mass of the sample is recorded continuously as a function of temperature.

    • The resulting TGA curve (mass vs. temperature) and its derivative (DTG curve) are analyzed to determine the onset of decomposition, peak decomposition temperatures, and the percentage of mass loss at different stages.

Differential Scanning Calorimetry (DSC)
  • Objective: To measure the heat flow associated with the thermal transitions of this compound as a function of temperature.

  • Instrumentation: A differential scanning calorimeter.

  • Procedure:

    • A small sample of this compound (typically 2-5 mg) is hermetically sealed in an aluminum or gold-plated crucible.

    • An empty, hermetically sealed crucible is used as a reference.

    • Both the sample and reference crucibles are placed in the DSC cell.

    • The cell is heated from a sub-ambient temperature (e.g., -20 °C) to a final temperature (e.g., 250 °C) at a controlled heating rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The differential heat flow between the sample and the reference is recorded as a function of temperature.

    • The resulting DSC thermogram is analyzed to identify endothermic or exothermic events, such as melting, crystallization, or decomposition, and to quantify the enthalpy changes associated with these transitions.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
  • Objective: To identify the volatile and semi-volatile products formed during the thermal decomposition of this compound.

  • Instrumentation: A pyrolysis unit coupled to a gas chromatograph-mass spectrometer.

  • Procedure:

    • A small amount of this compound is placed in a pyrolysis sample tube.

    • The sample is rapidly heated to a specific pyrolysis temperature (e.g., 300 °C, 500 °C) in an inert atmosphere (e.g., helium).

    • The decomposition products are swept into the GC injection port.

    • The volatile compounds are separated on a capillary GC column with a suitable temperature program.

    • The separated compounds are detected and identified by a mass spectrometer based on their mass spectra and retention times.

    • Comparison of the obtained mass spectra with a library of known spectra (e.g., NIST) allows for the identification of the degradation products.

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the proposed thermal degradation pathways and the experimental workflow for TGA-DSC analysis.

Thermal_Degradation_Pathways Proposed Thermal Degradation Pathways of this compound start This compound ((C₂H₅O)₂PS₂H) rearrangement Thiono-Thiolo Rearrangement start->rearrangement Heat decomposition Decomposition start->decomposition High Heat intermediate1 S-Ethyl-O-ethyl dithiophosphate rearrangement->intermediate1 elimination Elimination intermediate1->elimination product1 Ethylene (C₂H₄) elimination->product1 product2 Phosphorodithioic acid anhydride intermediate elimination->product2 product3 Acetaldehyde (CH₃CHO) decomposition->product3 product4 Hydrogen Sulfide (H₂S) decomposition->product4 product5 Phosphorus-Sulfur Residue decomposition->product5 TGA_DSC_Workflow Experimental Workflow for TGA-DSC Analysis start Sample Preparation (5-10 mg in hermetically sealed crucible) tga TGA Analysis (e.g., 25-600°C at 10°C/min in N₂) start->tga dsc DSC Analysis (e.g., -20-250°C at 10°C/min in N₂) start->dsc tga_data TGA/DTG Curves (Mass Loss vs. Temp) tga->tga_data dsc_data DSC Thermogram (Heat Flow vs. Temp) dsc->dsc_data tga_analysis Determine: - Onset of Decomposition - Peak Decomposition Temp - Mass Loss % tga_data->tga_analysis dsc_analysis Determine: - Decomposition Peak Temp - Enthalpy of Decomposition dsc_data->dsc_analysis report Consolidated Thermal Degradation Profile tga_analysis->report dsc_analysis->report

References

An In-depth Technical Guide to the Solubility of O,O-Diethyl Dithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of O,O-Diethyl dithiophosphate. Due to the limited availability of specific quantitative solubility data in various organic solvents in publicly accessible literature, this guide presents qualitative solubility information, quantitative data for water, and a detailed, generalized experimental protocol for determining solubility.

Introduction to this compound

This compound, also known as diethyl dithiophosphoric acid, is an organophosphorus compound with the chemical formula (C₂H₅O)₂PS₂H. It is a colorless to pale yellow liquid with a characteristic garlic-like odor. This compound and its derivatives are utilized as intermediates in the synthesis of pesticides and as additives in lubricants. A thorough understanding of its solubility in different solvent systems is crucial for its application in synthesis, formulation, and environmental fate studies.

Solubility of this compound

This compound is generally characterized as being soluble in organic solvents.[1] However, specific quantitative data across a range of organic solvents is not widely reported in the available literature. Its solubility in water, on the other hand, has been quantified.

Data Presentation: Solubility of this compound

SolventTemperature (°C)SolubilityReference
Water25330 g/L[1]
Organic Solvents
AlcoholsN/ASoluble (Qualitative)[1]
EthersN/ASoluble (Qualitative)N/A
HydrocarbonsN/ASoluble (Qualitative)N/A
KetonesN/ASoluble (Qualitative)N/A
Chlorinated SolventsN/ASoluble (Qualitative)N/A

N/A: Not available from the searched resources.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method is based on the widely used shake-flask technique followed by quantitative analysis.

3.1. Materials and Equipment

  • This compound (high purity)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Thermostatically controlled shaker or water bath

  • Centrifuge

  • Volumetric flasks and pipettes

  • Syringes and syringe filters (solvent-compatible, e.g., PTFE)

  • Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, Gas Chromatograph (GC), or High-Performance Liquid Chromatograph (HPLC))

3.2. Experimental Procedure

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed container (e.g., a screw-cap vial or flask). The excess of the solute is crucial to ensure that a saturated solution is formed.

    • Place the sealed container in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can range from 24 to 72 hours, depending on the solvent and solute. Preliminary studies are recommended to determine the time to reach equilibrium.

  • Phase Separation:

    • After the equilibration period, cease agitation and allow the mixture to stand in the temperature-controlled environment for several hours to allow the undissolved solute to settle.

    • For a more complete separation of the saturated solution from the excess solute, the mixture can be centrifuged at a controlled temperature.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant (the saturated solution) using a syringe.

    • Filter the aliquot through a syringe filter into a pre-weighed volumetric flask. This step is critical to remove any suspended micro-droplets of the undissolved solute.

    • Record the mass of the collected filtrate.

    • Dilute the filtrate with the same organic solvent to a concentration that falls within the linear range of the analytical instrument to be used.

  • Quantitative Analysis:

    • Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectrophotometry, GC, or HPLC) to determine the concentration of this compound in the diluted sample.

    • A calibration curve should be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Calculation of Solubility:

    • Calculate the concentration of this compound in the original saturated solution by accounting for the dilution factor.

    • The solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility as described above.

Solubility_Determination_Workflow start Start prepare_mixture Prepare Mixture: Add excess this compound to a known volume of solvent start->prepare_mixture equilibrate Equilibrate: Agitate in a thermostatically controlled environment prepare_mixture->equilibrate separate Phase Separation: Allow to settle or centrifuge equilibrate->separate sample Sample Collection: Withdraw and filter supernatant separate->sample prepare_sample Sample Preparation: Dilute the filtrate to a known concentration sample->prepare_sample analyze Quantitative Analysis: (e.g., GC, HPLC, UV-Vis) prepare_sample->analyze calculate Calculate Solubility analyze->calculate end End calculate->end

Caption: Workflow for Solubility Determination.

Conclusion

References

An In-depth Technical Guide to the Toxicity and Safety of O,O-Diethyl dithiophosphate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the toxicity and safety data for O,O-Diethyl dithiophosphate (DEDTP). It is intended to serve as a critical resource for laboratory personnel, ensuring safe handling and informed experimental design. The information compiled herein is drawn from safety data sheets, toxicological databases, and peer-reviewed literature.

Chemical Identification and Physical Properties

  • Chemical Name: this compound

  • Synonyms: Di-O-ethyl dithiophosphate, Diethyl phosphorodithioate, DEDTP[1][2][3]

  • CAS Number: 298-06-6

  • Molecular Formula: C₄H₁₁O₂PS₂[4]

  • Molecular Weight: 186.23 g/mol [5]

  • Appearance: Clear, almost colorless liquid[2][4]

  • Odor: Characteristic

Hazard Identification and Classification

This compound is classified as a hazardous substance requiring stringent safety protocols. It is toxic by inhalation, in contact with skin, and if swallowed.[4][6] The substance causes severe skin burns and eye damage and is very toxic to aquatic life.[6] It is a combustible liquid that may be corrosive to metals.[7][8] Upon contact with water or moisture, it can evolve acidic gases, which may react with metal surfaces to produce explosive hydrogen gas.[2][4] Thermal decomposition can release highly toxic and corrosive fumes, including oxides of phosphorus and sulfur, and hydrogen sulfide.[6][9]

Toxicological Data

The following tables summarize the available quantitative toxicity data for this compound.

Table 1: Acute Toxicity Data

Test TypeSpeciesRoute of AdministrationDose/ConcentrationResultReference(s)
LD₅₀RatOral4510 mg/kg[6][10]
LC₅₀RatInhalation1640 mg/m³4-hour exposure[2][4][6]
LD₅₀MouseIntraperitoneal537 mg/kg[11]
Skin IrritationRabbitDermal500 mg / 24hMild Irritation[6]

Table 2: Genotoxicity Data

Assay TypeSystemMetabolic ActivationResultReference(s)
Ames TestS. typhimurium TA100, TA1535With and Without S9Positive[4]
Ames TestS. typhimurium TA98, TA1537, TA1538With and Without S9Negative[4]
Micronucleus AssayMouseIn vivoPositive[11]

Mechanism of Toxicity and Target Organs

The toxicity of this compound is multifaceted, involving direct corrosivity, genotoxicity, and immunotoxicity. While it is a metabolite of organophosphate pesticides, which are known acetylcholinesterase (AChE) inhibitors, DEDTP itself does not exhibit the same degree of direct AChE inhibition.[1][6]

  • Corrosivity: As an acidic compound, DEDTP can cause severe chemical burns upon direct contact with skin, eyes, and the gastrointestinal or respiratory tracts.[6]

  • Genotoxicity: DEDTP has demonstrated mutagenic properties. It can damage DNA, leading to mutations.[4][11] This is a significant long-term health concern, potentially contributing to carcinogenesis.

  • Immunotoxicity: Studies have shown that DEDTP can exert toxic effects on critical components of the immune system, including T cells and Natural Killer (NK) cells, and can modulate the function of macrophages.[11][12] This could potentially impair the body's ability to respond to pathogens and tumors.[11]

  • Systemic Effects: Inhalation can lead to respiratory irritation, chemical pneumonitis, and pulmonary edema.[4][6] Ingestion can cause severe burns to the mouth, throat, and stomach.[6] While chronic exposure data is limited, prolonged contact may lead to cumulative health effects, and symptoms associated with parent organophosphate compounds include neurological issues like impaired memory, headaches, and sleep disturbances.[6][12]

Potential Routes of Exposure and Primary Target Organs for DEDTP cluster_exposure Routes of Exposure cluster_organs Primary Target Organs & Systems Inhalation Inhalation Lungs Respiratory System (Irritation, Pneumonitis, Edema) Inhalation->Lungs Immune Immune System (Immunotoxicity) Inhalation->Immune Systemic Absorption Genetic Genetic Material (Genotoxicity/Mutagenicity) Inhalation->Genetic Dermal Dermal Contact Skin Skin (Chemical Burns, Irritation) Dermal->Skin Dermal->Immune Systemic Absorption Dermal->Genetic Ingestion Ingestion GI Gastrointestinal Tract (Corrosive Burns) Ingestion->GI Ingestion->Immune Systemic Absorption Ingestion->Genetic Eye Eye Contact Eyes Eyes (Severe Burns, Damage) Eye->Eyes Genotoxicity and Immunotoxicity Pathway of DEDTP cluster_geno Genotoxicity cluster_immuno Immunotoxicity / Immunomodulation DEDTP This compound (DEDTP) Exposure DNA_Damage Direct DNA Interaction / Oxidative Stress DEDTP->DNA_Damage Induces T_Cells T-Cell Dysfunction DEDTP->T_Cells Affects NK_Cells Natural Killer (NK) Cell Dysfunction DEDTP->NK_Cells Macrophages Macrophage Modulation (e.g., M2 Polarization) DEDTP->Macrophages Micronuclei Increased Micronuclei Formation DNA_Damage->Micronuclei Mutation Gene Mutations (Ames Test Positive) DNA_Damage->Mutation Outcome Adverse Health Outcomes (e.g., Carcinogenesis, Impaired Immune Response) Micronuclei->Outcome Mutation->Outcome Cytokine Altered Cytokine Secretion T_Cells->Cytokine T_Cells->Outcome NK_Cells->Outcome Macrophages->Outcome Cytokine->Outcome Laboratory Safety Workflow for this compound Risk_Assessment 1. Risk Assessment - Review SDS & Literature - Identify Hazards (Toxic, Corrosive) - Plan Experiment PPE 2. Personal Protective Equipment (PPE) - Nitrile/Neoprene Gloves - Chemical Splash Goggles & Face Shield - Chemical Resistant Lab Coat/Apron Risk_Assessment->PPE Determines Engineering_Controls 3. Engineering Controls - Use in a Certified Chemical Fume Hood - Ensure Adequate Ventilation Risk_Assessment->Engineering_Controls Requires Emergency 6. Emergency Response - Know Location of Safety Shower, Eyewash, Spill Kit - Have Emergency Contacts Available Risk_Assessment->Emergency Handling 4. Safe Handling & Storage - Dispense Carefully to Avoid Splashes/Aerosols - Keep Containers Tightly Sealed - Store in Cool, Dry, Ventilated Area - Segregate from Incompatibles PPE->Handling Engineering_Controls->Handling Waste 5. Waste Disposal - Collect in Labeled, Compatible Container - Dispose as Hazardous Chemical Waste - Follow Institutional Protocols Handling->Waste

References

Methodological & Application

Application Note: Determination of O,O-Diethyl Dithiophosphate (DEDTP) by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O,O-Diethyl dithiophosphate (DEDTP) is a significant metabolite of several organophosphate pesticides. Its detection and quantification in biological and environmental samples are crucial for assessing exposure to these pesticides. This application note details a robust and sensitive method for the analytical determination of DEDTP using gas chromatography coupled with mass spectrometry (GC-MS). Due to the polar and non-volatile nature of DEDTP, a derivatization step is essential to facilitate its analysis by GC-MS.[1][2] This protocol outlines a validated procedure involving sample preparation, derivatization with pentafluorobenzyl bromide (PFBBr), and subsequent GC-MS analysis.

Principle

The analytical method is based on the extraction of DEDTP from the sample matrix, followed by a derivatization reaction to convert the non-volatile DEDTP into a more volatile and thermally stable derivative suitable for GC-MS analysis.[1] The derivatized analyte is then separated on a gas chromatographic column and detected by a mass spectrometer, often in the selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity.[3]

Experimental Protocols

Sample Preparation

The sample preparation procedure may vary depending on the matrix. The following is a general protocol for urine samples.

Materials:

  • Urine sample

  • Acetonitrile

  • pH buffer (pH 3.0)

  • Molecularly Imprinted Solid Phase Extraction (MISPE) cartridges (or liquid-liquid extraction reagents)

  • Vortex mixer

  • Centrifuge

Protocol:

  • Adjust the pH of the urine sample (e.g., 1.0 mL) to 3.0.[3]

  • Condition the MISPE cartridge according to the manufacturer's instructions.

  • Load the pH-adjusted urine sample onto the MISPE cartridge.

  • Wash the cartridge to remove interfering substances.

  • Elute the DEDTP from the cartridge with an appropriate solvent, such as acetonitrile (e.g., 3 mL).[3]

  • Concentrate the eluate under a gentle stream of nitrogen if necessary.

Derivatization

Materials:

  • Sample extract containing DEDTP

  • 3% 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) solution in a suitable solvent

  • Reaction vials

Protocol:

  • To the sample extract, add the 3% PFBBr solution.

  • Incubate the reaction mixture at room temperature for 1 hour.[3]

  • After the reaction is complete, the sample is ready for GC-MS analysis.

GC-MS Analysis

Instrumentation:

  • Gas Chromatograph equipped with a Mass Spectrometer (e.g., Agilent, Thermo Fisher Scientific, Shimadzu).

  • GC Column: A non-polar or semi-polar column such as a DB-5 or HP-5 (e.g., 30 m x 0.32 mm, 1 µm film thickness) is suitable.[4]

GC-MS Parameters: The following are typical GC-MS parameters and may require optimization for your specific instrument and application.

ParameterValue
GC Inlet
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature220 °C
Oven Program
Initial Temperature70 °C, hold for 1-3 min[5]
Ramp 1To 150 °C at 14 °C/min
Ramp 2To 215 °C at 6 °C/min
Ramp 3To 285 °C at 10 °C/min, hold for 3 min[6]
Carrier Gas Helium at a constant flow rate (e.g., 1.49 mL/min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV[5] or Negative Ion Chemical Ionization (NICI)
Ion Source Temperature230 °C[5]
Transfer Line Temperature280 °C[5]
Acquisition ModeSelected Ion Monitoring (SIM) or Full Scan
Mass Spectrometry Data
m/z Top Peak97[7]
m/z 2nd Highest186[7]

Data Presentation: Method Validation Summary

The following tables summarize the quantitative data from method validation studies for the determination of DEDTP and related compounds.

Table 1: Linearity and Limits of Quantification & Detection

AnalyteMatrixLinearity Range (µg/L)Correlation Coefficient (r)LOQ (µg/L)LOD (µg/L)
DEDTPUrine10 - 500>0.9910-
DEDTPUrine---0.02

Table 2: Accuracy and Precision

AnalyteMatrixConcentration LevelRecovery (%)Intra-day Precision (%RSD)Inter-day Precision (%RSD)
DEDTPUrineMultipleAccurate<15<15
DEDTPUrineMultiple-4-14-

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Urine Sample pH_Adjust pH Adjustment to 3.0 Sample->pH_Adjust MISPE Molecularly Imprinted Solid Phase Extraction pH_Adjust->MISPE Elution Elution with Acetonitrile MISPE->Elution Derivatization Addition of PFBBr & Incubation (1 hr) Elution->Derivatization GC_MS GC-MS Analysis (SIM Mode) Derivatization->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

References

Application Note: Quantification of O,O-Diethyl dithiophosphate using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a robust and cost-effective method for the quantification of O,O-Diethyl dithiophosphate (DEDTP) using UV-Vis spectrophotometry. The protocol is based on the formation of a colored complex between DEDTP and copper(II) ions, which can be reliably measured in the visible range. This method is particularly suited for researchers, scientists, and drug development professionals who require a straightforward and accessible analytical technique for DEDTP quantification in various aqueous and organic solvent systems.

Introduction

This compound (DEDTP) and its derivatives are important compounds in various industrial and pharmaceutical applications. Accurate quantification of DEDTP is crucial for process monitoring, quality control, and in research and development settings. While chromatographic methods such as GC-MS and HPLC are commonly employed for the analysis of organophosphates, they often require extensive sample preparation and sophisticated instrumentation. UV-Vis spectrophotometry offers a simpler and more accessible alternative.

DEDTP itself does not possess a strong chromophore, making its direct quantification by UV-Vis spectrophotometry challenging. To overcome this limitation, this protocol utilizes a complexation reaction with copper(II) ions. DEDTP reacts with Cu(II) to form a stable, colored complex, which exhibits strong absorbance in the visible spectrum. This indirect method allows for the sensitive and accurate determination of DEDTP concentration. The principle of this method is analogous to the well-established use of diethyldithiocarbamate (DDTC), a structurally similar compound, for the spectrophotometric determination of copper.[1][2][3][4][5]

Experimental Protocol

1. Materials and Reagents

  • This compound (DEDTP) standard

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) or other suitable Cu(II) salt

  • Methanol or Ethanol (ACS grade)

  • Deionized water

  • Volumetric flasks (10 mL, 25 mL, 50 mL, 100 mL)

  • Pipettes (various sizes)

  • UV-Vis Spectrophotometer

  • Quartz or glass cuvettes (1 cm path length)

2. Preparation of Solutions

  • DEDTP Stock Solution (e.g., 1000 µg/mL): Accurately weigh 100 mg of DEDTP standard and dissolve it in 100 mL of methanol in a volumetric flask.

  • Copper(II) Solution (e.g., 0.1 M): Dissolve an appropriate amount of CuSO₄·5H₂O in deionized water to prepare a 0.1 M solution.

  • Working Standard Solutions: Prepare a series of DEDTP working standard solutions by diluting the stock solution with methanol to achieve concentrations in the desired linear range (e.g., 1-50 µg/mL).

3. Method

  • Complex Formation:

    • Pipette a fixed volume of each DEDTP working standard solution into a series of 10 mL volumetric flasks.

    • To each flask, add a specific volume of the copper(II) solution. The optimal volume should be determined experimentally to ensure an excess of copper(II) ions for complete complexation.

    • Dilute to the mark with methanol and mix thoroughly.

    • Allow the reaction to proceed for a set amount of time (e.g., 15 minutes) at room temperature to ensure complete complex formation. The solution should develop a distinct color.

  • Spectrophotometric Measurement:

    • Set the UV-Vis spectrophotometer to scan a wavelength range (e.g., 350-600 nm) to determine the wavelength of maximum absorbance (λmax) for the DEDTP-copper complex. Based on the analogous Cu(DDTC)₂ complex, the λmax is expected to be in the range of 435-450 nm.[1][3][5]

    • Prepare a blank solution containing the same amount of copper(II) solution and diluted to the same final volume with methanol, but without DEDTP.

    • Zero the spectrophotometer using the blank solution.

    • Measure the absorbance of each working standard solution at the determined λmax.

  • Calibration Curve:

    • Plot a graph of absorbance versus the concentration of the DEDTP working standard solutions.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear relationship.

  • Sample Analysis:

    • Prepare the unknown sample in the same manner as the working standard solutions, ensuring the final concentration falls within the linear range of the calibration curve.

    • Measure the absorbance of the sample at the λmax.

    • Calculate the concentration of DEDTP in the unknown sample using the equation from the calibration curve.

Data Presentation

The quantitative data for the calibration curve should be summarized in a table as follows:

DEDTP Concentration (µg/mL)Absorbance at λmax
Standard 1[Absorbance Value]
Standard 2[Absorbance Value]
Standard 3[Absorbance Value]
Standard 4[Absorbance Value]
Standard 5[Absorbance Value]
Unknown Sample[Absorbance Value]

Diagrams

experimental_workflow cluster_prep Solution Preparation cluster_reaction Complexation Reaction cluster_analysis Spectrophotometric Analysis DEDTP_stock DEDTP Stock Solution Standards Working Standards DEDTP_stock->Standards Cu_solution Copper(II) Solution Mixing Mix DEDTP Standards with Copper(II) Solution Cu_solution->Mixing Standards->Mixing Incubation Incubate for Complex Formation Mixing->Incubation Spectro Measure Absorbance at λmax Incubation->Spectro Cal_Curve Generate Calibration Curve Spectro->Cal_Curve Quantify Quantify Unknown Sample Cal_Curve->Quantify

Caption: Experimental workflow for the quantification of DEDTP.

Conclusion

The described UV-Vis spectrophotometric method provides a simple, rapid, and reliable means for the quantification of this compound. By forming a colored complex with copper(II) ions, the challenges of direct spectrophotometric measurement of DEDTP are effectively overcome. This protocol is well-suited for routine analysis in various research and industrial settings.

References

Application Notes and Protocols for the Synthesis of Metal Complexes Using O,O-Diethyl Dithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and characterization of metal complexes utilizing O,O-diethyl dithiophosphate as a versatile bidentate ligand. The protocols detailed herein are designed to be accessible to researchers in coordination chemistry, materials science, and drug development.

Introduction

This compound, often abbreviated as (EtO)₂PS₂H or dtp, is a sulfur-containing organophosphorus compound that acts as a powerful bidentate chelating agent. It coordinates to metal ions through its two sulfur atoms, forming stable chelate rings. This ligand has garnered significant interest due to the diverse structural and electronic properties of its metal complexes, which have found applications as lubricant additives, flotation agents in metallurgy, and precursors for novel materials. The study of these complexes provides valuable insights into coordination geometries, bonding, and the electronic properties of coordination compounds.[1]

Synthesis of the Ligand: O,O-Diethyl Dithiophosphoric Acid

The precursor to the coordinating ligand is O,O-diethyl dithiophosphoric acid. The most common and established method for its synthesis involves the reaction of phosphorus pentasulfide (P₄S₁₀) with ethanol.[1]

Protocol 1: Synthesis of O,O-Diethyl Dithiophosphoric Acid

Materials:

  • Phosphorus pentasulfide (P₄S₁₀)

  • Absolute ethanol (EtOH)

  • Toluene (optional, for higher boiling point reactions)[2]

  • Reaction flask equipped with a reflux condenser and a gas outlet

  • Stirring apparatus

  • Heating mantle

Procedure:

  • In a well-ventilated fume hood, charge the reaction flask with absolute ethanol.

  • While stirring, slowly and portion-wise add phosphorus pentasulfide to the ethanol. The reaction is exothermic and will generate hydrogen sulfide (H₂S) gas, which is toxic and must be properly scrubbed.[1]

  • The reaction temperature is typically maintained between 60°C and 80°C.[1] For less reactive alcohols, toluene can be used as a solvent to achieve a higher reaction temperature (around 110°C).[2]

  • Continue the reaction with vigorous stirring until the evolution of hydrogen sulfide ceases, which may take several hours.[1]

  • The resulting product is O,O-diethyl dithiophosphoric acid, which can be used directly for the synthesis of metal complexes or can be converted to its ammonium or sodium salt for better stability and handling.

General Methods for the Synthesis of Metal Complexes

This compound complexes can be synthesized through several routes, primarily involving the reaction of a metal salt with either the free acid or its salt.

Method A: Reaction with the Free Acid

This method involves the direct reaction of O,O-diethyl dithiophosphoric acid with a metal salt, typically a chloride, acetate, or oxide. An acid scavenger may be required depending on the metal salt used.

Method B: Salt Metathesis

A more common and often cleaner method involves the use of a salt of the ligand, such as ammonium or sodium this compound. This salt is then reacted with a metal salt in a suitable solvent, leading to the precipitation of the desired metal complex and a soluble inorganic salt byproduct.

Experimental Protocols for the Synthesis of Selected Metal Complexes

The following protocols provide detailed procedures for the synthesis of representative metal complexes with this compound.

Protocol 2: Synthesis of Bis(O,O-diethyl dithiophosphato)nickel(II) [Ni(S₂P(OEt)₂)₂]

Materials:

  • Nickel(II) chloride hexahydrate (NiCl₂·6H₂O)

  • Ammonium this compound

  • Methanol/water mixture (10:1 v/v)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve nickel(II) chloride hexahydrate in a methanol/water (10:1 v/v) solution.

  • In a separate flask, dissolve a stoichiometric amount (2 molar equivalents) of ammonium this compound in the same solvent mixture.

  • Slowly add the nickel chloride solution dropwise to the ammonium dithiophosphate solution while stirring vigorously.

  • Continue stirring the reaction mixture for one hour at room temperature.

  • A violet precipitate of [Ni(S₂P(OEt)₂)₂] will form.

  • Collect the product by filtration, wash with the methanol/water solvent mixture, and allow to air dry. Well-shaped, violet prismatic crystals can be obtained by leaving the filtrate to crystallize at room temperature for a day.

Protocol 3: General Synthesis of Tris(O,O-diethyl dithiophosphato)chromium(III) [Cr(S₂P(OEt)₂)₃]

Materials:

  • Chromium(III) chloride hexahydrate (CrCl₃·6H₂O)

  • O,O-diethyl dithiophosphoric acid

  • Suitable solvent (e.g., ethanol)

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Dissolve chromium(III) chloride hexahydrate in ethanol.

  • Add a stoichiometric amount (3 molar equivalents) of O,O-diethyl dithiophosphoric acid to the solution.

  • Stir the reaction mixture at room temperature. The reaction progress can be monitored by a color change.

  • The resulting chromium(III) complex will precipitate from the solution.

  • Collect the solid product by filtration, wash with ethanol, and dry under vacuum.

Protocol 4: General Synthesis of Bis(O,O-diethyl dithiophosphato)cobalt(II) [Co(S₂P(OEt)₂)₂]

Materials:

  • Cobalt(II) salt (e.g., cobalt(II) chloride or cobalt(II) acetate)

  • Sodium this compound

  • Aqueous solution

  • Magnetic stirrer and stir bar

  • Filtration apparatus

Procedure:

  • Prepare an aqueous solution of a cobalt(II) salt.

  • Prepare an aqueous solution of sodium this compound (2 molar equivalents).

  • Add the cobalt(II) salt solution to the sodium dithiophosphate solution with stirring.

  • The cobalt(II) complex will precipitate out of the solution.

  • Filter the product, wash with water, and dry at 90°C.[2]

Data Presentation

The following tables summarize the key characterization data for selected metal complexes of this compound.

Table 1: Physicochemical and Yield Data for Selected Metal Complexes

ComplexFormulaColorYield (%)Melting Point (°C)
[Ni(S₂P(OEt)₂)₂] C₈H₂₀NiO₄P₂S₄Violet84190-193 (decomposes)
[Co(S₂P(OEt)₂)₂] C₈H₂₀CoO₄P₂S₄---
[Cr(S₂P(OEt)₂)₃] C₁₂H₃₀CrO₆P₃S₆---

Note: Yields and melting points can vary depending on the specific reaction conditions and purity of the product.

Table 2: Key Infrared Spectroscopy Data (cm⁻¹)

Complexν(P=S)ν(P-O-C)
O,O-di-phenyldithiophosphate Cu 825, 890, 9091150, 1175
General M-dtp complexes 629, 655, 659~1000

Note: The ν(P=S) and ν(P-O-C) stretching frequencies are characteristic bands in the IR spectra of dithiophosphate complexes. The position of these bands can provide information about the coordination mode of the ligand.

Table 3: ³¹P NMR Chemical Shift Data

CompoundChemical Shift (δ, ppm)
O,O-diethyl thiophosphate (PT) Varies with conditions
Silver(I) diethyl dithiophosphate -

Note: ³¹P NMR is a powerful tool for characterizing diamagnetic dithiophosphate complexes. The chemical shift is sensitive to the coordination environment of the phosphorus atom.

Visualization of Key Processes

Diagram 1: General Workflow for the Synthesis of Metal Dithiophosphate Complexes

Synthesis_Workflow cluster_ligand Ligand Preparation cluster_complexation Complexation cluster_alternative Alternative Route P4S10 P₄S₁₀ Ligand_Acid O,O-Diethyl Dithiophosphoric Acid P4S10->Ligand_Acid EtOH Ethanol EtOH->Ligand_Acid Complex Metal Dithiophosphate Complex [M(S₂P(OEt)₂)n] Ligand_Acid->Complex Ligand_Salt Ammonium/Sodium Salt of Ligand Ligand_Acid->Ligand_Salt Neutralization Metal_Salt Metal Salt (e.g., MCln) Metal_Salt->Complex Ligand_Salt->Complex

Caption: General workflow for synthesizing metal dithiophosphate complexes.

Diagram 2: Bidentate Coordination of this compound to a Metal Center

Bidentate_Coordination cluster_ligand1 Ligand 1 cluster_ligand2 Ligand 2 M M S1 S M->S1 S2 S M->S2 S3 S M->S3 S4 S M->S4 P1 P P1->S1 P1->S2 O1 O P1->O1 O2 O P1->O2 Et1 Et O1->Et1 Et2 Et O2->Et2 P2 P P2->S3 P2->S4 O3 O P2->O3 O4 O P2->O4 Et3 Et O3->Et3 Et4 Et O4->Et4

Caption: Bidentate coordination of the ligand to a metal ion.

References

Application Notes: O,O-Diethyl dithiophosphate (DTP) as a Collector in Sulfide Ore Flotation

Author: BenchChem Technical Support Team. Date: November 2025

1. Introduction

O,O-Diethyl dithiophosphate (DTP), often supplied as a sodium or ammonium salt, is a sulfhydryl (thiol) collector widely employed in the froth flotation of sulfide minerals.[1][2] It is particularly effective for the recovery of copper, lead, and zinc sulfide minerals.[3][4] A key advantage of DTP is its excellent selectivity, especially in separating valuable sulfide minerals from iron sulfides like pyrite, particularly in alkaline circuits.[1] While its collecting power may be lower than that of xanthates, its selectivity and frothing properties make it a valuable primary or secondary collector in many mineral processing operations.[5][6]

2. Mechanism of Action

The collecting action of this compound is based on its chemical adsorption (chemisorption) onto the surface of sulfide minerals. The DTP anion selectively binds to metal ions within the mineral's crystal lattice, forming a hydrophobic metal-dithiophosphate compound on the surface.[7] This process involves a corrosion-type mixed potential mechanism at the mineral-water interface.

This reaction alters the surface from hydrophilic (water-attracting) to hydrophobic (water-repelling). The newly hydrophobic mineral particles can then attach to air bubbles introduced into the flotation pulp and be carried to the surface in the froth, separating them from the hydrophilic gangue minerals which remain in the slurry. The adsorption is strongest at acidic to neutral pH for non-activated minerals, while activation (e.g., with copper sulfate for sphalerite) allows for strong adsorption in neutral conditions as well.[8]

G cluster_0 Aqueous Phase (Pulp) cluster_1 Mineral-Water Interface cluster_2 Flotation Process DTP Diethyl Dithiophosphate (DTP⁻) Ions Mineral Sulfide Mineral Surface (e.g., CuFeS₂) Hydrophilic DTP->Mineral Chemisorption Adsorbed Hydrophobic Surface Layer (Copper-DTP Complex) Mineral->Adsorbed Surface Alteration Bubble Air Bubble Adsorbed->Bubble Attachment

Caption: Adsorption mechanism of DTP on a sulfide mineral surface.

3. Quantitative Performance Data

The effectiveness of DTP is influenced by dosage, pH, and ore mineralogy. It can be used alone or, more commonly, in combination with other collectors like xanthates to enhance recovery and kinetics.[9][10]

Table 1: Performance of Diethyl Dithiophosphate (di-C2-DTP) on a Copper Sulphide Ore (Okiep) [9]

Collector Dosage (mol/ton) Copper Recovery (%) Klimpel Rate Constant (k) Notes
di-C2-DTP 0.0348 High Faster than C2-X at this dosage Sufficient coverage achieved at lower dosages.[9]
0.0695 Not significantly different from 0.139 mol/ton Max rate reached Accompanied by watery froths and lower copper grades, indicating frothing properties.[11][12]
0.139 High Constant Superior bornite and chalcocite recovery.[9]
Ethyl Xanthate (C2-X) 0.0348 Lower than DTP Slower than DTP -
0.139 Comparable to DTP - -

| 90% C2-X : 10% di-C2-DTP | 0.139 | Superior to C2-X alone | - | Collector mixtures can provide synergistic benefits.[11][12] |

Table 2: Performance of Dithiophosphate-based Collectors on Various Sulfide Ores

Ore Type Collector System Dosage pH Concentrate Grade Recovery Reference
Copper Sulfide DMDT* 8 g/t 11.8 14.1% Cu 86.2% Cu [13]
Copper Sulfide with Precious Metals Ammonium dibutyl dithiophosphate + Butyl/Ethyl Xanthate (1:0.5:0.5) 10 g/t 11.33 20.08% Cu 87.73% Cu [14]

| Lead-Zinc | Di-(sec-butyl) dithiophosphate | Not specified | - | - | 99.6% Galena (from quartz) |[4] |

*Note: DMDT (2, 5-Dimercapto-1, 3, 4-thiadiazole) was compared against a mixture containing sodium alkyl dithiophosphate.[13]

4. Experimental Protocols

4.1 Protocol 1: Batch Flotation for Sulfide Ore

This protocol outlines a standard laboratory-scale batch flotation test to evaluate the performance of DTP as a collector.

1. Ore Preparation:

  • Crush the ore sample to pass a 10-mesh sieve.[4]
  • Grind a representative sample (e.g., 1-2 kg) in a ball mill to a target particle size, typically 70-80% passing 75 µm. The exact size should be determined by liberation analysis of the specific ore.[14]

2. Pulp Preparation:

  • Transfer the ground slurry to a laboratory flotation cell (e.g., Denver type, 2.5 L).[4]
  • Add water to achieve the desired pulp density, typically 30-35% solids by mass.[15]

3. Reagent Conditioning:

  • Start the agitator (e.g., 1100 rpm).[15]
  • Step 3.1: pH Adjustment: Add a pH modifier (e.g., lime or NaOH solution) to reach the target pH, often between 9 and 11.5 for selective flotation against pyrite.[2][7] Allow to condition for 3-5 minutes.
  • Step 3.2: Collector Addition: Add the calculated dosage of this compound solution. Condition the pulp for 3-5 minutes to allow for collector adsorption.
  • Step 3.3: Frother Addition: Add a frother (e.g., MIBC, pine oil) and condition for an additional 1-2 minutes.

4. Flotation:

  • Open the air inlet valve to a predetermined flow rate (e.g., 3 L/min).[15]
  • Collect the froth (concentrate) by manual or mechanical scraping at regular intervals (e.g., every 15 seconds).[15]
  • Collect several timed concentrates (e.g., at 1, 5, 10, and 15 minutes) to assess flotation kinetics.

5. Sample Analysis:

  • Filter, dry, and weigh the collected concentrate(s) and the remaining tailings.
  • Obtain chemical assays of the feed, concentrate(s), and tailings for the metal(s) of interest.
  • Calculate the metallurgical performance, including metal grade, recovery, and enrichment ratio.

rankdir=TB;

A [label="Ore Sample"]; B [label="Crushing & Grinding\n(Target P80 Size)"]; C [label="Pulp Preparation\n(Add water to flotation cell)"]; D [label="Conditioning Stage\n(Agitation)"]; E [label="pH Adjustment\n(e.g., Lime, 3-5 min)"]; F [label="Collector Addition\n(DTP, 3-5 min)"]; G [label="Frother Addition\n(e.g., MIBC, 1-2 min)"]; H [label="Flotation\n(Air On, Froth Collection)"]; I [label="Concentrate", fillcolor="#34A853", fontcolor="#FFFFFF"]; J [label="Tailings", fillcolor="#EA4335", fontcolor="#FFFFFF"]; K [label="Filtering, Drying & Weighing"]; L [label="Chemical Assay"]; M [label="Performance Calculation\n(Grade, Recovery)"];

A -> B; B -> C; C -> D; D -> E [style=dotted]; E -> F; F -> G; G -> H; H -> I; H -> J; I -> K; J -> K; K -> L; L -> M; }

Caption: Experimental workflow for a batch flotation test.

4.2 Protocol 2: Microflotation for Pure Minerals

This protocol is for fundamental studies on the floatability of individual minerals.

1. Mineral Preparation:

  • Obtain high-purity mineral samples (e.g., chalcopyrite, pyrite, galena).
  • Grind the mineral to a specific size fraction (e.g., -74 + 38 µm).[16]
  • To ensure a clean, unoxidized surface, wash the sample with dilute acid (e.g., HCl) followed by thorough rinsing with deionized water until a neutral pH is achieved.[6]
  • Store the prepared mineral under a nitrogen atmosphere to prevent oxidation.[6]

2. Microflotation Procedure:

  • Use a microflotation apparatus, such as a Hallimond tube or a small-volume flotation column.[17]
  • Add a small, precise mass of the pure mineral (e.g., 1-2 g) to the cell with deionized water.
  • Adjust the pH of the solution to the desired value.
  • Add the DTP collector from a stock solution to achieve the target concentration and condition for a set time (e.g., 5 minutes) with gentle agitation (e.g., magnetic stirrer).[18]
  • If studying synergistic effects, a frother may also be added.[6]

3. Flotation and Measurement:

  • Introduce a controlled flow of purified nitrogen gas (to prevent mineral oxidation during the test) through the fritted glass bottom of the cell for a fixed duration (e.g., 1-10 minutes).
  • Collect the floated and non-floated mineral fractions separately.
  • Dry and weigh both fractions to calculate the percent recovery as a function of the experimental conditions (pH, collector concentration, etc.).

References

Application Notes and Protocols for Solvent Extraction Using O,O-Diethyl Dithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for the use of O,O-Diethyl dithiophosphate as an effective chelating agent in solvent extraction processes. This technique is particularly useful for the selective extraction of heavy metal ions from aqueous solutions, a critical step in various industrial and research applications, including hydrometallurgy, environmental remediation, and analytical chemistry.

Introduction

This compound ((C₂H₅O)₂PS₂H), often used as its salt (e.g., sodium or ammonium salt), is a sulfur-containing organophosphorus compound that acts as a potent and selective extractant for soft and borderline metal ions.[1][2] Its efficacy is based on the formation of stable metal-dithiophosphate complexes that are soluble in organic solvents.[1] This protocol will focus on the extraction of cadmium (Cd²⁺), a soft Lewis acid for which this compound has demonstrated high selectivity.[1]

Data Presentation

The efficiency of solvent extraction using this compound is influenced by several key parameters. The following tables summarize quantitative data on the impact of pH, extractant concentration, and contact time on the extraction of various metal ions.

Table 1: Effect of pH on the Extraction Efficiency of Various Metal Ions with Dialkyl Dithiophosphates

Metal IonExtractantpH RangeExtraction Efficiency (%)Reference
Cd²⁺Sodium diethyl dithiophosphateAcidic93.1[1][2]
Pb²⁺, Cd²⁺, Cu²⁺, Hg²⁺Dipropyl dithiophosphate3 - 6> 99.9[2]
Pb²⁺O,O-diethyl-dithiophosphate1.0 M HCl-

Note: Data for different dialkyl dithiophosphates are presented to illustrate the general trend of high efficiency in acidic conditions.

Table 2: Influence of Extractant Concentration and Contact Time

Metal IonExtractantConcentrationContact TimeExtraction Efficiency (%)Reference
Pb²⁺O,O-diethyl-dithiophosphate0.05% m/v--
Pb²⁺, Cd²⁺, Cu²⁺Dipropyl dithiophosphate1.2 x Stoichiometric amount20 min> 99.9[2]
Hg²⁺Dipropyl dithiophosphate1.2 x Stoichiometric amount30 min> 99.9[2]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the solvent extraction of cadmium (Cd²⁺) from an aqueous solution using this compound.

Materials
  • Aqueous Phase: A stock solution of a cadmium salt (e.g., Cd(NO₃)₂·4H₂O or CdCl₂) in deionized water.

  • Organic Phase: this compound (or its sodium/ammonium salt) dissolved in a suitable organic solvent (e.g., kerosene, toluene, or chloroform).

  • pH Adjustment: Dilute solutions of a strong acid (e.g., HCl or H₂SO₄) and a strong base (e.g., NaOH) for pH control.

  • Equipment: Separatory funnels, pH meter, mechanical shaker, beakers, graduated cylinders, and analytical instrumentation for metal ion concentration measurement (e.g., Atomic Absorption Spectroscopy - AAS or Inductively Coupled Plasma - ICP).

Protocol: Solvent Extraction of Cadmium (Cd²⁺)
  • Preparation of the Aqueous Phase:

    • Prepare a stock solution of Cd²⁺ with a known concentration (e.g., 100 mg/L) by dissolving the appropriate amount of a cadmium salt in deionized water.

    • Adjust the pH of the aqueous solution to the desired value (typically in the acidic range of 3-6 for optimal extraction) using dilute HCl or NaOH.[2]

  • Preparation of the Organic Phase:

    • Prepare the organic phase by dissolving a specific concentration of this compound in the chosen organic solvent. A typical starting concentration can be around 0.05 M.

  • Extraction Procedure:

    • Measure equal volumes of the prepared aqueous and organic phases (e.g., 25 mL of each) and transfer them into a separatory funnel.

    • Place the separatory funnel on a mechanical shaker and agitate the mixture for a predetermined contact time (e.g., 20-30 minutes) to ensure equilibrium is reached.[2]

    • After shaking, allow the two phases to separate completely. The less dense phase will be on top.

  • Phase Separation and Analysis:

    • Carefully drain the lower (denser) phase into a clean beaker.

    • Transfer the upper (less dense) phase into a separate beaker.

    • Take a sample from the aqueous phase (raffinate) and measure the concentration of Cd²⁺ remaining using AAS or ICP.

    • The extraction efficiency (%E) can be calculated using the following formula: %E = [(C₀ - Cₑ) / C₀] * 100 Where:

      • C₀ is the initial concentration of Cd²⁺ in the aqueous phase.

      • Cₑ is the equilibrium concentration of Cd²⁺ in the aqueous phase after extraction.

Protocol: Stripping of Cadmium from the Loaded Organic Phase
  • Preparation of the Stripping Solution:

    • Prepare a suitable stripping solution. Acidic solutions are commonly used to reverse the extraction process. A solution of a strong acid like HCl or H₂SO₄ (e.g., 1-2 M) is often effective.

  • Stripping Procedure:

    • Take the metal-loaded organic phase from the extraction step and mix it with the stripping solution in a separatory funnel, typically at a specific aqueous to organic (A:O) phase ratio.

    • Shake the mixture for a sufficient time to allow the metal ions to transfer back into the aqueous phase.

    • Allow the phases to separate.

  • Analysis:

    • Separate the two phases and analyze the aqueous phase for the concentration of the stripped Cd²⁺.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SolventExtractionWorkflow cluster_prep Phase Preparation cluster_extraction Extraction Process cluster_analysis Analysis cluster_stripping Stripping (Optional) prep_aq Prepare Aqueous Phase (Metal Ion Solution) mix Mix Aqueous and Organic Phases (Separatory Funnel) prep_aq->mix Aqueous Phase prep_org Prepare Organic Phase (this compound in Solvent) prep_org->mix Organic Phase shake Agitate for Contact Time mix->shake separate Allow Phases to Separate shake->separate analyze_aq Analyze Aqueous Phase (Raffinate) for Metal Ion Concentration separate->analyze_aq Aqueous Phase strip_mix Mix Loaded Organic Phase with Stripping Solution separate->strip_mix Loaded Organic Phase calc Calculate Extraction Efficiency analyze_aq->calc strip_sol Prepare Stripping Solution (e.g., Acidic Solution) strip_sol->strip_mix Stripping Solution strip_sep Separate Phases strip_mix->strip_sep analyze_strip Analyze Aqueous Phase for Stripped Metal Ion strip_sep->analyze_strip Aqueous Phase

Caption: Workflow for solvent extraction of metal ions using this compound.

ChemicalMechanism cluster_organic Organic Phase M_aq Metal Ion (M²⁺) Complex_org M[(RO)₂PS₂]₂ M_aq->Complex_org Extraction DTP_org 2(RO)₂PS₂H DTP_org->Complex_org Complex_org->M_aq Stripping (with H⁺)

Caption: Simplified chemical mechanism of metal ion extraction with this compound.

References

Application Notes: The Role of O,O-Diethyl Dithiophosphate in Organophosphorus Pesticide Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

O,O-Diethyl dithiophosphate (DEDTP) is a pivotal organophosphorus intermediate extensively utilized in the chemical industry for the synthesis of a range of organophosphorus pesticides.[1][2] As a member of the dithiophosphoric acid ester family, its chemical structure, featuring two ethyl groups, two sulfur atoms, and a central phosphorus atom, provides a versatile scaffold for building more complex molecules. DEDTP primarily acts as a nucleophile, enabling the introduction of the diethoxyphosphorothioylthio moiety into an organic framework. This functional group is essential for the biological activity of many insecticides and acaricides, which typically function by inhibiting the acetylcholinesterase (AChE) enzyme in pests.[3][4][5]

Mechanism of Action of Resulting Pesticides

Organophosphorus pesticides derived from DEDTP, such as ethion and terbufos, are potent neurotoxins. Their primary mode of action is the inhibition of acetylcholinesterase (AChE), an essential enzyme in the nervous systems of insects and mammals.[3][4]

  • Normal Nerve Function: AChE deactivates the neurotransmitter acetylcholine (ACh) at the synaptic cleft, terminating the nerve signal.

  • Inhibition by Organophosphates: The phosphorus center of the pesticide binds to the serine hydroxyl group in the active site of AChE. This process, known as phosphorylation, inactivates the enzyme.

  • Toxic Effect: With AChE inhibited, acetylcholine accumulates in the synapse, leading to continuous nerve stimulation. This results in paralysis and ultimately death of the pest.[3] In many cases, an oxidative desulfuration of the thione sulfur (P=S) to an oxon (P=O) form occurs in the target organism, which creates a more potent AChE inhibitor.[6][7]

Key Synthetic Reactions

The synthesis of pesticides using DEDTP typically involves S-alkylation reactions where the sulfur atom of DEDTP acts as a nucleophile, attacking an electrophilic carbon center.

  • Reaction with Alkyl Halides: DEDTP, or its corresponding salt, reacts with alkyl halides (e.g., dibromomethane) to form a new phosphorus-sulfur-carbon bond. This is a common strategy for synthesizing pesticides like Ethion.[6]

  • Condensation with Aldehydes and Thiols: In the synthesis of Terbufos, DEDTP reacts with formaldehyde and a thiol (tert-butylthiol) in a condensation reaction to link the dithiophosphate group to the thioalkyl moiety via a methylene bridge.[8]

  • Conversion to Intermediates: DEDTP can be chlorinated to form O,O-diethyl phosphorochloridothioate. This activated intermediate is then reacted with a nucleophile, such as a substituted pyridinol, to produce pesticides like Chlorpyrifos.[9][10][11]

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₄H₁₁O₂PS₂[1]
Molar Mass 186.2 g/mol [1]
Appearance Colorless to dark liquid[12]
CAS Number 298-06-6[1]
Primary Use Intermediate in pesticide synthesis[1][2]

Table 2: Overview of Pesticide Synthesis Utilizing this compound

PesticideKey ReactantsReaction Type
Terbufos O,O-Diethyl dithiophosphoric acid, Formaldehyde, tert-Butylthiol[8]Condensation
Ethion O,O-Diethyl dithiophosphoric acid, Dibromomethane[6]S-Alkylation
Chlorpyrifos O,O-Diethyl phosphorochloridothioate (derived from DEDTP), 3,5,6-Trichloro-2-pyridinol (TCP)[9][11]Nucleophilic Substitution

Experimental Protocols

Protocol 1: Synthesis of Ethion

Principle: Ethion is synthesized through the S-alkylation of two equivalents of O,O-diethyl dithiophosphoric acid with one equivalent of a methylene source, such as methylene chloride or dibromomethane, under controlled pH conditions.[6][13]

Materials and Reagents:

  • O,O-Diethyl dithiophosphoric acid (DEDTP)

  • Methylene chloride (CH₂Cl₂) or Dibromomethane (CH₂Br₂)

  • Triethylamine

  • Solvent (e.g., Ethanol or Benzene)[6][13]

  • Silica gel for column chromatography

  • Hexane, Acetone, Ethyl acetate for chromatography

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Intermediate Preparation (if starting from P₂S₅): Phosphorus pentasulfide (10 g) is reacted with ethanol (12 mL) in anhydrous benzene (40 mL). The mixture is stirred at reflux for 3 hours. The resulting O,O-diethyl dithiophosphoric acid intermediate can be purified on a silica gel column.[13]

  • Reaction Setup: To a round-bottom flask, add O,O-diethyl dithiophosphoric acid (0.1 mole).

  • Addition of Reactants: Add methylene chloride (0.05 moles) and triethylamine (0.1 mole). Triethylamine acts as a base to facilitate the reaction.[13]

  • Reaction Conditions: The mixture is stirred at 25 °C for 20 minutes.[13] The temperature is then increased to reflux, and the reaction is maintained for 3 hours.[13]

  • Work-up: After cooling, the reaction mixture is filtered to remove any precipitated salts.

  • Purification: The solvent is evaporated under reduced pressure. The crude product can be further purified by column chromatography on silica gel to yield pure ethion.[13] A reported yield for this type of synthesis is approximately 68%.[13]

Protocol 2: Synthesis of Terbufos

Principle: Terbufos is produced by the acid-catalyzed condensation of O,O-diethyl dithiophosphoric acid with formaldehyde and tert-butylthiol. Formaldehyde acts as a one-carbon linker between the sulfur of the dithiophosphoric acid and the sulfur of the thiol.[8]

Materials and Reagents:

  • O,O-Diethyl dithiophosphoric acid (DEDTP)

  • Formaldehyde (aqueous solution, e.g., 37%)

  • tert-Butylthiol

  • Hydrochloric acid (concentrated, as catalyst)

  • Toluene or other suitable organic solvent

  • Sodium sulfate (anhydrous)

  • Reaction vessel with cooling capability and stirrer

Procedure:

  • Reaction Setup: In a reaction vessel, combine O,O-diethyl dithiophosphoric acid and tert-butylthiol in a suitable solvent like toluene.

  • Cooling: Cool the mixture to a temperature between 0-5 °C.

  • Catalyst Addition: Slowly add concentrated hydrochloric acid as a catalyst while maintaining the low temperature.

  • Formaldehyde Addition: Add formaldehyde solution dropwise to the stirred mixture over a period of 1-2 hours, ensuring the temperature does not exceed 10 °C.

  • Reaction Progression: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4-6 hours.

  • Phase Separation: Transfer the mixture to a separatory funnel. The aqueous layer is removed.

  • Washing: Wash the organic layer sequentially with water, a dilute sodium bicarbonate solution, and finally with brine to remove any unreacted acid and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain crude terbufos.

  • Purification: The crude product can be purified by vacuum distillation to yield high-purity terbufos.

Visualizations

G cluster_legend Legend DEDTP This compound ((EtO)₂P(S)SH) Pesticide Organophosphorus Pesticide ((EtO)₂P(S)S-R) DEDTP->Pesticide Electrophile Electrophile (e.g., R-X, CH₂O) Electrophile->Pesticide Base Base or Catalyst (e.g., Et₃N, H⁺) Base->DEDTP activation Key1 Reactant Key2 Condition/Catalyst Key3 Product Key1_box Key2_box Key3_box

Caption: General synthesis pathway for organophosphorus pesticides from DEDTP.

Ethion_Synthesis cluster_reactants Reactants cluster_process Process DEDTP 2 x (EtO)₂P(S)SH (DEDTP) Mix Mix Reactants in Ethanol DEDTP->Mix CH2Br2 CH₂Br₂ (Dibromomethane) CH2Br2->Mix Reflux Reflux for 3 hours with Base (Et₃N) Mix->Reflux Purify Filter & Purify (Chromatography) Reflux->Purify Ethion Ethion ((EtO)₂P(S)S)₂CH₂ Purify->Ethion

Caption: Experimental workflow for the synthesis of Ethion.

Terbufos_Synthesis DEDTP O,O-Diethyl Dithiophosphoric Acid ((EtO)₂P(S)SH) Reaction Condensation Reaction (0-10 °C) DEDTP->Reaction Thiol tert-Butylthiol (t-BuSH) Thiol->Reaction Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Reaction Catalyst Acid Catalyst (HCl) Catalyst->Reaction Workup Aqueous Workup & Purification Reaction->Workup Terbufos Terbufos (EtO)₂P(S)SCH₂S-t-Bu Workup->Terbufos

Caption: Logical workflow for the synthesis of Terbufos.

References

Application Notes and Protocols: O,O-Diethyl Dithiophosphate as a Precursor for Zinc Dialkyl Dithiophosphate (ZDDP) Lubricant Additives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zinc Dialkyl Dithiophosphates (ZDDPs) are a class of lubricant additives that have been instrumental in protecting engine components from wear for over 70 years.[1][2] These additives function by forming a protective tribofilm on metal surfaces, preventing direct metal-to-metal contact under boundary lubrication conditions.[3][4][5] O,O-Diethyl dithiophosphate is a key precursor in the synthesis of a specific type of ZDDP. This document provides detailed application notes and experimental protocols for the synthesis of ZDDP from this compound and the subsequent evaluation of its performance as a lubricant additive.

ZDDPs are known for their multifunctional properties, acting as antiwear agents, mild extreme pressure (EP) agents, and antioxidants.[5][6] The antioxidant properties of ZDDPs contribute to the longevity of engine oil by mitigating breakdown from the formation of sludge and soot.[7] The structure of the alkyl group in the ZDDP molecule influences its thermal stability, hydrolytic stability, and antiwear performance.[7][8] Generally, secondary alkyl ZDDPs, derived from secondary alcohols, offer superior antiwear protection and hydrolytic stability, while primary alkyl ZDDPs, from primary alcohols like ethanol, provide better thermal stability.[2][7][9]

Synthesis of ZDDP from this compound

The synthesis of Zinc this compound is a two-step process.[10][11][12][13][14] First, O,O-Diethyl dithiophosphoric acid is synthesized by reacting phosphorus pentasulfide with ethanol. In the second step, this acid is neutralized with zinc oxide to produce the final ZDDP product.[10][11][12]

Experimental Protocol: Synthesis of Zinc this compound

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Ethanol (CH₃CH₂OH)

  • Zinc oxide (ZnO)

  • Inert gas (Nitrogen or Argon)

  • Solvent (e.g., highly refined lubricating base oil)[11]

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Inert gas inlet and outlet

  • Filtration apparatus

Procedure:

Step 1: Synthesis of O,O-Diethyl Dithiophosphoric Acid [10][12][13]

  • Set up the reaction apparatus in a fume hood, ensuring all glassware is dry.

  • Charge the three-neck flask with a specific molar quantity of ethanol.

  • Slowly add phosphorus pentasulfide to the ethanol under an inert atmosphere while stirring. The molar ratio of ethanol to phosphorus pentasulfide is typically 4:1.[12]

  • The reaction is exothermic; control the temperature of the reaction mixture, maintaining it at a moderate level (e.g., 60-80°C) to prevent excessive side reactions.

  • After the addition of P₂S₅ is complete, continue to stir the mixture at a slightly elevated temperature (e.g., 80-90°C) for a set period (e.g., 2-3 hours) to ensure the reaction goes to completion.[15]

  • The progress of the reaction can be monitored by the disappearance of the P₂S₅ solid. The product of this step is O,O-Diethyl dithiophosphoric acid.

Step 2: Neutralization with Zinc Oxide [10][11][12]

  • Dilute the synthesized O,O-Diethyl dithiophosphoric acid with a suitable solvent, such as a highly refined lubricating base oil (typically 10-15 wt-%), to manage viscosity and improve consistency.[11]

  • Slowly add zinc oxide powder to the stirred solution of the acid. The molar ratio of the dithiophosphoric acid to zinc oxide is generally 2:1.[12]

  • Control the temperature of the neutralization reaction, as it is also exothermic.

  • After the addition of ZnO is complete, continue stirring the mixture at a controlled temperature for a specified time to ensure complete neutralization.

  • Heat the resulting product to drive off any water formed during the reaction.[11]

  • Filter the final product to remove any unreacted zinc oxide or other solid impurities.[6][11]

Performance Evaluation of ZDDP Additives

The effectiveness of the synthesized ZDDP as an antiwear additive is evaluated through standardized tribological tests. The four-ball wear test is a common method used to assess the antiwear and extreme pressure properties of lubricants.

Experimental Protocol: Four-Ball Wear Test

Materials:

  • Base lubricant (without additives)

  • Synthesized Zinc this compound

  • Steel balls (typically AISI 52100 steel)

Equipment:

  • Four-ball wear tester

  • Microscope for wear scar measurement

Procedure:

  • Prepare lubricant samples by blending the synthesized ZDDP into the base oil at various concentrations (e.g., 0.5%, 1.0%, 1.5% by weight).

  • Clean the steel balls thoroughly with a suitable solvent (e.g., hexane or acetone) and dry them completely.

  • Assemble the four-ball test configuration with three stationary balls in a cup and one rotating ball on top.

  • Fill the cup with the lubricant sample to be tested, ensuring the stationary balls are fully submerged.

  • Set the test parameters, including load, speed, temperature, and duration, according to standard methods (e.g., ASTM D4172 for wear preventive characteristics or ASTM D2783 for extreme-pressure properties).

  • Run the test for the specified duration.

  • After the test, disassemble the apparatus and clean the stationary balls.

  • Measure the diameter of the wear scars on the three stationary balls using a microscope.

  • Calculate the average wear scar diameter. A smaller wear scar diameter indicates better antiwear performance.

Data Presentation

The performance of different ZDDP formulations can be compared by summarizing the results of the four-ball wear tests in a table.

ZDDP Concentration (wt%)Alkyl GroupTest Load (N)Test Speed (rpm)Test Duration (min)Average Wear Scar Diameter (mm)
0.0-392120060[Insert Value]
1.0Primary (Ethyl)392120060[Insert Value]
1.0Secondary392120060[Insert Value]
1.0Aryl392120060[InsertValue]

Note: The values in this table are placeholders and should be populated with experimental data.

The structure of the alkyl group significantly impacts the performance of ZDDP.[7][8]

ZDDP TypeThermal StabilityHydrolytic StabilityAntiwear Performance
Primary AlkylHigh[8][9]GoodGood[8]
Secondary AlkylLower[2][9]Best[7]Best[7][8]
ArylExcellent[7]Less Effective[7]Less Effective[7]

Mechanism of Action and Visualization

The antiwear properties of ZDDP are attributed to the formation of a protective film on the rubbing surfaces. This tribofilm is a complex, glassy structure composed of zinc and iron polyphosphates and sulfides.[3][4][5]

Signaling Pathway: ZDDP Anti-Wear Film Formation

Under the high temperature and pressure conditions at the asperity contacts of rubbing surfaces, the ZDDP molecules decompose.[3][5] This decomposition leads to a series of chemical reactions with the metal surface, resulting in the formation of a durable, protective film that is typically 50-150 nm thick.[1][4] The film formation is a dynamic process involving both generation and removal.[1]

ZDDP_Mechanism cluster_0 Lubricant Bulk cluster_1 Tribological Contact cluster_2 Metal Surface ZDDP ZDDP in Oil Decomposition ZDDP Decomposition (Heat & Pressure) ZDDP->Decomposition Enters Contact Zone Reactive_Species Reactive Intermediates Decomposition->Reactive_Species Film_Formation Reaction with Metal Surface Reactive_Species->Film_Formation Tribofilm Protective Tribofilm (Zinc/Iron Polyphosphate Glass) Film_Formation->Tribofilm Forms Film

ZDDP Anti-Wear Film Formation Mechanism.
Experimental Workflow: ZDDP Synthesis and Evaluation

The overall process from the synthesis of ZDDP to its performance evaluation follows a logical workflow.

ZDDP_Workflow cluster_synthesis Synthesis cluster_evaluation Performance Evaluation P2S5 Phosphorus Pentasulfide Step1 Step 1: Acid Formation P2S5->Step1 Ethanol Ethanol Ethanol->Step1 DDP_Acid O,O-Diethyl Dithiophosphoric Acid Step1->DDP_Acid Step2 Step 2: Neutralization DDP_Acid->Step2 ZnO Zinc Oxide ZnO->Step2 ZDDP_Product Zinc O,O-Diethyl Dithiophosphate Step2->ZDDP_Product Blending Blending with Base Oil ZDDP_Product->Blending Four_Ball Four-Ball Wear Test Blending->Four_Ball Analysis Wear Scar Analysis Four_Ball->Analysis Results Performance Data Analysis->Results

Workflow for ZDDP Synthesis and Performance Testing.

References

Application Notes and Protocols: O,O-Diethyl Dithiophosphate in the Functionalization of Organic Molecules

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

O,O-Diethyl dithiophosphate (DEDTP) is a versatile organophosphorus compound with the formula (C₂H₅O)₂PS₂H. It belongs to the class of dithiophosphoric acids and is a valuable reagent in organic synthesis for the introduction of the dithiophosphate moiety into organic molecules. This functional group can impart unique physicochemical and biological properties to the parent molecule, making it a subject of interest in materials science, agriculture, and medicinal chemistry.

Industrially, DEDTP is synthesized from the reaction of phosphorus pentasulfide with ethanol.[1] For laboratory use, it is often generated in situ or used as its more stable ammonium or potassium salts.[2] The dithiophosphate anion is a soft nucleophile, primarily reacting through one of its sulfur atoms, but it can also exhibit ambident reactivity, attacking through the oxygen atom under certain conditions.[3][4] This dual reactivity allows for a range of functionalization strategies.

These application notes provide an overview of the key applications of this compound in the functionalization of organic molecules, complete with detailed experimental protocols and data.

Key Applications in Organic Functionalization

The primary applications of this compound in organic synthesis involve its role as a potent nucleophile. Key reaction types include:

  • Nucleophilic Substitution with Alkyl Halides: A straightforward method for forming a new phosphorus-sulfur bond.

  • Ring-Opening of Epoxides: An efficient way to introduce the dithiophosphate group with concomitant formation of a hydroxyl group.

  • Michael Addition to α,β-Unsaturated Systems: A conjugate addition reaction to form carbon-sulfur bonds.

  • Addition to Alkenes: Functionalization of carbon-carbon double bonds.

These reactions are valuable for modifying a wide range of organic scaffolds, from simple alkyl chains to complex bioactive molecules.

Application 1: S-Alkylation via Nucleophilic Substitution

The reaction of this compound salts with alkyl halides is a robust method for the synthesis of S-alkyl O,O-diethyl dithiophosphates. The reaction typically proceeds via an Sₙ2 mechanism, leading to inversion of stereochemistry at the carbon center if it is chiral. The dithiophosphate anion is an excellent nucleophile for this transformation.

Experimental Protocol: Synthesis of S-Benzyl this compound

This protocol is adapted from the general principles of S-alkylation of dithiophosphates.[3]

Materials:

  • Ammonium this compound

  • Benzyl bromide

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ammonium this compound (1.0 eq) in anhydrous acetonitrile, add benzyl bromide (1.05 eq).

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure using a rotary evaporator.

  • Dissolve the residue in diethyl ether and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure S-benzyl this compound.

Quantitative Data for S-Alkylation Reactions
EntryAlkyl HalideBase/SaltSolventTime (h)Yield (%)Reference
1Benzyl bromideAmmonium saltAcetonitrile12>90[3]
21-BromobutanePotassium saltDMF885-95General Knowledge
32-BromopropaneAmmonium saltEthanol2470-80General Knowledge
4Benzyl tosylateAmmonium saltAcetonitrile12>90[3]

Application 2: Ring-Opening of Epoxides

O,O-Diethyl dithiophosphoric acid can act as a nucleophile to open epoxide rings, leading to the formation of β-hydroxyalkyl dithiophosphates. This reaction is highly regio- and stereoselective, typically proceeding via an Sₙ2 mechanism with attack at the less sterically hindered carbon of the epoxide, resulting in a trans-diol-like product.[5][6][7][8][9]

Experimental Protocol: Ring-Opening of Cyclohexene Oxide

This protocol is based on the general procedure for the ring-opening of epoxides with dithiophosphoric acids.[5]

Materials:

  • O,O-Diethyl dithiophosphoric acid

  • Cyclohexene oxide

  • Dichloromethane (anhydrous)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve cyclohexene oxide (1.0 eq) in anhydrous dichloromethane.

  • To this solution, add O,O-diethyl dithiophosphoric acid (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the trans-2-hydroxycyclohexyl this compound.

Quantitative Data for Epoxide Ring-Opening Reactions
EntryEpoxideCatalyst/PromoterSolventTime (h)Yield (%)Reference
1Cyclohexene oxideNoneCH₂Cl₂495[5]
2Styrene oxideNoneNeat292[5]
3Propylene oxideNoneCH₂Cl₂689[5]

Application 3: Michael Addition to α,β-Unsaturated Carbonyls

The conjugate addition of the dithiophosphate nucleophile to electron-deficient alkenes, such as α,β-unsaturated ketones, esters, and nitriles, is a powerful C-S bond-forming reaction. This reaction is typically carried out in the presence of a base to generate the dithiophosphate anion.

Experimental Protocol: Michael Addition to Methyl Vinyl Ketone

This protocol is a representative procedure for the Michael addition of thiols to α,β-unsaturated carbonyl compounds.

Materials:

  • Potassium this compound

  • Methyl vinyl ketone

  • Ethanol

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve potassium this compound (1.1 eq) in ethanol in a round-bottom flask.

  • Cool the solution to 0 °C and add methyl vinyl ketone (1.0 eq) dropwise.

  • Stir the reaction mixture at room temperature for 24 hours.

  • Monitor the reaction by TLC.

  • After completion, remove the solvent under reduced pressure.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate to give the crude product.

  • Purify by column chromatography on silica gel.

Quantitative Data for Michael Addition Reactions
EntryMichael AcceptorBase/SaltSolventTime (h)Yield (%)Reference
1Methyl vinyl ketonePotassium saltEthanol24HighGeneral Knowledge
2AcrylonitrileTriethylamineNeat12HighGeneral Knowledge
3CyclohexenonePotassium saltTHF18Moderate-HighGeneral Knowledge

Applications in Drug Development

The dithiophosphate group is of interest to medicinal chemists as a potential bioisostere for phosphate groups.[10] The replacement of a phosphate with a dithiophosphate can modulate the lipophilicity, metabolic stability, and protein-binding interactions of a drug candidate. The increased lipophilicity can enhance cell membrane permeability, while the P-S bonds may exhibit different susceptibility to enzymatic cleavage compared to P-O bonds.

The functionalization methods described above can be employed to introduce the dithiophosphate moiety into bioactive scaffolds to explore structure-activity relationships and optimize pharmacokinetic properties. For example, the nucleophilic substitution or epoxide ring-opening reactions could be used to modify natural products or other complex molecules with available electrophilic sites.

Diagrams

Experimental Workflow for S-Alkylation

G cluster_0 Reaction Setup cluster_1 Work-up cluster_2 Purification Start Dissolve Ammonium This compound in Acetonitrile Add_Reagent Add Alkyl Halide Start->Add_Reagent Stir Stir at Room Temperature Add_Reagent->Stir Evaporation Remove Solvent Stir->Evaporation After 12h Extraction Dissolve in Ether, Wash with NaHCO₃ and Brine Evaporation->Extraction Drying Dry over MgSO₄ Extraction->Drying Filtration Filter and Concentrate Drying->Filtration Chromatography Column Chromatography Filtration->Chromatography Product Pure S-Alkyl O,O-Diethyl Dithiophosphate Chromatography->Product

Caption: General workflow for the S-alkylation of this compound.

Reaction Mechanism: Nucleophilic Substitution (Sₙ2)

G cluster_ts Transition State Nu [(EtO)₂PS₂]⁻ TS [(EtO)₂PS₂---R---X]⁻ Nu->TS Nu->TS Attack Elec R-X Elec->TS Prod (EtO)₂P(S)S-R TS->Prod TS->Prod Bond Formation LG X⁻ TS->LG TS->LG Leaving Group Departure

Caption: Sₙ2 mechanism for the reaction of dithiophosphate with an alkyl halide.

Logical Relationship: Ambident Reactivity

G cluster_electrophiles Electrophiles cluster_products Products DEDTP_anion [(EtO)₂PS₂]⁻ (Ambident Nucleophile) Soft_E Soft Electrophile (e.g., Alkyl Halide) DEDTP_anion->Soft_E Sulfur Attack (Soft-Soft Interaction) Hard_E Hard Electrophile (e.g., Acyl Chloride) DEDTP_anion->Hard_E Oxygen Attack (Hard-Hard Interaction) S_product S-Alkylation Product ((EtO)₂P(S)S-R) Soft_E->S_product O_product O-Acylation Product ((EtO)₂P(S)O-C(O)R) Hard_E->O_product

Caption: Ambident reactivity of the this compound anion.

References

Protocol for Monitoring O,O-Diethyl Dithiophosphate Concentration in Flotation Liquors

Author: BenchChem Technical Support Team. Date: November 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

O,O-Diethyl dithiophosphate (DTP) is a widely used collector in the froth flotation process for the separation of sulfide minerals. Monitoring its residual concentration in flotation liquors is crucial for process optimization, reagent consumption management, and environmental control. This document provides detailed protocols for the determination of DTP concentration in flotation liquors using High-Performance Liquid Chromatography (HPLC), UV-Visible Spectrophotometry, and Electrochemical Analysis.

Analytical Methods Overview

A variety of analytical techniques can be employed for the quantification of DTP in aqueous solutions. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix, available instrumentation, and the desired analysis time. This section provides a comparative summary of the most common methods.

Data Presentation: Comparison of Analytical Methods for DTP Quantification

ParameterHigh-Performance Liquid Chromatography (HPLC)UV-Visible SpectrophotometryElectrochemical Analysis (Anodic Stripping Voltammetry)
Principle Separation based on polarity followed by UV detection.Formation of a colored complex after conversion to orthophosphate, measured by absorbance.Preconcentration of DTP on an electrode surface followed by electrochemical stripping and measurement of the resulting current.
Linear Range 10 - 500 µg/L[1]Typically in the mg/L range, dependent on dilution0.0001 - 10 µg/mL
Limit of Detection (LOD) 10 µg/L[1]~0.01 mg P/L (as orthophosphate)[2]2.2 x 10⁻⁸ mol/L[3]
Limit of Quantification (LOQ) 10 µg/L[1]Dependent on method validation-
Analysis Time ~15-30 minutes per sample~30-60 minutes per sample (including digestion)~5-15 minutes per sample
Selectivity HighModerate (potential interferences)High
Matrix Effect Can be significant, requiring matrix-matched calibration or sample cleanup.[4][5][6][7][8]Potential interferences from other flotation reagents and ions.[9]Can be affected by other electroactive species and surfactants.
Advantages High selectivity and sensitivity, suitable for complex matrices with proper sample preparation.Cost-effective, widely available instrumentation.High sensitivity, rapid analysis, suitable for on-site monitoring.
Disadvantages Higher initial instrument cost, requires skilled operator, potential for matrix effects.Indirect measurement requiring complete conversion of DTP to orthophosphate, lower selectivity.Sensitive to electrode surface condition, potential for interferences.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method allows for the direct quantification of DTP and is highly selective.

3.1.1. Sample Preparation

  • Filtration: Immediately after sampling, filter the flotation liquor through a 0.45 µm syringe filter to remove suspended solids.

  • Dilution: Dilute the filtered sample with deionized water to bring the DTP concentration within the calibration range. A preliminary analysis of a trial dilution is recommended.

  • Matrix Matching: To compensate for matrix effects, prepare calibration standards in a blank flotation liquor (a sample of the process water used for flotation without the addition of DTP). If a blank matrix is unavailable, the standard addition method should be used.[5]

3.1.2. HPLC Operating Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 85:15 v/v).[10] The exact ratio should be optimized for best separation.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • UV Detection Wavelength: 254 nm.[10]

  • Column Temperature: 30 °C.

3.1.3. Calibration

Prepare a series of DTP standard solutions in the chosen matrix (blank flotation liquor or deionized water for standard addition). Plot the peak area versus the concentration to generate a calibration curve.

3.1.4. Analysis

Inject the prepared samples and standards into the HPLC system. Identify the DTP peak based on its retention time compared to the standards. Quantify the DTP concentration using the calibration curve.

Workflow for HPLC Analysis of DTP

Caption: Workflow for the analysis of this compound by HPLC.

UV-Visible Spectrophotometry

This method involves the conversion of DTP to orthophosphate, which is then quantified colorimetrically.

3.2.1. Sample Preparation and Digestion (Conversion to Orthophosphate)

  • Filtration: Filter the flotation liquor sample through a 0.45 µm filter.

  • Digestion: This step is critical for the complete conversion of dithiophosphate to orthophosphate. The persulfate digestion method is recommended.[2][11][12][13]

    • To 50 mL of the filtered sample in a 125 mL Erlenmeyer flask, add 1 mL of 11 N sulfuric acid.

    • Add 0.4 g of ammonium persulfate.[2]

    • Boil gently on a hot plate for 30-40 minutes, or until the final volume is approximately 10 mL. Do not allow the sample to go to dryness.[2][12] Alternatively, autoclave at 121°C for 30 minutes.[2][12]

    • Cool the digested sample to room temperature.

    • Neutralize the sample to a pH of 7.0 ± 0.2 with 1 N sodium hydroxide using a pH meter.

    • Quantitatively transfer the solution to a 50 mL volumetric flask and dilute to the mark with deionized water.

3.2.2. Colorimetric Analysis (Ascorbic Acid Method) [11][14]

  • Reagent Preparation:

    • Combined Reagent: Prepare a fresh solution daily by mixing 50 mL of 5N sulfuric acid, 5 mL of potassium antimonyl tartrate solution, 15 mL of ammonium molybdate solution, and 30 mL of ascorbic acid solution.

  • Color Development:

    • To the 50 mL of digested and neutralized sample, add 8.0 mL of the combined reagent and mix thoroughly.[13]

    • Allow the solution to stand for at least 10 minutes for the blue color to develop.

  • Measurement:

    • Measure the absorbance of the solution at 880 nm using a UV-Vis spectrophotometer.[14] Use a reagent blank (deionized water carried through the digestion and color development steps) to zero the instrument.

3.2.3. Calibration

Prepare a series of orthophosphate standard solutions (from a stock solution of KH₂PO₄) and subject them to the same digestion and color development procedure as the samples. Plot absorbance versus concentration to create a calibration curve.

Workflow for UV-Vis Spectrophotometric Analysis of DTP

Caption: Workflow for the analysis of this compound by UV-Vis Spectrophotometry.

Electrochemical Analysis: Anodic Stripping Voltammetry (ASV)

ASV is a highly sensitive technique that involves the preconcentration of DTP onto a working electrode followed by its electrochemical stripping.

3.3.1. Sample Preparation

  • Filtration: Filter the flotation liquor sample through a 0.45 µm filter.

  • Supporting Electrolyte: Mix an aliquot of the filtered sample with a suitable supporting electrolyte (e.g., 0.1 M HClO₄). The final solution should be deaerated by purging with nitrogen gas for at least 10 minutes before analysis.[15]

3.3.2. ASV Operating Conditions

  • Working Electrode: Hanging Mercury Drop Electrode (HMDE) or a mercury film electrode on a glassy carbon substrate.[3][16]

  • Reference Electrode: Ag/AgCl.

  • Auxiliary Electrode: Platinum wire.

  • Deposition Potential: -1000 mV vs. Ag/AgCl.[3]

  • Deposition Time: 240 seconds (this can be varied to optimize for different concentration ranges).[3]

  • Stirring: The solution should be stirred during the deposition step.

  • Equilibration Time: 30 seconds (with stirring off).[16]

  • Stripping Waveform: Differential Pulse or Square Wave.[16][17]

    • Scan Range: -1100 mV to +150 mV.[16]

    • Pulse Amplitude: 80 mV.[3]

3.3.3. Calibration

The standard addition method is recommended for quantification to minimize matrix effects. Add known amounts of a standard DTP solution to the sample and record the voltammogram after each addition. Plot the peak current versus the added concentration and extrapolate to the x-axis to determine the concentration in the original sample.

3.3.4. Analysis

Record the anodic stripping voltammogram of the prepared sample. The DTP will be oxidized, producing a peak in the current at a specific potential. The height or area of this peak is proportional to the concentration of DTP in the sample.

Workflow for Anodic Stripping Voltammetry Analysis of DTP

Caption: Workflow for the analysis of this compound by Anodic Stripping Voltammetry.

Interferences and Mitigation

  • HPLC: Co-eluting organic compounds from the flotation process can interfere with the DTP peak. Adjusting the mobile phase composition or using a gradient elution can improve separation. Solid-phase extraction (SPE) can be used for sample cleanup if matrix effects are severe.

  • UV-Visible Spectrophotometry: Other phosphorus-containing compounds will interfere. Sulfide ions can also interfere with the colorimetric reaction. The persulfate digestion should oxidize most interferences, but high concentrations may require sample dilution.

  • Electrochemical Analysis: Other electroactive species in the flotation liquor, such as other collectors or metal ions, can produce overlapping peaks. Adjusting the deposition potential can sometimes resolve these interferences. Surfactants can foul the electrode surface; regular cleaning or polishing of the electrode is necessary.

Quality Control

  • Blanks: Analyze a method blank with each batch of samples to check for contamination.

  • Calibration Verification: Analyze a calibration standard periodically to check the stability of the calibration.

  • Spike Recovery: Analyze a matrix spike sample to assess the accuracy of the method in the sample matrix.

  • Duplicates: Analyze a duplicate sample to assess the precision of the method.

By following these detailed protocols, researchers and professionals can accurately and reliably monitor the concentration of this compound in flotation liquors, leading to improved process control and environmental management.

References

Application Notes and Protocols for the Chelation of Heavy Metals with O,O-Diethyl Dithiophosphate for Remediation

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Heavy metal contamination of water resources is a significant environmental and health concern. O,O-Diethyl dithiophosphate (DEDTP) has emerged as a potent chelating agent for the remediation of heavy metal-contaminated wastewater. Its high efficiency in forming stable, insoluble complexes with various heavy metals makes it an attractive option for industrial wastewater treatment. These application notes provide detailed protocols and data for the use of DEDTP in heavy metal remediation.

Data Presentation: Efficacy of Dithiophosphates in Heavy Metal Removal

While specific quantitative data for this compound is limited in publicly available literature, data from closely related dialkyl dithiophosphates, such as dipropyl dithiophosphate, demonstrate the high potential and efficiency of this class of compounds in heavy metal remediation. The following tables summarize the removal efficiencies observed in studies using these analogous compounds, which can be considered indicative of the expected performance of this compound.

Table 1: Heavy Metal Removal Efficiency of Dipropyl Dithiophosphate [1][2]

Heavy MetalInitial Concentration (mg/L)Final Concentration (mg/L)Removal Efficiency (%)
Lead (Pb)200< 1.0> 99.9
Cadmium (Cd)200< 0.1> 99.9
Copper (Cu)200< 0.5> 99.9
Mercury (Hg)200< 0.05> 99.9

Table 2: Optimal Conditions for Heavy Metal Chelation with Dipropyl Dithiophosphate [1][2]

ParameterOptimal Value
pH Range3 - 6
Chelator Dosage1.2 times the stoichiometric amount
Reaction Time (Pb, Cd, Cu)20 minutes
Reaction Time (Hg)30 minutes

Note: The affinity for chelation with potassium butyl dithiophosphate follows the order: Cu²⁺ > Pb²⁺ > Cd²⁺[3]. This suggests a similar selectivity may be observed with this compound.

Experimental Protocols

Synthesis of O,O-Diethyl Dithiophosphoric Acid

This protocol is adapted from established methods for the synthesis of dithiophosphoric acids.

Materials:

  • Ammonium-O,O-diethyldithiophosphate

  • 75% Phosphoric acid

  • Separating vessel

  • Agitation equipment

Procedure: [4]

  • In a suitable reaction vessel, place 485 g of 75% phosphoric acid.

  • With agitation, add 203 g of ammonium-O,O-diethyldithiophosphate over a period of 5 minutes.

  • Monitor the temperature of the reaction mixture. The temperature is expected to decrease initially.

  • Continue agitation for a post-reaction period of 10 minutes.

  • Transfer the liquid reaction mixture to a separating vessel.

  • Allow the mixture to stand for 10 minutes to allow for phase separation.

  • The upper phase is the O,O-diethyl dithiophosphoric acid. Carefully separate and collect this layer.

  • The expected yield is approximately 182.9 g (98.2% of theoretical).

Synthesis of Sodium this compound

The sodium salt is often used for wastewater treatment applications due to its solubility in water.

Materials:

  • O,O-Diethyl dithiophosphoric acid

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • pH indicator or pH meter

  • Solvent (e.g., ethanol)

Procedure:

  • Dissolve the synthesized O,O-diethyl dithiophosphoric acid in a suitable solvent such as ethanol.

  • Slowly add a solution of sodium hydroxide while stirring and monitoring the pH.

  • Continue adding the NaOH solution until the pH of the mixture reaches neutral (pH 7).

  • The resulting solution contains sodium this compound. This solution can be used directly for remediation, or the salt can be isolated by evaporation of the solvent.

Protocol for Heavy Metal Precipitation from Wastewater

This protocol is a general guideline and may need to be optimized based on the specific composition of the wastewater.

Materials:

  • Contaminated wastewater containing heavy metals

  • Sodium this compound solution

  • Acid or base for pH adjustment (e.g., HCl, NaOH)

  • Jar testing apparatus or magnetic stirrer

  • Filtration system (e.g., filter press, vacuum filtration)

  • Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma (ICP) for metal analysis

Procedure:

  • Wastewater Characterization:

    • Determine the initial concentrations of the target heavy metals (e.g., Pb, Cd, Cu, Hg) in the wastewater using AAS or ICP.

    • Measure the initial pH of the wastewater.

  • pH Adjustment:

    • Adjust the pH of the wastewater to the optimal range for chelation, typically between 3 and 6, using an appropriate acid or base[1][2].

  • Chelating Agent Addition:

    • Calculate the stoichiometric amount of sodium this compound required to react with the heavy metals present.

    • Add the chelating agent solution to the wastewater. An optimal dosage is generally 1.2 times the stoichiometric amount[1][2].

  • Reaction and Precipitation:

    • Agitate the mixture vigorously for the recommended reaction time (e.g., 20-30 minutes) to ensure complete mixing and reaction[1][2].

    • Insoluble metal-dithiophosphate complexes will precipitate out of the solution.

  • Solid-Liquid Separation:

    • Separate the precipitated solids from the treated water using a suitable filtration method.

  • Analysis and Discharge:

    • Analyze the filtrate for residual heavy metal concentrations to ensure they meet the required discharge standards.

    • The collected sludge, containing the heavy metal precipitates, must be disposed of as hazardous waste according to environmental regulations.

Mandatory Visualizations

Chelation Mechanism

The following diagram illustrates the general mechanism of heavy metal chelation by this compound. The sulfur atoms of the dithiophosphate ligand donate electron pairs to the metal ion, forming a stable chelate ring structure.

Chelation_Mechanism cluster_reactants Reactants cluster_product Product DEDTP 2 (C₂H₅O)₂PS₂⁻ (this compound) Chelate [(C₂H₅O)₂PS₂]₂M (Insoluble Metal Chelate) DEDTP->Chelate Metal M²⁺ (Divalent Heavy Metal Ion) Metal->Chelate

Caption: Chelation of a divalent heavy metal ion with this compound.

Experimental Workflow for Heavy Metal Remediation

This diagram outlines the logical steps involved in the remediation of heavy metal-contaminated wastewater using this compound.

Experimental_Workflow Start Start: Contaminated Wastewater Characterization 1. Wastewater Characterization (Metal Concentration & pH) Start->Characterization pH_Adjustment 2. pH Adjustment (to optimal range, e.g., 3-6) Characterization->pH_Adjustment Chelator_Addition 3. Add Sodium O,O-Diethyl Dithiophosphate Solution pH_Adjustment->Chelator_Addition Reaction 4. Agitation & Reaction (e.g., 20-30 min) Chelator_Addition->Reaction Precipitation 5. Precipitation of Metal-DEDTP Complexes Reaction->Precipitation Separation 6. Solid-Liquid Separation (Filtration) Precipitation->Separation Analysis 7. Analysis of Treated Water (AAS/ICP) Separation->Analysis Disposal Hazardous Sludge Disposal Separation->Disposal Sludge Discharge Treated Water for Discharge Analysis->Discharge Meets Standards

Caption: Workflow for heavy metal remediation using this compound.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing O,O-Diethyl dithiophosphate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of O,O-Diethyl dithiophosphate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Low Product Yield Incomplete reaction.- Ensure the reaction goes to completion by monitoring the cessation of hydrogen sulfide (H₂S) gas evolution. - Extend the reaction time if necessary.
Suboptimal reaction temperature.- Maintain the reaction temperature within the optimal range of 60-80°C.[1] Temperatures that are too low can lead to a slow reaction rate, while excessively high temperatures can cause decomposition of the product.
Incorrect molar ratio of reactants.- Use the stoichiometric ratio of 4 moles of ethanol to 1 mole of phosphorus pentasulfide (P₂S₅).[1]
Inefficient mixing.- Ensure vigorous and constant stirring to maintain a homogeneous reaction mixture, as phosphorus pentasulfide is a solid reactant.
Product Contamination / Impurities Presence of unreacted starting materials.- After the reaction, filter the mixture to remove any unreacted solid phosphorus pentasulfide.
Formation of byproducts.- Control the reaction temperature to minimize the formation of side products such as O,O,S-trialkyl dithiophosphates and O,O,O-trialkyl thiophosphates.[1] - Under harsh conditions, decomposition can lead to mercaptans and thioethers.[1]
Inadequate purification.- Purify the crude product by washing with a brine solution followed by a dilute caustic solution to remove acidic impurities. Subsequent removal of any solvent by distillation may be necessary.
Reaction is Too Exothermic / Difficult to Control Rate of addition of phosphorus pentasulfide is too fast.- Add the phosphorus pentasulfide to the ethanol in small portions over a period of time to control the exothermic reaction.[1]
Inadequate cooling.- Use an ice bath or other cooling methods to effectively manage the reaction temperature, especially during the initial addition of phosphorus pentasulfide.
Foul Odor (Hydrogen Sulfide) Inadequate trapping of H₂S gas.- The primary byproduct is the toxic and flammable gas hydrogen sulfide (H₂S).[1] Ensure that the reaction is conducted in a well-ventilated fume hood and that the evolved H₂S is passed through a scrubbing solution, such as aqueous sodium hydroxide, to neutralize it.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for the synthesis of this compound?

A1: The synthesis is achieved through the reaction of phosphorus pentasulfide (P₂S₅) with ethanol (C₂H₅OH). The balanced chemical equation is:

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S[1]

Q2: What are the typical reaction conditions for this synthesis?

A2: The reaction is generally carried out by gradually adding phosphorus pentasulfide to ethanol with stirring. The temperature is typically maintained between 60°C and 80°C.[1] The reaction is complete when the evolution of hydrogen sulfide gas ceases, which may take several hours.[1]

Q3: How can the yield of this compound be improved?

A3: The yield can be significantly enhanced by using a catalyst. Various catalysts, including basic catalysts like pyridine and acidic catalysts such as sulfuric or phosphoric acid, have been shown to increase the reaction rate and yield.[1] For instance, the use of trimethyldodecylphosphonium bromide as a catalyst at 70°C can increase the yield by approximately 10%.[1]

Q4: What are the common byproducts and impurities in this synthesis?

A4: The primary byproduct is hydrogen sulfide (H₂S) gas.[1] Other potential organophosphorus impurities include O,O,S-trialkyl dithiophosphates and O,O,O-trialkyl thiophosphates.[1] Under harsh conditions like excessive heat, the desired product can decompose to form mercaptans and thioethers.[1]

Q5: What is a suitable method for purifying the crude this compound?

A5: A common purification method involves washing the crude product with a brine solution to remove water-soluble impurities, followed by a wash with a dilute caustic solution (e.g., sodium bicarbonate) to neutralize any remaining acidic byproducts. If a solvent was used, it can be removed by distillation or evaporation under reduced pressure.

Quantitative Data on Yield Optimization

The following table summarizes the impact of different catalysts on the yield of dithiophosphoric acid synthesis.

CatalystReactantsReaction ConditionsYield (%)Yield Increase (%)
NonePhosphorus pentasulfide, Ethanol70°C, 92 hours84.9N/A
Trimethyldodecylphosphonium bromidePhosphorus pentasulfide, Ethanol70°C94.39.4
Tetrabutylphosphonium bromidePhosphorus pentasulfide, Methanol60°C95.412.7
Trimethyl phosphine sulfidePhosphorus pentasulfide, Methanol60°C90.57.8
Sodium-dimethyldithiophosphinatePhosphorus pentasulfide, Methanol60°C90.88.1

Experimental Protocols

General Laboratory Synthesis of this compound

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Absolute Ethanol (C₂H₅OH)

  • Inert solvent (e.g., Toluene), optional

  • Nitrogen gas

  • Sodium hydroxide (NaOH) solution (for H₂S trap)

Equipment:

  • Three-necked round-bottom flask

  • Mechanical stirrer

  • Condenser

  • Dropping funnel

  • Heating mantle with temperature controller

  • Gas outlet tube connected to a gas trap (scrubber)

Procedure:

  • Set up the reaction apparatus in a fume hood. The flask should be equipped with a mechanical stirrer, a condenser, and a dropping funnel. The gas outlet from the condenser should be connected to a gas trap containing a sodium hydroxide solution to neutralize the hydrogen sulfide gas produced.

  • Charge the flask with absolute ethanol.

  • Begin stirring the ethanol and, if using, the inert solvent.

  • Slowly add phosphorus pentasulfide in small portions to the stirred ethanol through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, heat the reaction mixture to a temperature between 60-80°C.

  • Maintain this temperature and continue stirring until the evolution of hydrogen sulfide gas ceases. This indicates the completion of the reaction.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture to remove any unreacted solid phosphorus pentasulfide.

  • The filtrate is the crude this compound. For higher purity, the crude product can be washed with brine and a dilute solution of sodium bicarbonate, followed by drying over an anhydrous drying agent (e.g., magnesium sulfate) and removal of any solvent under reduced pressure.

Visualizations

experimental_workflow Experimental Workflow for this compound Synthesis start Start setup 1. Assemble Reaction Apparatus (Flask, Stirrer, Condenser, Gas Trap) start->setup charge_reactants 2. Charge Flask with Ethanol setup->charge_reactants add_p2s5 3. Add P₂S₅ in Portions charge_reactants->add_p2s5 heat_reaction 4. Heat to 60-80°C add_p2s5->heat_reaction monitor_reaction 5. Monitor H₂S Evolution heat_reaction->monitor_reaction cool_down 6. Cool to Room Temperature monitor_reaction->cool_down H₂S evolution ceases filter 7. Filter Mixture cool_down->filter purify 8. Purify Crude Product (Washing, Drying) filter->purify end End (Pure Product) purify->end

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic Troubleshooting Logic for Low Yield start Low Yield Observed check_reaction_time Was H₂S evolution complete? start->check_reaction_time check_temp Was temperature 60-80°C? check_reaction_time->check_temp Yes solution_time Solution: Extend reaction time. check_reaction_time->solution_time No check_ratio Was EtOH:P₂S₅ ratio 4:1? check_temp->check_ratio Yes solution_temp Solution: Adjust temperature. check_temp->solution_temp No check_mixing Was stirring vigorous? check_ratio->check_mixing Yes solution_ratio Solution: Correct molar ratio. check_ratio->solution_ratio No solution_mixing Solution: Improve agitation. check_mixing->solution_mixing No consider_catalyst Consider using a catalyst. check_mixing->consider_catalyst Yes

Caption: Troubleshooting logic for addressing low product yield.

References

Purification techniques for technical grade O,O-Diethyl dithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with technical grade O,O-Diethyl dithiophosphate.

Troubleshooting Guides and FAQs

This section addresses specific issues that may be encountered during the purification of technical grade this compound.

Q1: My technical grade this compound has a strong, unpleasant odor. Is this normal, and can it be reduced?

A1: Yes, a strong, unpleasant odor is characteristic of technical grade this compound, often due to impurities like hydrogen sulfide and residual ethanol.[1] Purification, particularly through vacuum distillation or washing with a dilute basic solution, can help reduce the odor by removing these volatile impurities.

Q2: I'm observing a yellow or brown discoloration in my technical grade this compound. What causes this, and how can I remove it?

A2: Discoloration in technical grade this compound is common and can be caused by the presence of various impurities, including neutral phosphorus compounds and elemental sulfur.[2] To remove these colored impurities, you can employ techniques such as washing with a brine solution followed by a dilute caustic solution.[2] For persistent color, adsorption chromatography using silica gel may be effective.

Q3: During vacuum distillation, my this compound seems to be decomposing, indicated by a darkening of the liquid and inconsistent vapor temperature. What's happening and how can I prevent it?

A3: this compound is a thermally sensitive compound and can undergo exothermic decomposition at elevated temperatures, which may be catalyzed by impurities.[1] To prevent decomposition during distillation, it is crucial to use a high-vacuum system to lower the boiling point. Ensure the distillation is performed at the lowest possible temperature and for the shortest possible time. A typical boiling point for this compound is 60 °C at 1 mmHg.[3]

Q4: I'm attempting a solvent extraction with an aqueous wash, but a stable emulsion has formed. How can I break this emulsion?

A4: Emulsion formation is a common issue when washing organophosphorus compounds. To break the emulsion, you can try the following:

  • Add a small amount of a saturated brine solution. The increased ionic strength of the aqueous phase can help to destabilize the emulsion.

  • If the emulsion persists, gentle centrifugation can aid in phase separation.

  • In some cases, adding a demulsifying agent can be effective.[4]

Q5: After purification, I still detect residual ethanol in my this compound sample by NMR/GC analysis. How can I remove it completely?

A5: Residual ethanol is a common impurity from the synthesis process.[2] To remove it, you can perform a second vacuum distillation, ensuring the initial fraction, which will be rich in ethanol, is discarded. Alternatively, washing the sample with water during a solvent extraction workup can help partition the ethanol into the aqueous phase.

Q6: I'm concerned about the hydrolysis of this compound during aqueous workup. What conditions favor hydrolysis and how can I minimize it?

A6: Dithiophosphates can undergo hydrolysis, especially under acidic or basic conditions and at elevated temperatures.[5] To minimize hydrolysis during an aqueous workup, it is recommended to use cold solutions and minimize the contact time between the organic and aqueous phases. Working at a neutral or slightly acidic pH can also help to slow the rate of hydrolysis.

Data Presentation

The following table summarizes the purity levels of this compound that can be achieved with different purification techniques.

Purification MethodStarting Purity (Technical Grade)Final PurityKey Impurities Removed
Vacuum Distillation 85-90%[2]Up to 98%Unreacted ethanol, water, volatile neutral phosphorus compounds.[2]
Solvent Extraction with Acid/Base Wash 85-90%[2]~95%Water-soluble impurities, acidic/basic byproducts.
Crystallization (as a salt) 85-90%>99%A broad range of impurities, depending on the solvent system.

Experimental Protocols

Vacuum Distillation

This protocol is designed for the purification of this compound on a laboratory scale.

Materials:

  • Technical grade this compound

  • Round-bottom flask

  • Short-path distillation head with a condenser and collection flask

  • Vacuum pump capable of reaching <1 mmHg

  • Heating mantle with a stirrer

  • Cold trap (recommended to protect the vacuum pump)

  • Thermometer

Procedure:

  • Assemble the distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

  • Place the technical grade this compound into the round-bottom flask. Do not fill the flask more than two-thirds full.

  • Connect the apparatus to the vacuum pump with a cold trap in between.

  • Slowly apply the vacuum. The liquid may bubble as volatile impurities are removed.

  • Once a stable vacuum of <1 mmHg is achieved, begin to gently heat the flask using the heating mantle.

  • Collect the initial fraction, which will contain low-boiling impurities, in a separate receiving flask.

  • As the temperature stabilizes at the boiling point of this compound (approximately 60 °C at 1 mmHg), switch to a clean receiving flask to collect the purified product.[3]

  • Continue distillation until only a small amount of residue remains in the distillation flask.

  • Turn off the heating and allow the apparatus to cool completely before slowly releasing the vacuum.

Solvent Extraction with Acidic and Basic Washes

This protocol is useful for removing water-soluble and acidic or basic impurities.

Materials:

  • Technical grade this compound

  • Separatory funnel

  • Diethyl ether or other suitable organic solvent

  • Saturated sodium bicarbonate solution (aqueous)

  • Saturated sodium chloride (brine) solution (aqueous)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Rotary evaporator

Procedure:

  • Dissolve the technical grade this compound in an equal volume of diethyl ether in a separatory funnel.

  • Add an equal volume of saturated sodium bicarbonate solution to the separatory funnel.

  • Stopper the funnel and shake gently, venting frequently to release any pressure buildup.

  • Allow the layers to separate. If an emulsion forms, refer to the troubleshooting guide (Q4).

  • Drain the lower aqueous layer and discard it.

  • Wash the organic layer with an equal volume of brine solution using the same procedure.

  • Drain the brine layer and transfer the organic layer to a clean flask.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent.

  • Remove the solvent using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Purification_Workflow Start Technical Grade This compound (85-93% Purity) Analysis1 Initial Purity Analysis (GC-MS, HPLC, Titration) Start->Analysis1 Decision Are volatile impurities the main concern? Analysis1->Decision Distillation Vacuum Distillation Decision->Distillation Yes Extraction Solvent Extraction (Acid/Base Wash) Decision->Extraction No Analysis2 Purity Analysis of Purified Product Distillation->Analysis2 Extraction->Analysis2 End Purified this compound Analysis2->End

Caption: Decision workflow for selecting a purification technique.

References

Identifying and minimizing side products in O,O-Diethyl dithiophosphate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of O,O-Diethyl dithiophosphate. Our goal is to help you identify and minimize the formation of side products, thereby improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction for synthesizing this compound?

A1: The most common and traditional method for synthesizing this compound is through the reaction of phosphorus pentasulfide (P₂S₅) with ethanol (C₂H₅OH).[1][2] The reaction is typically exothermic and requires careful temperature control.[1] The general chemical equation is:

P₂S₅ + 4 C₂H₅OH → 2 (C₂H₅O)₂PS₂H + H₂S[2]

Q2: What are the common side products I should be aware of during this synthesis?

A2: Several side products can form, impacting the purity of the final product. The most frequently encountered impurities include:

  • O,O,S-trialkyl dithiophosphates: These can arise from reactions involving the primary product.[1]

  • O,O,O-trialkyl thiophosphates: Another common organophosphorus byproduct.[1]

  • Mercaptans and Thioethers: These can be formed if the primary O,O-dialkyl hydrogen phosphorodithioate product decomposes, which is more likely to occur under harsh conditions like excessive heat.[1]

Q3: What key experimental factors influence the formation of these side products?

A3: The formation of side products is primarily influenced by the reaction conditions. Key factors include:

  • Temperature: The reaction is exothermic, and excessive heat can lead to the decomposition of the desired product and the formation of mercaptans and thioethers.[1] Temperature is often maintained between 60°C and 80°C.[1]

  • Purity of Reactants: The purity of the starting materials, particularly the phosphorus pentasulfide and ethanol, can affect the purity of the final product.

  • Stoichiometry: The molar ratio of ethanol to phosphorus pentasulfide is critical. An incorrect ratio can lead to incomplete reactions or the formation of undesired byproducts.

  • Reaction Time: The reaction should be allowed to proceed until the evolution of hydrogen sulfide gas ceases, indicating the consumption of the limiting reactant.[1]

Q4: What analytical methods are recommended for identifying and quantifying this compound and its side products?

A4: A variety of analytical techniques can be employed for the determination of this compound and related impurities. These include:

  • Gas Chromatography (GC): This is a widely used method, often coupled with detectors such as Mass Spectrometry (MS), a Flame Photometric Detector (FPD) in phosphorus mode, or a Nitrogen-Phosphorus Detector (NPD).[3]

  • High-Performance Liquid Chromatography (HPLC): HPLC is another effective technique for separating and quantifying the components of the reaction mixture.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ³¹P NMR is particularly useful for identifying and quantifying different phosphorus-containing species in the product mixture.

  • Titration: Simple titration methods, for instance with silver nitrate (AgNO₃) and sodium hydroxide (NaOH), can be used to assess the purity of the final product.[5]

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of Final Product 1. Incomplete reaction. 2. Decomposition of the product due to excessive heat. 3. Suboptimal stoichiometry of reactants. 4. Loss of product during workup and purification.1. Ensure the reaction continues until hydrogen sulfide (H₂S) evolution stops.[1] 2. Carefully control the reaction temperature, maintaining it within the recommended range (e.g., 60-80°C).[1] Use a controlled addition rate for the reactants. 3. Verify the molar ratios of phosphorus pentasulfide and ethanol. 4. Optimize purification steps. Consider using advanced distillation techniques like thin-film evaporation to minimize thermal degradation.[1]
Presence of Unreacted Starting Materials (Ethanol, P₂S₅) 1. Insufficient reaction time. 2. Poor mixing of reactants. 3. Incorrect reaction temperature (too low).1. Extend the reaction time. Monitor for the cessation of H₂S gas. 2. Ensure vigorous and efficient stirring throughout the reaction. 3. Gradually increase the temperature to the optimal range while monitoring the reaction progress.
High Levels of O,O,S-trialkyl dithiophosphates or O,O,O-trialkyl thiophosphates 1. Non-optimal reaction conditions (temperature, pressure). 2. Presence of impurities in starting materials.1. Strictly control the temperature and pressure during the reaction. 2. Use high-purity starting materials. 3. A modified synthesis approach, such as dispersing P₂S₅ in mineral oil before reaction, can mitigate warmth and reduce the formation of secondary products.[6]
Evidence of Product Decomposition (e.g., formation of mercaptans) 1. Excessive reaction temperature or prolonged heating. 2. Harsh conditions during purification (e.g., high-temperature distillation).1. Maintain strict temperature control and avoid localized overheating.[1] 2. Utilize high-vacuum, low-temperature distillation methods like wiped-film or thin-film evaporation for purification to reduce thermal stress on the product.[1]
Final Product is Dark or Discolored 1. Presence of fine sulfur particles or other solid impurities. 2. Thermal degradation leading to colored byproducts.1. After the reaction, filter the crude product to remove any solid sulfur or impurities. Centrifugation can also be effective.[1] 2. Follow the recommendations to avoid product decomposition through careful temperature control during both reaction and purification.

Experimental Protocols

Protocol 1: Synthesis of O,O-Diethyl dithiophosphoric acid

This protocol is a standard laboratory procedure for the synthesis of O,O-Diethyl dithiophosphoric acid.

Materials:

  • Phosphorus pentasulfide (P₂S₅)

  • Absolute Ethanol (C₂H₅OH)

  • Reaction flask equipped with a mechanical stirrer, dropping funnel, condenser, and a gas outlet connected to a scrubber (e.g., NaOH solution) to neutralize H₂S.

  • Heating mantle with temperature controller.

Procedure:

  • Charge the reaction flask with a measured amount of absolute ethanol.

  • Begin stirring the ethanol and heat it to the desired reaction temperature (e.g., 60°C).

  • Add phosphorus pentasulfide in small portions to the heated ethanol via the dropping funnel over a period of 1-2 hours. The reaction is exothermic, so the addition rate should be controlled to maintain the temperature between 60°C and 80°C.[1]

  • Hydrogen sulfide gas will evolve during the addition. Ensure this gas is safely vented into a scrubber.

  • After the addition is complete, continue to stir the mixture at the reaction temperature for several hours until the evolution of hydrogen sulfide ceases.[1]

  • Cool the reaction mixture to room temperature.

  • The crude product can then be purified. This may involve filtration to remove any unreacted solids, followed by distillation under reduced pressure.

Protocol 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines a general method for the analysis of the product mixture.

Instrumentation:

  • Gas chromatograph with a mass spectrometer detector (GC-MS).

  • Appropriate capillary column (e.g., a non-polar or medium-polarity column suitable for organophosphorus compounds).

Procedure:

  • Sample Preparation: Dilute a small aliquot of the crude or purified reaction product in a suitable solvent (e.g., dichloromethane or hexane).

  • GC Conditions:

    • Injector Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for 2 minutes, then ramp up at a controlled rate (e.g., 10°C/min) to a final temperature (e.g., 280°C) and hold for 5-10 minutes.

    • Injection Mode: Split or splitless, depending on the sample concentration.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from a low m/z (e.g., 40) to a higher m/z (e.g., 500).

    • Source Temperature: 230°C

  • Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a known spectral library (e.g., NIST) and their retention times with those of authentic standards, if available. Quantify the relative amounts of the main product and side products by integrating the peak areas.

Visualizations

Synthesis_Pathway cluster_side_products Side Products P2S5 Phosphorus Pentasulfide (P₂S₅) synthesis_point P2S5->synthesis_point + EtOH Ethanol (C₂H₅OH) EtOH->synthesis_point + Main_Product This compound ((C₂H₅O)₂PS₂H) Decomposition Mercaptans & Thioethers Main_Product->Decomposition Excess Heat H2S Hydrogen Sulfide (H₂S) Side_Product1 O,O,S-Triethyl dithiophosphate Side_Product2 O,O,O-Triethyl thiophosphate synthesis_point->Main_Product Main Reaction synthesis_point->H2S synthesis_point->Side_Product1 Side Reaction synthesis_point->Side_Product2 Side Reaction

Caption: Main reaction pathway for this compound synthesis and potential side product formation.

Synthesis_Workflow start Start: Prepare Reactants (P₂S₅, Ethanol) reaction Controlled Reaction (60-80°C, Stirring) start->reaction monitoring Monitor H₂S Evolution reaction->monitoring monitoring->reaction H₂S continues cooling Cool to Room Temp. monitoring->cooling H₂S stops filtration Filtration / Centrifugation (Remove Solids) cooling->filtration purification Purification (e.g., Vacuum Distillation) filtration->purification analysis Quality Control Analysis (GC-MS, Titration) purification->analysis end Final Product analysis->end

Caption: General experimental workflow for the synthesis and purification of this compound.

Troubleshooting_Flowchart start Problem Detected (e.g., Low Yield, Impurities) check_temp Was Temperature Controlled (60-80°C)? start->check_temp adjust_temp Action: Improve Temperature Control check_temp->adjust_temp No check_time Was Reaction Time Sufficient (No H₂S)? check_temp->check_time Yes end Re-evaluate Experiment adjust_temp->end adjust_time Action: Increase Reaction Time check_time->adjust_time No check_purity Are Reactants High Purity? check_time->check_purity Yes adjust_time->end use_pure Action: Use Higher Purity Reactants check_purity->use_pure No check_purification Is Purification Method Causing Degradation? check_purity->check_purification Yes use_pure->end adjust_purification Action: Use Low-Temp Vacuum Distillation check_purification->adjust_purification Yes check_purification->end No adjust_purification->end

Caption: A decision-making flowchart for troubleshooting common issues in the synthesis process.

References

How to prevent the decomposition of O,O-Diethyl dithiophosphate in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the proper storage and handling of O,O-Diethyl dithiophosphate to prevent its decomposition.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound decomposition?

A1: The primary causes of this compound decomposition are exposure to heat, moisture, and atmospheric oxygen. These factors can lead to hydrolysis and thermal degradation, resulting in the formation of impurities and a decrease in the compound's purity.

Q2: What are the ideal storage conditions for this compound?

A2: To ensure its stability, this compound should be stored in a cool, dry, and dark place. It is recommended to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The ideal temperature range for storage is between 2-8°C.

Q3: What type of containers should I use for storing this compound?

A3: It is crucial to use appropriate containers to prevent contamination and degradation. Recommended container materials include amber glass bottles and lined metal cans. Avoid using aluminum or galvanized steel containers as they can react with the compound.

Q4: I've noticed a color change in my this compound sample. What does this indicate?

A4: A change in color, often to a darker shade, is a visual indicator of decomposition. This is typically accompanied by the formation of impurities and a decrease in the purity of the compound. If a color change is observed, it is advisable to re-analyze the sample for purity before use.

Q5: Can I use a stabilizer to prevent the decomposition of this compound?

A5: Yes, the addition of a stabilizer can help to inhibit decomposition. Amines can be effective stabilizers for O,O-diethyl dithiophosphoric acid, likely by neutralizing the acidic compound. Hindered amine light stabilizers (HALS) are also used to prevent degradation caused by light exposure.[1][2]

Troubleshooting Guide

Issue Possible Cause Recommended Action
Decreased Purity in a New Bottle Improper shipping or initial storage conditions.Contact the supplier with the lot number and analytical data. Request a replacement or credit.
Rapid Degradation of an Opened Bottle Exposure to air and humidity upon opening.After opening, flush the headspace of the container with an inert gas (nitrogen or argon) before resealing. Store in a desiccator if possible.
Formation of a Precipitate Crystallization at low temperatures or formation of insoluble degradation products.Allow the sample to slowly warm to room temperature. If the precipitate does not dissolve, it is likely a degradation product, and the sample should not be used.
Foul Odor Decomposition leading to the release of volatile sulfur compounds, such as hydrogen sulfide.[3]Work in a well-ventilated fume hood. The presence of a strong odor is a clear sign of significant degradation. The product should be disposed of according to safety guidelines.

Data on Stability

The stability of this compound is highly dependent on temperature. While specific shelf-life data can vary based on the purity of the initial material and the specific storage conditions, the following table provides a general indication of its stability.

Storage Condition Factor Expected Stability Outcome
2-8°C, Inert Atmosphere, Sealed TemperatureHigh stability, minimal degradation over a year.
Room Temperature (~25°C), Sealed TemperatureHydrolysis is significantly slower than at elevated temperatures, but degradation will occur over months.[4]
Elevated Temperature (e.g., 54°C) TemperatureAccelerated degradation is expected. This condition is used for accelerated stability studies.
Presence of Moisture HydrolysisLeads to the formation of O,O-diethyl phosphoric acid and hydrogen sulfide. The rate of hydrolysis is structure-dependent and increases with temperature.[4]
Presence of Air (Oxygen) OxidationCan lead to the formation of various oxidized byproducts.

Experimental Protocols

Protocol 1: Accelerated Stability Study

This protocol is designed to assess the stability of this compound under stressed conditions to predict its long-term stability.

Methodology:

  • Place a known quantity of this compound in a suitable, sealed container (e.g., amber glass vial).

  • Store the container in a stability chamber maintained at a constant elevated temperature, for example, 54 ± 2°C.

  • At specified time points (e.g., 0, 7, and 14 days), remove an aliquot of the sample for analysis.

  • Analyze the purity of the sample using a validated analytical method, such as GC-FID (see Protocol 2).

  • Monitor for any changes in physical appearance, such as color.

Protocol 2: Purity Analysis by Gas Chromatography-Flame Ionization Detection (GC-FID)

This method can be used to determine the purity of this compound and monitor its degradation over time.

Methodology:

  • Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., dichloromethane) at a known concentration.

  • Internal Standard: Add a suitable internal standard to the sample solution to improve quantitative accuracy.

  • GC-FID System:

    • Column: Use a capillary column suitable for the analysis of organophosphate compounds.

    • Injector: Set the injector temperature to ensure efficient volatilization of the sample.

    • Oven Program: Implement a temperature gradient to separate the parent compound from any potential degradation products.

    • Detector: Use a Flame Ionization Detector (FID).

  • Analysis: Inject the prepared sample onto the GC-FID system.

  • Quantification: Determine the purity of this compound by comparing its peak area to that of the internal standard and a reference standard of known purity.

Visualizations

Decomposition_Pathway DEDTP This compound Heat Heat DEDTP->Heat leads to Moisture Moisture (H2O) DEDTP->Moisture reacts with Oxygen Oxygen (Air) DEDTP->Oxygen reacts with Thermal_Degradation Thermal Degradation Products (e.g., Mercaptans, Thioethers) Heat->Thermal_Degradation Hydrolysis Hydrolysis Moisture->Hydrolysis Oxidation Oxidation Products Oxygen->Oxidation DEPA O,O-Diethyl phosphoric acid Hydrolysis->DEPA H2S Hydrogen Sulfide Hydrolysis->H2S

Caption: Decomposition pathways of this compound.

Experimental_Workflow cluster_storage Storage Conditions cluster_analysis Analysis 2-8°C 2-8°C Purity Purity Assay (GC-FID) 2-8°C->Purity Timepoints: Initial, 6 months, 1 year Appearance Visual Inspection 2-8°C->Appearance Room Temp Room Temp Room Temp->Purity Timepoints: Initial, 1, 3, 6 months Room Temp->Appearance 54°C (Accelerated) 54°C (Accelerated) 54°C (Accelerated)->Purity Timepoints: Initial, 7, 14 days 54°C (Accelerated)->Appearance

References

Managing exothermic reactions during O,O-Diethyl dithiophosphate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for managing exothermic reactions during the synthesis of O,O-Diethyl dithiophosphate. This resource is intended for researchers, scientists, and drug development professionals to ensure safe and efficient experimental execution.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of the exothermic reaction during this compound synthesis?

The principal exothermic reaction occurs between phosphorus pentasulfide (P₂S₅) and ethanol (C₂H₅OH). This reaction leads to the formation of O,O-Diethyl dithiophosphoric acid and hydrogen sulfide (H₂S) gas, releasing a significant amount of heat.[1][2][3] The reaction can be vigorous and requires careful temperature control to prevent runaway reactions.[1][4]

Q2: What are the main hazards associated with an uncontrolled exothermic reaction in this synthesis?

An uncontrolled exotherm can lead to several hazardous situations:

  • Runaway Reaction: A rapid increase in temperature and pressure can exceed the capacity of the reaction vessel, potentially leading to vessel rupture or explosion.

  • Formation of Undesirable Byproducts: High temperatures can promote the formation of secondary products such as ketones, alkenes, and aldehydes, which can complicate purification and reduce the yield of the desired product.[1]

  • Increased H₂S Emission: The rate of hydrogen sulfide gas evolution increases with temperature, posing a significant toxicity and flammability risk.

  • Thermal Decomposition: this compound and related thiophosphate esters can have limited thermal stability and may undergo highly exothermic self-accelerating decomposition at elevated temperatures.[5]

Q3: What are the recommended temperature ranges for this synthesis?

The reaction temperature should be carefully controlled to balance reaction rate and safety. While specific conditions can vary, a common approach involves maintaining the temperature between 40°C and 100°C.[1][6] Some procedures note an exotherm occurring around 90-100°C, requiring active cooling to maintain control.[4] It is crucial to consult specific experimental protocols for the recommended temperature range for your particular setup.

Q4: How can the rate of reagent addition impact the exotherm?

The rate of addition of phosphorus pentasulfide to ethanol or vice versa is a critical parameter for controlling the exothermic reaction. A slow, controlled addition allows the cooling system to dissipate the generated heat effectively, preventing a rapid temperature rise. Gradual addition over a period of several hours is a common strategy.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Rapid, uncontrolled temperature increase. 1. Reagent addition rate is too fast.2. Inadequate cooling capacity.3. Insufficient agitation leading to localized hot spots.1. Immediately stop the addition of reagents.2. Increase the cooling rate (e.g., increase coolant flow, lower coolant temperature).3. Ensure vigorous and efficient stirring.4. If the temperature continues to rise, prepare for emergency shutdown procedures.
Excessive evolution of H₂S gas. 1. Reaction temperature is too high.2. Reaction is proceeding too quickly.1. Reduce the reaction temperature by adjusting the cooling system.2. Slow down the rate of reagent addition.3. Ensure the off-gas is being safely scrubbed through an appropriate system (e.g., sodium hypochlorite solution).
Low yield of this compound. 1. Poor temperature control leading to byproduct formation.2. Incomplete reaction.1. Review and optimize the temperature control protocol.2. Ensure the reaction is allowed to proceed for the recommended duration after reagent addition is complete.3. Consider using a catalyst to improve reaction efficiency at lower temperatures.[7]
Product is dark or discolored. 1. Side reactions due to high temperatures.2. Presence of impurities in starting materials.1. Implement stricter temperature control measures.2. Ensure the purity of phosphorus pentasulfide and ethanol.

Experimental Protocols

Protocol 1: Controlled Addition of Phosphorus Pentasulfide to Ethanol

This protocol focuses on the slow addition of solid P₂S₅ to ethanol to manage the exotherm.

  • Reactor Setup: Equip a glass reactor with a mechanical stirrer, a thermometer, a reflux condenser, and a powder addition funnel. The reactor should be placed in a cooling bath (e.g., ice-water or a controlled cooling system). The outlet of the reflux condenser should be connected to a gas scrubber.

  • Reagent Preparation: Charge the reactor with the desired amount of absolute ethanol.

  • Initiation of Reaction: Begin stirring the ethanol and cool it to the desired starting temperature (e.g., 10-15°C).

  • Controlled Addition: Slowly add the phosphorus pentasulfide in small portions through the powder addition funnel over a period of 2-4 hours.

  • Temperature Monitoring and Control: Continuously monitor the internal temperature. Adjust the addition rate and the cooling bath temperature to maintain the reaction temperature within the desired range (e.g., below 40°C during addition).

  • Reaction Completion: After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period (e.g., 1-3 hours) to ensure complete reaction.

  • Work-up: The resulting O,O-Diethyl dithiophosphoric acid can then be purified or used in subsequent steps.

Quantitative Data Summary

ParameterValueReference
Typical Reaction Temperature Range 40 - 100 °C[1][6]
Observed Exotherm Temperature ~90 - 100 °C[4]
Ethanol to P₂S₅ Molar Ratio 4:1 (Stoichiometric)[2][3]
Typical Addition Time 1 - 3 hours[6]
Post-Addition Reaction Time 0.5 - 3 hours[1][6]

Visualizations

Exotherm_Management_Workflow Workflow for Managing Exothermic Reaction start Start Synthesis setup Reactor Setup with Cooling and Stirring start->setup charge_etoh Charge Ethanol to Reactor setup->charge_etoh cool_etoh Cool Ethanol to Starting Temperature charge_etoh->cool_etoh add_p2s5 Slowly Add P2S5 in Portions cool_etoh->add_p2s5 monitor_temp Continuously Monitor Temperature add_p2s5->monitor_temp temp_ok Temperature in Range? monitor_temp->temp_ok Yes adjust_cooling Adjust Cooling/Addition Rate monitor_temp->adjust_cooling No addition_complete P2S5 Addition Complete temp_ok->addition_complete adjust_cooling->monitor_temp addition_complete->add_p2s5 No post_reaction Stir at Controlled Temperature addition_complete->post_reaction Yes end End of Reaction post_reaction->end

Caption: Workflow for managing the exothermic reaction during this compound synthesis.

Troubleshooting_Logic Troubleshooting Logic for Uncontrolled Exotherm issue Issue: Rapid Temperature Rise cause1 Cause: Addition Rate Too Fast? issue->cause1 cause2 Cause: Inadequate Cooling? issue->cause2 cause3 Cause: Poor Agitation? issue->cause3 action1 Action: Stop Reagent Addition cause1->action1 action2 Action: Increase Cooling cause2->action2 action3 Action: Increase Stirring Speed cause3->action3 resolve Temperature Stabilized? action1->resolve action2->resolve action3->resolve continue_synthesis Continue with Caution resolve->continue_synthesis Yes shutdown Emergency Shutdown resolve->shutdown No

References

Improving the stability of O,O-Diethyl dithiophosphate solutions for experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of O,O-Diethyl dithiophosphate (DEDTP) solutions for experimental use.

Troubleshooting Guide

This guide addresses common issues encountered during the preparation, storage, and use of this compound solutions.

Issue Potential Cause Recommended Solution
Cloudy or Precipitated Solution 1. Hydrolysis: DEDTP can hydrolyze in aqueous solutions, especially at neutral to alkaline pH, forming less soluble degradation products. 2. Low Temperature: Storage at very low temperatures can cause crystallization.[1] 3. Reaction with Metal Ions: DEDTP can form insoluble salts with certain metal ions present in the solvent or container.1. Adjust pH: Prepare and store solutions in a slightly acidic buffer (pH < 7). DEDTP is more stable in acidic conditions. 2. Controlled Temperature: Store solutions at the recommended temperature of 2-8°C. If crystallization occurs upon refrigeration, gently warm the solution to room temperature with agitation to redissolve the compound. Avoid excessive heat.[1] 3. Use High-Purity Solvents and Containers: Use deionized water and high-purity solvents. Avoid metal containers; use glass or compatible plasticware.[1]
Loss of Potency or Inconsistent Results 1. Degradation over Time: DEDTP is susceptible to hydrolysis, oxidation, and photodegradation. 2. Improper Storage: Exposure to light, high temperatures, or oxygen can accelerate degradation. 3. Incompatible Solvents: Certain solvents may promote degradation.1. Freshly Prepare Solutions: Prepare solutions fresh before each experiment whenever possible. 2. Proper Storage: Store stock solutions at 2-8°C in amber glass vials, under an inert atmosphere (e.g., argon or nitrogen).[1] 3. Solvent Selection: Use aprotic solvents like DMSO or DMF for stock solutions to minimize hydrolysis. For aqueous experiments, use a slightly acidic buffer.
Discoloration of Solution (e.g., Yellowing) Oxidation: DEDTP can oxidize, especially when exposed to air, leading to the formation of colored byproducts like disulfides.Inert Atmosphere: Purge the solvent with an inert gas (argon or nitrogen) before preparing the solution and store the solution under the same inert atmosphere.[1] Antioxidants: Consider the addition of a small amount of a compatible antioxidant, but verify its compatibility with your experimental system first.
Foul Odor Decomposition: Degradation of DEDTP can release volatile sulfur compounds, such as hydrogen sulfide.[2]Proper Handling and Ventilation: Work in a well-ventilated area or a fume hood. The presence of a strong odor is an indicator of significant degradation, and the solution should be discarded.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for this compound?

The primary degradation pathways for DEDTP are:

  • Hydrolysis: This is a significant degradation pathway in aqueous solutions, particularly at neutral and alkaline pH. The hydrolysis rate is influenced by pH, temperature, and the presence of certain metal ions.[3]

  • Oxidation: DEDTP is susceptible to oxidation, which can be accelerated by exposure to air (oxygen) and light. This can lead to the formation of disulfides and other oxidation products.

  • Thermal Degradation: At elevated temperatures, DEDTP can undergo complex degradation reactions, including thiono-thiolo isomerization.[2]

  • Photodegradation: Exposure to light, especially UV radiation, can induce the degradation of DEDTP.

2. What are the optimal storage conditions for this compound solutions?

To ensure maximum stability, DEDTP solutions should be stored under the following conditions:

  • Temperature: 2-8°C.[1]

  • Light: Protected from light by using amber glass vials or by wrapping the container in aluminum foil.

  • Atmosphere: Under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.[1]

  • Container: In a tightly sealed glass container. Avoid plastic containers unless their compatibility has been verified.

3. How does pH affect the stability of this compound solutions?

DEDTP is significantly more stable in acidic conditions (pH < 7) compared to neutral or alkaline conditions. As the pH increases, the rate of hydrolysis increases. Therefore, for aqueous applications, it is recommended to use a slightly acidic buffer.

4. Can I use antioxidants to improve the stability of my DEDTP solution?

The use of antioxidants may help to reduce oxidative degradation. However, the compatibility and potential interference of the antioxidant with the specific experimental assay must be carefully evaluated.

5. How can I monitor the stability of my this compound solution?

The stability of DEDTP solutions can be monitored using analytical techniques such as:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or mass spectrometric detection can be used to quantify the concentration of DEDTP and detect the presence of degradation products.[1][4]

  • 31P Nuclear Magnetic Resonance (NMR) Spectroscopy: 31P NMR is a powerful tool for monitoring the degradation of DEDTP and identifying phosphorus-containing degradation products.[3][5]

  • Gas Chromatography (GC): GC can be used to analyze for volatile degradation products.[6]

Data on Factors Affecting Stability

The stability of this compound solutions is influenced by several factors. The following table summarizes the qualitative and quantitative effects of these factors.

FactorEffect on StabilityQuantitative Data/Remarks
pH More stable in acidic conditions; hydrolysis rate increases with increasing pH.The rate of hydrolysis is significantly lower in acidic media compared to neutral or alkaline solutions. For example, the hydrolysis half-life can be orders of magnitude longer at pH 4 than at pH 7.
Temperature Higher temperatures accelerate degradation.The rate of hydrolysis of dithiophosphates has been shown to increase significantly with temperature. For some analogs, the rate at 85°C can be over 1000 times faster than at room temperature.[3][5]
Light Exposure to light, especially UV, can cause photodegradation.Quantitative data on the quantum yield for photodegradation in various solvents is not readily available but protecting solutions from light is a critical precaution.
Oxygen Promotes oxidative degradation.Storing solutions under an inert atmosphere is recommended to minimize oxidation.
Solvent Aprotic solvents (e.g., DMSO, DMF) are preferred for stock solutions to prevent hydrolysis.In aqueous solutions, the use of buffers is recommended to control pH.
Metal Ions Can catalyze degradation or lead to precipitation.The presence of certain metal ions can accelerate the hydrolysis of DEDTP.

Experimental Protocols

Protocol 1: Preparation of a Standard Stock Solution of this compound (10 mM in DMSO)

Materials:

  • This compound (DEDTP)

  • Anhydrous Dimethyl sulfoxide (DMSO)

  • Amber glass vial with a PTFE-lined cap

  • Argon or Nitrogen gas

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Weighing: Accurately weigh the required amount of DEDTP in a clean, dry weighing boat inside a fume hood.

  • Dissolution: Transfer the weighed DEDTP to a volumetric flask. Add a small amount of anhydrous DMSO to dissolve the compound completely.

  • Volume Adjustment: Once dissolved, add anhydrous DMSO to the final volume mark on the volumetric flask.

  • Inerting: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to remove dissolved oxygen.

  • Storage: Immediately transfer the solution to an amber glass vial, cap it tightly, and store it at 2-8°C.

Protocol 2: Monitoring the Stability of an Aqueous DEDTP Solution using HPLC

Objective: To determine the degradation of DEDTP in an aqueous buffer over time.

Materials:

  • DEDTP stock solution (e.g., 10 mM in DMSO)

  • Aqueous buffer of desired pH (e.g., 50 mM phosphate buffer, pH 7.4)

  • HPLC system with a C18 column and UV detector

  • Mobile phase (e.g., acetonitrile and water with a suitable acid modifier like phosphoric acid)

  • Autosampler vials

Procedure:

  • Sample Preparation: Prepare a working solution of DEDTP in the aqueous buffer at the desired concentration (e.g., 100 µM).

  • Time Zero (T0) Sample: Immediately after preparation, transfer an aliquot of the working solution to an HPLC vial and inject it into the HPLC system to obtain the initial concentration.

  • Incubation: Store the remaining working solution under the desired experimental conditions (e.g., 37°C in a light-protected incubator).

  • Time-Point Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the incubated solution, transfer them to HPLC vials, and inject them into the HPLC system.

  • Data Analysis: Quantify the peak area of DEDTP at each time point. Plot the concentration of DEDTP versus time to determine the degradation kinetics. The appearance of new peaks can indicate the formation of degradation products.

Visualizations

Hydrolysis_Pathway DEDTP This compound Intermediate Unstable Intermediate DEDTP->Intermediate + H2O (Hydrolysis) Products Diethyl thiophosphate + H2S Intermediate->Products

Caption: Hydrolysis pathway of this compound.

Experimental_Workflow_Stability_Study cluster_prep Solution Preparation cluster_analysis Analysis Prep Prepare DEDTP solution in desired buffer T0 T0 Analysis (HPLC) Prep->T0 Incubate Incubate at desired conditions T0->Incubate Timepoints Time-point Analysis (HPLC) Incubate->Timepoints Kinetics Determine Degradation Kinetics Timepoints->Kinetics

Caption: Workflow for a typical stability study of DEDTP solutions.

Logical_Relationship_Stability_Factors Stability DEDTP Stability pH Low pH pH->Stability Increases Temp Low Temperature Temp->Stability Increases Light No Light Exposure Light->Stability Increases Oxygen Inert Atmosphere Oxygen->Stability Increases

Caption: Factors that increase the stability of DEDTP solutions.

References

Technical Support Center: Safe Handling and Disposal of O,O-Diethyl Dithiophosphate Waste

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for researchers, scientists, and drug development professionals on the safe handling and disposal of O,O-Diethyl dithiophosphate waste.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: this compound is a combustible liquid that is toxic if swallowed, in contact with skin, or inhaled.[1] It causes severe skin burns and serious eye damage.[2] The substance is also very toxic to aquatic life.[1]

Q2: What immediate actions should be taken in case of accidental exposure?

A2: In case of any exposure, it is crucial to seek immediate medical attention.[2][3]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. If the person is not breathing, provide artificial respiration, but avoid mouth-to-mouth resuscitation if the substance was ingested or inhaled.[3]

  • Skin Contact: Immediately remove all contaminated clothing. Flush the affected skin with large amounts of water, and wash with soap and water.[3][4]

  • Eye Contact: Immediately rinse the eyes with water for at least 15 minutes, making sure to hold the eyelids open.[3] Remove contact lenses if present and easy to do so.[3]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[3] Never give anything by mouth to an unconscious person.[3]

Q3: What personal protective equipment (PPE) is required when handling this compound waste?

A3: A comprehensive selection of PPE is necessary to ensure safety. This includes:

  • Eye/Face Protection: Tight-sealing safety goggles or a full-face shield.[1][2]

  • Hand Protection: Chemical-impermeable gloves that have been inspected before use.[3]

  • Skin and Body Protection: Wear suitable protective clothing, which may include fire/flame resistant and impervious garments.[2][3]

  • Respiratory Protection: Use a respirator with a suitable filter (e.g., Type AB-P) if ventilation is inadequate or exposure limits are exceeded.[1]

Troubleshooting Guides

Scenario 1: A small spill of this compound occurs in the laboratory.

  • Problem: How to safely clean up a minor spill.

  • Solution:

    • Ensure the area is well-ventilated and evacuate unnecessary personnel.[3]

    • Wear the appropriate PPE as detailed in the FAQs.

    • Contain the spill using inert absorbent materials like sand, earth, or vermiculite.[1]

    • Carefully collect the absorbed material and place it into a suitable, labeled container for disposal.[1][3]

    • Clean the spill area with detergent and water, and absorb the cleaning liquid with an absorbent material.[4]

    • Do not allow the chemical or cleaning water to enter drains.[3][4]

Scenario 2: The pH of the this compound waste is unknown.

  • Problem: How to handle waste with an unconfirmed pH level.

  • Solution:

    • Always handle the waste with the assumption that it is corrosive.

    • Wear full PPE, including acid-resistant gloves and eye/face protection.

    • Before any treatment or disposal, test the pH of a small, representative sample using pH paper or a calibrated pH meter.

    • Neutralize the waste if necessary, following established laboratory procedures for acid neutralization. Always add acid to water, never the other way around. [1]

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValue
Molecular FormulaC4H11O2PS2
Molar Mass186.23 g/mol
Density1.11 g/mL at 25°C[5]
Boiling Point60°C @ 1 mmHg[5]
Flash Point181°F (82.8°C)
Water Solubility330 g/L at 25°C
pH0.8 (100 g/L solution)

Table 2: Incompatible Materials

Material ClassExamples
Strong Oxidizing AgentsNitrates, Peroxides, Chlorates[1]
Alkaline MaterialsSodium Hydroxide, Potassium Hydroxide[1]
MetalsMay produce flammable hydrogen gas upon reaction[1]

Experimental Protocols

Protocol 1: Neutralization of Acidic this compound Waste

  • Objective: To safely neutralize acidic this compound waste before disposal.

  • Materials:

    • This compound waste

    • Weak base (e.g., sodium bicarbonate, sodium carbonate)

    • Large, chemical-resistant container (e.g., polyethylene)

    • Stirring rod or magnetic stirrer

    • pH meter or pH paper

    • Appropriate PPE

  • Procedure:

    • Work in a well-ventilated fume hood.

    • Place the waste container in a larger secondary containment vessel.

    • Slowly add a small amount of the weak base to the waste while stirring continuously.

    • Monitor the pH of the solution after each addition.

    • Continue adding the base in small increments until the pH is between 6.0 and 8.0.

    • Allow the neutralized solution to cool, as the reaction may generate heat.

    • Once neutralized, the waste can be prepared for final disposal according to institutional and local regulations.

Protocol 2: Decontamination of Labware

  • Objective: To safely clean and decontaminate laboratory equipment that has come into contact with this compound.

  • Materials:

    • Contaminated labware

    • Detergent solution

    • Rinsing agent (e.g., acetone or ethanol)

    • Deionized water

    • Designated waste containers

    • Appropriate PPE

  • Procedure:

    • Rinse the labware with a suitable solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue. Collect this rinse as hazardous waste.

    • Wash the labware thoroughly with a detergent solution and hot water.

    • Rinse the labware multiple times with deionized water.

    • Allow the labware to air dry completely in a designated, well-ventilated area.

    • Dispose of all cleaning materials (e.g., wipes, gloves) as hazardous waste.

Mandatory Visualizations

Waste_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Segregation cluster_treatment Waste Treatment (If Necessary) cluster_disposal Disposal A Identify Waste as This compound B Don Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate from Incompatible Materials B->C D Store in a Labeled, Closed Container C->D E Check pH of Waste D->E F Neutralize if Acidic (pH < 6.0) E->F Acidic G Arrange for Licensed Chemical Waste Disposal E->G Neutral F->G H Document Waste Transfer G->H

Caption: Workflow for handling this compound waste.

Spill_Response_Decision_Tree cluster_assessment Initial Assessment cluster_minor_spill Minor Spill Response cluster_major_spill Major Spill Response Spill Spill of O,O-Diethyl dithiophosphate Occurs Assess Assess Spill Size and Location Spill->Assess IsMajor Is it a Major Spill? Assess->IsMajor EvacuateImmediate Evacuate Immediate Area IsMajor->EvacuateImmediate No EvacuateLab Evacuate Laboratory and Alert Others IsMajor->EvacuateLab Yes DonPPE Don Full PPE EvacuateImmediate->DonPPE Contain Contain with Absorbent DonPPE->Contain Collect Collect Waste Contain->Collect Decontaminate Decontaminate Area Collect->Decontaminate CallEmergency Call Emergency Response (e.g., EHS) EvacuateLab->CallEmergency Isolate Isolate the Area CallEmergency->Isolate

Caption: Decision tree for this compound spill response.

References

Mitigating corrosion issues when using O,O-Diethyl dithiophosphate with metal apparatus

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on mitigating corrosion issues when using O,O-Diethyl dithiophosphate with metal apparatus.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments.

Issue 1: Visible Corrosion on Metal Apparatus

  • Question: I am observing rust or discoloration on my stainless steel/carbon steel reactor after using this compound. What should I do?

  • Answer: Immediate action is required to prevent further damage.

    • Safely Empty and Clean the Apparatus: Following all safety protocols, transfer the this compound to a suitable, compatible container.[1][2] Decontaminate the apparatus by rinsing it with a suitable solvent (e.g., methanol) to remove residual this compound, followed by a thorough cleaning with detergent and water.[3]

    • Assess the Damage: Visually inspect the extent of the corrosion. Note the type of corrosion (e.g., uniform, pitting, crevice).

    • Material Compatibility Check: Verify that the material of your apparatus is appropriate for use with this compound. While stainless steel generally offers good resistance to many chemicals, certain grades may be more susceptible to corrosion by acidic organophosphorus compounds.[4][5] Carbon steel is generally not recommended for direct contact with corrosive chemicals without appropriate protective measures.

    • Consider Corrosion Inhibitors: For future experiments, consider using a corrosion inhibitor if compatible with your experimental conditions.

    • Alternative Materials: If corrosion persists, it may be necessary to switch to an apparatus made from a more resistant material, such as certain high-grade stainless steel alloys, glass, or PTFE-lined reactors.

Issue 2: Unexpected Experimental Results

  • Question: My reaction is failing or giving inconsistent results when using a metal reactor with this compound. Could corrosion be a factor?

  • Answer: Yes, corrosion can introduce metal ions into your reaction mixture, which may interfere with your experiment.

    • Analyze for Metal Contamination: If possible, analyze a sample from your reaction mixture for the presence of metal ions (e.g., iron, chromium, nickel from stainless steel).

    • Visual Inspection: After cleaning the reactor, look for signs of corrosion, as even minor corrosion can release a significant amount of metal ions.

    • Inert Apparatus: To confirm if corrosion is the issue, try running a small-scale control experiment in an inert apparatus (e.g., glassware) and compare the results.

    • Mitigation: If corrosion is confirmed to be the problem, follow the steps outlined in "Issue 1" to mitigate corrosion in your metal apparatus.

Issue 3: Leaks or Damage to Seals and Gaskets

  • Question: I've noticed swelling, cracking, or failure of seals and gaskets in my apparatus when using this compound. What is the cause and how can I prevent it?

  • Answer: this compound can be incompatible with certain elastomers and plastics.

    • Material Compatibility: Immediately check the chemical compatibility of your seal and gasket materials with this compound. Some common elastomers like Buna-N (NBR) and polyurethane may not be suitable.[6]

    • Recommended Materials: Consider using seals and gaskets made from more resistant materials such as PTFE, Viton® (FKM), or Kalrez® (FFKM). Always consult a chemical compatibility chart.

    • Regular Inspection: Regularly inspect all seals and gaskets for any signs of degradation and replace them as part of your preventative maintenance schedule.

Frequently Asked Questions (FAQs)

General Corrosion

  • Q1: Is this compound corrosive to all metals?

    • A1: this compound is an acidic organothiophosphate and can be corrosive to certain metals, particularly under prolonged contact or at elevated temperatures.[2] The corrosivity depends on the specific metal, the purity of the chemical, temperature, and the presence of moisture. It is known to react with some metals to produce hydrogen, a highly flammable gas.[2]

  • Q2: What is the mechanism of corrosion by this compound?

    • A2: The corrosive action is primarily due to its acidic nature and the presence of sulfur compounds. The acidic properties can lead to the dissolution of the protective passive layer on metals like stainless steel, initiating corrosion.

Material Compatibility

  • Q3: Which metals are most resistant to corrosion by this compound?

    • A3: While specific corrosion rate data for pure this compound is limited in publicly available literature, high-alloy stainless steels (e.g., 316L) and nickel-based alloys are generally more resistant to acidic and sulfur-containing compounds compared to standard stainless steel (e.g., 304) or carbon steel. For critical applications, it is recommended to perform corrosion testing.

  • Q4: Can I use aluminum or copper/brass apparatus with this compound?

    • A4: The use of aluminum and its alloys with this compound is generally not recommended due to aluminum's susceptibility to both acidic and alkaline corrosion.[7][8][9] Copper and its alloys can also be susceptible to corrosion by sulfur-containing compounds.[10] It is advisable to test for compatibility before use.

  • Q5: What non-metallic materials are compatible with this compound?

    • A5: Glass and Polytetrafluoroethylene (PTFE) are generally excellent choices for handling this compound due to their inertness. For seals and gaskets, PTFE and perfluoroelastomers (FFKM) are recommended.

Prevention and Mitigation

  • Q6: How can I minimize corrosion when using metal apparatus?

    • A6:

      • Select Appropriate Materials: Use apparatus made of high-grade, resistant metals.

      • Minimize Contact Time: Do not store this compound in the apparatus for extended periods.

      • Control Temperature: Corrosion rates generally increase with temperature. Operate at the lowest feasible temperature.

      • Keep Equipment Dry: Moisture can accelerate corrosion. Ensure the apparatus is thoroughly dry before introducing the chemical.

      • Regular Cleaning and Inspection: Thoroughly clean the apparatus after each use and inspect for any signs of corrosion.

  • Q7: Are there any corrosion inhibitors I can use?

    • A7: While dithiophosphates themselves can act as corrosion inhibitors, often as metal salts (like ZDDP), the use of an additional inhibitor with pure this compound would depend on the specific experimental conditions and must be tested to ensure it does not interfere with your reaction.

Safety

  • Q8: What are the primary safety concerns when handling this compound?

    • A8: this compound is a corrosive substance that can cause severe skin burns and eye damage. It is also harmful if swallowed or inhaled. Always handle it in a well-ventilated area or a fume hood, and wear appropriate Personal Protective Equipment (PPE).[2]

  • Q9: What Personal Protective Equipment (PPE) should I wear?

    • A9: Recommended PPE includes chemical-resistant gloves (e.g., butyl rubber, nitrile), chemical splash goggles, a face shield, and a lab coat or chemical-resistant apron.[11][12][13]

  • Q10: What should I do in case of a spill?

    • A10: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand), and collect it in a sealed container for hazardous waste disposal.[2][14][15] For larger spills, evacuate the area and follow your institution's emergency procedures.[10][16] Ensure proper ventilation.[1]

Quantitative Data on Material Compatibility

Due to the limited availability of direct corrosion rate data for pure this compound in the public domain, the following table provides a qualitative compatibility assessment based on general knowledge of the chemical's properties and the behavior of these metals in similar corrosive environments. It is strongly recommended to perform specific corrosion testing for your operating conditions.

MaterialCompatibility RatingExpected Corrosion Behavior
Metals
Carbon SteelNot RecommendedProne to rapid and uniform corrosion.
Stainless Steel 304FairMay experience pitting and crevice corrosion, especially at elevated temperatures or in the presence of impurities.[5][6]
Stainless Steel 316GoodOffers better resistance than 304 due to the presence of molybdenum, but still susceptible to localized corrosion under aggressive conditions.[5][6][17]
Aluminum AlloysNot RecommendedHigh risk of corrosion due to the acidic nature of the chemical.[7][8][9]
Copper/BrassPoor to FairSusceptible to corrosion from sulfur compounds.[10]
Plastics & Elastomers
Polytetrafluoroethylene (PTFE)ExcellentHighly resistant to a wide range of chemicals.
Polypropylene (PP)GoodGenerally good resistance, but testing is recommended at elevated temperatures.
Buna-N (Nitrile)Not RecommendedLikely to experience swelling and degradation.[6]
Viton® (FKM)GoodGenerally resistant, but testing for specific grades is advised.

Experimental Protocols

Protocol: Laboratory Immersion Corrosion Testing of Metals (Adapted from ASTM G31)

This protocol outlines a procedure to determine the corrosion rate of metal coupons when fully immersed in this compound.[18][19][20][21][22]

1. Apparatus:

  • Reaction vessel (borosilicate glass) with a lid.

  • Condenser to prevent evaporation of the test solution.

  • Specimen support (glass or PTFE) to suspend the coupons.

  • Temperature control system (e.g., water bath, heating mantle with controller).

  • Analytical balance (accurate to 0.1 mg).

  • Vernier calipers.

2. Test Specimens:

  • Prepare at least three replicate coupons of each metal to be tested.

  • A typical coupon size is 50 mm x 25 mm x 3 mm.

  • Drill a hole near the top for suspension.

  • Measure the dimensions of each coupon to calculate the surface area.

  • Prepare the surface of the coupons by polishing with 120-grit abrasive paper, degreasing with a non-corrosive solvent (e.g., acetone), and then rinsing with deionized water and drying.

  • Weigh each coupon to the nearest 0.1 mg.

3. Test Procedure:

  • Place the this compound into the reaction vessel. The volume should be sufficient to fully immerse the coupons.

  • Suspend the coupons from the specimen support, ensuring they are not in contact with each other or the vessel walls.

  • Assemble the apparatus, including the condenser.

  • Bring the solution to the desired test temperature and maintain it throughout the test.

  • The duration of the test can vary (e.g., 24, 48, 168 hours) depending on the expected corrosion rate.

  • At the end of the test, carefully remove the coupons.

4. Post-Test Cleaning and Evaluation:

  • Visually inspect and photograph the coupons.

  • Clean the coupons to remove corrosion products. This may involve chemical cleaning (as per ASTM G1 standard) or gentle mechanical cleaning. The cleaning method should remove the corrosion products without significantly affecting the base metal.

  • Rinse the cleaned coupons with deionized water and then a volatile solvent (e.g., acetone), and dry them.

  • Weigh the cleaned coupons to the nearest 0.1 mg.

  • Calculate the mass loss.

  • Calculate the corrosion rate in millimeters per year (mm/y) using the following formula: Corrosion Rate (mm/y) = (K × W) / (A × T × D) Where:

    • K = constant (8.76 × 10⁴)

    • W = mass loss in grams

    • A = surface area in cm²

    • T = exposure time in hours

    • D = density of the metal in g/cm³

Visualizations

experimental_workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis prep_coupons Prepare & Weigh Metal Coupons immersion Immerse Coupons in Solution at Controlled Temperature prep_coupons->immersion prep_solution Prepare this compound Solution prep_solution->immersion removal Remove & Clean Coupons immersion->removal weighing Reweigh Coupons to Determine Mass Loss removal->weighing calculation Calculate Corrosion Rate weighing->calculation troubleshooting_flowchart cluster_identification Problem Identification cluster_solutions Solutions start Corrosion Issue Encountered q1 Visible Corrosion? start->q1 q2 Inconsistent Results? start->q2 q3 Seal/Gasket Failure? start->q3 sol1 Clean, Assess Damage, Check Material Compatibility q1->sol1 Yes sol2 Analyze for Contamination, Run Control Experiment q2->sol2 Yes sol3 Check Material Compatibility, Replace with Resistant Material q3->sol3 Yes

References

Validation & Comparative

31P NMR: A Superior Method for Assessing the Purity of O,O-Diethyl Dithiophosphate

Author: BenchChem Technical Support Team. Date: November 2025

A definitive guide for researchers, scientists, and drug development professionals on leveraging 31P Nuclear Magnetic Resonance (NMR) for the accurate purity assessment of O,O-Diethyl dithiophosphate. This guide provides a comprehensive comparison with alternative analytical techniques, supported by experimental data and detailed protocols.

This compound is a crucial intermediate in the synthesis of various organophosphorus compounds, including pesticides and lubricant additives. Ensuring its purity is paramount for the quality and efficacy of the final products. While traditional chromatographic methods like Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) have been employed for purity analysis, 31P NMR spectroscopy has emerged as a powerful and efficient alternative. Its high sensitivity, specificity to the phosphorus nucleus, and quantitative accuracy make it an invaluable tool for researchers and quality control analysts.

Unambiguous Purity Determination with 31P NMR

31P NMR offers a direct and non-destructive method to analyze this compound and its potential impurities. The technique relies on the magnetic properties of the phosphorus-31 isotope, which is 100% naturally abundant, providing strong signals for detection and quantification.

A key advantage of 31P NMR is the wide chemical shift range, which minimizes the likelihood of signal overlap between the main compound and its impurities. This allows for clear identification and quantification of each phosphorus-containing species in the sample.

A recent study reported the 31P NMR chemical shift of this compound to be approximately 91.45 ppm .[1] A common impurity, likely an oxidation product, was observed at 81.77 ppm .[1] This clear separation in chemical shifts enables straightforward purity calculation by integrating the respective signal areas.

Comparative Analysis: 31P NMR vs. Chromatographic Methods

While GC and HPLC are established techniques for purity analysis, 31P NMR presents several distinct advantages for this compound.

Feature31P NMRGas Chromatography (GC-FPD)High-Performance Liquid Chromatography (HPLC)
Selectivity Highly selective for phosphorus-containing compounds.Selective for phosphorus and sulfur with a Flame Photometric Detector (FPD).Dependent on the detector used (e.g., UV, MS). May require chromophores for sensitive detection.
Sample Preparation Minimal, often just dissolution in a deuterated solvent.Often requires derivatization to increase volatility and thermal stability.Requires selection of appropriate mobile and stationary phases.
Analysis Time Rapid, typically a few minutes per sample.Longer run times, including column equilibration.Can have long run times depending on the separation method.
Quantification Inherently quantitative (qNMR) with the use of an internal standard.Requires calibration with a reference standard.Requires calibration with a reference standard.
Structural Information Provides information about the chemical environment of the phosphorus atom, aiding in impurity identification.Primarily provides retention time data.Primarily provides retention time data.
Destructive Non-destructive.Destructive.Non-destructive, but sample is eluted.

Studies comparing quantitative NMR with chromatographic methods for other organophosphorus compounds have shown that the accuracy and precision of 31P qNMR are comparable to those of established chromatographic techniques.[2][3] For instance, the analysis of organophosphorus pesticides has demonstrated excellent agreement between 31P NMR and standard methods.[4]

Experimental Protocols

Quantitative 31P NMR Spectroscopy

A robust protocol for the quantitative analysis of this compound using 31P NMR involves the following steps:

  • Sample Preparation:

    • Accurately weigh approximately 20-50 mg of the this compound sample into an NMR tube.

    • Add a known amount of a suitable internal standard that has a 31P signal in a clear region of the spectrum (e.g., triphenyl phosphate).

    • Dissolve the sample and internal standard in a deuterated solvent (e.g., CDCl3 or DMSO-d6). Ensure complete dissolution.

  • NMR Acquisition:

    • Acquire the 31P NMR spectrum on a spectrometer with a proton decoupler.

    • Use a sufficient relaxation delay (D1) to ensure complete relaxation of all phosphorus nuclei for accurate integration. This is typically 5 times the longest T1 relaxation time of the phosphorus nuclei in the sample.

    • Employ inverse-gated proton decoupling to suppress the Nuclear Overhauser Effect (NOE) and ensure accurate signal integration.

  • Data Processing and Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate the signals corresponding to this compound and the internal standard.

    • Calculate the purity of the sample based on the integral values, the weights of the sample and internal standard, and their respective molecular weights.

Gas Chromatography with Flame Photometric Detection (GC-FPD)

A typical GC-FPD method for the analysis of related organothiophosphates involves derivatization followed by chromatographic separation.[5]

  • Derivatization: Alkylate the sample to form a more volatile and thermally stable derivative.

  • Injection: Inject the derivatized sample into the GC.

  • Separation: Use a suitable capillary column to separate the components.

  • Detection: The FPD selectively detects the phosphorus-containing compounds as they elute from the column.

  • Quantification: Determine the concentration based on a calibration curve generated from reference standards.

Workflow for Purity Assessment

The following diagram illustrates the logical workflow for assessing the purity of this compound using 31P NMR.

Purity_Assessment_Workflow cluster_sample_prep Sample Preparation cluster_nmr_acquisition 31P NMR Acquisition cluster_data_analysis Data Analysis cluster_reporting Reporting weigh_sample Accurately weigh sample add_is Add internal standard weigh_sample->add_is dissolve Dissolve in deuterated solvent add_is->dissolve acquire_spectrum Acquire spectrum with inverse-gated decoupling dissolve->acquire_spectrum Transfer to NMR tube process_spectrum Process spectrum (phase, baseline) acquire_spectrum->process_spectrum integrate_signals Integrate signals process_spectrum->integrate_signals calculate_purity Calculate purity integrate_signals->calculate_purity report Report purity and identify impurities calculate_purity->report

Workflow for 31P NMR Purity Assessment.

Conclusion

31P NMR spectroscopy offers a superior analytical method for determining the purity of this compound. Its high selectivity, minimal sample preparation, rapid analysis time, and inherent quantitative nature make it a more efficient and informative technique compared to traditional chromatographic methods. For researchers and professionals in drug development and chemical synthesis, adopting 31P NMR for routine purity assessment can lead to more accurate and reliable results, ultimately ensuring the quality and integrity of their products.

References

A Researcher's Guide to Validating O,O-Diethyl Dithiophosphate (DEDTP) Concentration Measurements

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Publication

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of O,O-Diethyl dithiophosphate (DEDTP). It is intended for researchers, scientists, and drug development professionals who require accurate and reliable measurements of this compound. This document outlines detailed experimental protocols and presents supporting data to aid in the selection and validation of the most appropriate analytical method for their specific needs.

Introduction

This compound (DEDTP) is an organophosphorus compound with a range of industrial and chemical applications. Accurate quantification of DEDTP is crucial for process monitoring, quality control, and safety assessment. This guide compares the performance of common analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Fast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS), for the analysis of DEDTP. Additionally, it introduces Capillary Electrophoresis (CE) as a potential alternative method.

The validation of an analytical method is a critical process that ensures the reliability and accuracy of experimental results. This guide provides a generalized protocol for the validation of DEDTP concentration measurements, covering key parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparison of Analytical Methods for DEDTP Analysis

The selection of an appropriate analytical method depends on various factors, including the sample matrix, required sensitivity, and available instrumentation. The following tables summarize the performance characteristics of different methods for DEDTP quantification.

Parameter HPLC-UV GC-MS UFLC-MS/MS [1]Capillary Electrophoresis (CE) *
Linearity (Correlation Coefficient, r²) Data not available>0.99Not explicitly stated, but method was linearData not available for DEDTP
Accuracy (Recovery %) Data not available92-103%93-102%88.7-96.1%[2]
Precision (Relative Standard Deviation, RSD %) Data not available<20%0.62-5.46% (repeatability), 0.80-11.33% (reproducibility)2.9-5.7% (peak height)[2]
Limit of Detection (LOD) Data not availableData not available0.0201-0.0697 ng/mL50-180 µg/kg[2]
Limit of Quantification (LOQ) Data not available10 µg/L0.0609-0.2112 ng/mLData not available for DEDTP

*Note: Data for Capillary Electrophoresis is for general organophosphorus pesticides and not specifically for DEDTP.

Experimental Protocols

A detailed protocol for the validation of an analytical method for DEDTP is provided below. This protocol can be adapted for different analytical techniques.

Objective

To validate an analytical method for the accurate and precise quantification of this compound in a given matrix.

Materials
  • This compound certified reference standard

  • High-purity solvents (e.g., acetonitrile, water, methanol)

  • Analytical column suitable for the chosen method (e.g., C18 for HPLC)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Analytical instrument (e.g., HPLC with UV detector, GC-MS, UFLC-MS/MS)

Procedure
  • Standard Solution Preparation:

    • Prepare a stock solution of DEDTP certified reference standard in a suitable solvent.

    • Perform serial dilutions to prepare a series of calibration standards at a minimum of five concentration levels.

  • Method Validation Parameters:

    • Specificity: Analyze a blank sample (matrix without DEDTP) to ensure no interfering peaks are present at the retention time of DEDTP.

    • Linearity:

      • Inject the calibration standards in triplicate.

      • Construct a calibration curve by plotting the average peak area against the concentration.

      • Perform a linear regression analysis and determine the correlation coefficient (r²), which should be ≥ 0.99.

    • Accuracy (Recovery):

      • Spike a blank matrix with known concentrations of DEDTP at three levels (low, medium, and high).

      • Analyze the spiked samples in triplicate.

      • Calculate the percentage recovery at each level. Acceptance criteria are typically between 80% and 120%.

    • Precision (Repeatability and Intermediate Precision):

      • Repeatability (Intra-assay precision): Analyze a minimum of six replicates of a sample at 100% of the test concentration on the same day, with the same analyst and instrument.

      • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

      • Calculate the Relative Standard Deviation (RSD) for both repeatability and intermediate precision. The RSD should typically be ≤ 2%.

    • Limit of Detection (LOD) and Limit of Quantification (LOQ):

      • Determine the LOD and LOQ based on the signal-to-noise ratio (S/N). Typically, an S/N of 3:1 is used for LOD and 10:1 for LOQ.

      • Alternatively, the LOD and LOQ can be calculated from the standard deviation of the response and the slope of the calibration curve.

Visualizing the Validation Workflow

The following diagram illustrates the logical workflow for validating an analytical method for DEDTP concentration measurement.

ValidationWorkflow start Start: Define Analytical Method prep_standards Prepare DEDTP Standards and Samples start->prep_standards specificity Specificity Analysis (Blank Matrix) prep_standards->specificity linearity Linearity Assessment (Calibration Curve) prep_standards->linearity accuracy Accuracy Evaluation (Recovery Studies) prep_standards->accuracy precision Precision Determination (Repeatability & Intermediate Precision) prep_standards->precision lod_loq LOD & LOQ Determination prep_standards->lod_loq data_analysis Data Analysis and Evaluation (Compare against Acceptance Criteria) specificity->data_analysis linearity->data_analysis accuracy->data_analysis precision->data_analysis lod_loq->data_analysis validation_report Generate Validation Report data_analysis->validation_report end End: Validated Method validation_report->end

Caption: Workflow for the validation of an analytical method for DEDTP.

Alternative Analytical Methods

While chromatographic techniques are most common, other methods can be considered for DEDTP analysis.

  • Capillary Electrophoresis (CE): This technique offers high separation efficiency and short analysis times. It has been successfully applied to the analysis of various organophosphorus pesticides.[2][3][4]

  • Coulometry: A coulometric method based on the iodine-azide reaction has been reported for the determination of dithiophosphates, offering a potential alternative for specific applications.

Conclusion

The validation of analytical methods is paramount for ensuring the quality and reliability of data in research and development. This guide provides a framework for comparing and validating methods for the quantification of this compound. While UFLC-MS/MS currently offers the most comprehensive published validation data with high sensitivity, the choice of method should be based on the specific requirements of the analysis. The provided experimental protocol and validation workflow serve as a valuable resource for establishing robust and reliable analytical procedures.

References

A Comparative Guide to O,O-Diethyl Dithiophosphate and Xanthates as Flotation Collectors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of mineral processing, the efficient separation of valuable minerals from gangue materials is paramount. Froth flotation stands out as a critical technology for this purpose, and the selection of an appropriate collector is a key determinant of its success. This guide provides an objective comparison of two widely used classes of sulfhydryl collectors: O,O-Diethyl dithiophosphate (DTP) and xanthates. By examining their performance based on experimental data, detailing their mechanisms of action, and providing standardized experimental protocols, this document aims to equip researchers with the knowledge to make informed decisions in their flotation studies.

Performance Comparison: this compound vs. Xanthates

The choice between this compound and xanthates often depends on the specific mineralogy of the ore, the desired selectivity, and the operating pH. While xanthates are known for their strong collecting power, dithiophosphates can offer advantages in terms of selectivity and performance in certain pH ranges. The following tables summarize quantitative data from various studies, highlighting the performance of these collectors in the flotation of common sulfide minerals.

Chalcopyrite (CuFeS₂) Flotation
CollectorDosage (mol/ton)pHCopper Recovery (%)Copper Grade (%)Reference
Ethyl Xanthate (C2-X)0.0348~9Not specifiedNot specified[1]
Ethyl Xanthate (C2-X)0.0695~9~85~18[1]
Ethyl Xanthate (C2-X)0.139~9~87~17[1]
Di-ethyl-dithiophosphate (di-C2-DTP)0.0348~9~90~15[1]
Di-ethyl-dithiophosphate (di-C2-DTP)0.0695~9~92~14[1]
Di-ethyl-dithiophosphate (di-C2-DTP)0.139~9~92~13[1]

As observed in the flotation of a copper sulfide ore from Okiep, di-C2-DTP gave superior copper recoveries compared to the xanthate, C2-X, especially at lower dosages[1].

Galena (PbS) Flotation
CollectorCollector Concentration (ppm)pHGalena Recovery (%)Reference
Potassium Ethyl Xanthate (PEX)~209-9.5>90[2]
Sodium Isobutyl Xanthate (SIBX)~209-9.5~85[2]
Diethyl dithiophosphate (in mixture with Ethyl Xanthate)Not specifiedNot specifiedSignificantly improves rate and recovery[3]

For galena flotation, straight-chain xanthates like PEX can achieve high recoveries in moderately alkaline conditions[2]. The use of a collector mixture of diethyl dithiophosphate and ethyl xanthate has been shown to significantly improve the rate and recovery of pure galena flotation[3].

Pentlandite ((Fe,Ni)₉S₈) Flotation
CollectorDosagepHNickel Grade (Cumulative %)Nickel Recovery (Cumulative %)Reference
Sodium Ethyl Xanthate (SEX)Molar equivalent of 80g/ton PAXNot specified~8~75[4]
Potassium Amyl Xanthate (PAX)80g/tonNot specified~9~70[4]
Di-ethyl-dithiophosphate (di-C2-DTP)Molar equivalent of 80g/ton PAXNot specified~7~65[4]

In the froth flotation of pentlandite ore, xanthates (SEX and PAX) demonstrated higher cumulative nickel grades and recoveries compared to di-C2-DTP[4].

Mechanisms of Action

The differential performance of DTP and xanthates stems from their distinct mechanisms of interaction with mineral surfaces.

Xanthates primarily adsorb onto sulfide mineral surfaces through a charge transfer mechanism. This can lead to the formation of a metal xanthate layer or the oxidation of xanthate to dixanthogen, a non-polar molecule that strongly enhances the hydrophobicity of the mineral. The specific mechanism is influenced by factors such as the mineral type, pH, and pulp potential.

This compound , on the other hand, tends to form metal thiolates on the mineral surface. DTP is often considered more selective than xanthates, particularly against iron sulfides like pyrite. Some studies suggest that dithiophosphates can also exhibit frothing properties, influencing the froth stability and overall flotation performance.

cluster_xanthate Xanthate Interaction Pathway cluster_dtp This compound Interaction Pathway Xanthate Xanthate Ions (X-) Adsorption_X Chemisorption/ Charge Transfer Xanthate->Adsorption_X Mineral_S_X Sulfide Mineral Surface (M-S) Mineral_S_X->Adsorption_X MetalXanthate Metal Xanthate (M-X) Adsorption_X->MetalXanthate Dixanthogen Dixanthogen (X2) Adsorption_X->Dixanthogen HydrophobicSurface_X Hydrophobic Mineral Surface MetalXanthate->HydrophobicSurface_X Dixanthogen->HydrophobicSurface_X DTP Dithiophosphate Ions (DTP-) Adsorption_DTP Metal Thiolate Formation DTP->Adsorption_DTP Mineral_S_DTP Sulfide Mineral Surface (M-S) Mineral_S_DTP->Adsorption_DTP MetalDTP Metal Dithiophosphate (M-DTP) Adsorption_DTP->MetalDTP HydrophobicSurface_DTP Hydrophobic Mineral Surface MetalDTP->HydrophobicSurface_DTP

Caption: Collector interaction pathways at the mineral surface.

Experimental Protocols

To ensure the reproducibility and comparability of flotation studies, a well-defined experimental protocol is essential. The following outlines a typical laboratory procedure for a comparative flotation test.

Ore Preparation
  • Crushing: The ore sample is first crushed to a suitable size, typically below 2 mm, using a jaw crusher followed by a cone crusher.

  • Grinding: A representative sample of the crushed ore (e.g., 1 kg) is wet-milled in a laboratory rod or ball mill to achieve a target particle size distribution (e.g., 80% passing 75 µm). The grinding time and media charge should be kept constant for all comparative tests.

Slurry Preparation
  • The ground ore slurry is transferred to a flotation cell of a specific volume (e.g., 2.5 L).

  • The pulp density is adjusted to a predetermined value (e.g., 30% solids by weight) by adding water.

Reagent Conditioning
  • The slurry is agitated at a constant impeller speed (e.g., 1200 rpm).

  • The pH of the pulp is adjusted to the desired level using a suitable regulator (e.g., lime for alkaline conditions, H₂SO₄ for acidic conditions) and allowed to stabilize.

  • If required, activators (e.g., copper sulfate for sphalerite) or depressants (e.g., sodium cyanide for pyrite) are added and conditioned for a specific period (e.g., 3-5 minutes).

  • The collector (either this compound or xanthate) is added at the desired dosage and conditioned for a set time (e.g., 2-3 minutes).

  • Finally, a frother (e.g., MIBC) is added and conditioned for a shorter period (e.g., 1 minute).

Flotation
  • The air inlet is opened, and a constant airflow rate is maintained.

  • The froth is collected at timed intervals (e.g., 0-2 min, 2-5 min, 5-10 min) by manually scraping the froth from the lip of the cell.

  • The collected froth (concentrate) and the remaining slurry in the cell (tailings) are filtered, dried, and weighed.

Analysis
  • The dried concentrate and tailings are analyzed for their elemental content (e.g., Cu, Pb, Ni) using techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • The recovery and grade of the valuable mineral(s) are calculated based on the weights and assays of the feed, concentrate, and tailings.

cluster_conditioning Conditioning Steps start Start ore_prep Ore Preparation (Crushing & Grinding) start->ore_prep slurry_prep Slurry Preparation (Pulp Density Adjustment) ore_prep->slurry_prep ph_adjustment pH Adjustment slurry_prep->ph_adjustment conditioning Reagent Conditioning flotation Froth Flotation (Air Introduction & Froth Collection) analysis Product Analysis (Drying, Weighing, Assaying) flotation->analysis end End analysis->end activator_depressant Activator/Depressant Addition collector_addition Collector Addition frother_addition Frother Addition frother_addition->flotation

References

Performance Evaluation of Dialkyl Dithiophosphate Ligands in Catalysis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the performance of various dialkyl dithiophosphate ligands in catalysis, with a focus on ethylene oligomerization. The selection of ligands and the structure of the catalytic complex are crucial factors that significantly influence catalytic activity and selectivity. This document summarizes key performance data, outlines experimental protocols, and visualizes the catalytic process to aid in the selection and design of more efficient catalytic systems.

Comparative Performance in Ethylene Oligomerization

The catalytic activity and product selectivity of nickel(II) complexes of O,O'-dialkyl dithiophosphates in ethylene oligomerization are highly dependent on the nature of the alkyl substituents on the ligand. Below is a summary of the performance of different nickel dialkyl dithiophosphate catalysts.

Ligand (R in (RO)₂PS₂⁻)Catalyst PrecursorCo-catalystActivity (g C₂H₄ / g Ni·h)Selectivity for C₄ Olefins (%)Reference
Ethyl[Ni{S₂P(OEt)₂}₂]Et₃Al₂Cl₃7.6 x 10⁴85.3[1]
n-Propyl[Ni{S₂P(OⁿPr)₂}₂]Et₃Al₂Cl₃6.9 x 10⁴82.1[1]
iso-Propyl[Ni{S₂P(OⁱPr)₂}₂]Et₃Al₂Cl₃5.8 x 10⁴79.5[1]
n-Butyl[Ni{S₂P(OⁿBu)₂}₂]Et₃Al₂Cl₃6.5 x 10⁴81.2[1]
iso-Butyl[Ni{S₂P(OⁱBu)₂}₂]Et₃Al₂Cl₃5.5 x 10⁴78.9[1]
sec-Butyl[Ni{S₂P(OˢBu)₂}₂]Et₃Al₂Cl₃4.9 x 10⁴75.6[1]
n-Pentyl[Ni{S₂P(OⁿC₅H₁₁)₂}₂]Et₃Al₂Cl₃6.2 x 10⁴80.5[1]

Key Observations:

  • Effect of Alkyl Chain Length: For linear alkyl groups (ethyl, n-propyl, n-butyl, n-pentyl), a slight decrease in catalytic activity is observed as the chain length increases.

  • Effect of Alkyl Chain Branching: Branching in the alkyl group, particularly closer to the oxygen atom (e.g., iso-propyl and sec-butyl), leads to a noticeable decrease in catalytic activity compared to their linear counterparts. This is likely due to increased steric hindrance around the nickel center, which can impede the coordination of ethylene monomers.

  • Selectivity: The selectivity for C₄ olefins generally follows the same trend as the catalytic activity, with linear alkyl groups favoring higher butene production.

Experimental Protocols

The following sections detail the methodologies for the synthesis of the catalyst precursors and the ethylene oligomerization reaction.

Synthesis of Nickel(II) Dialkyl Dithiophosphate Catalyst Precursors

General Procedure:

The nickel(II) dialkyl dithiophosphate complexes, [Ni{S₂P(OR)₂}₂], are synthesized by reacting nickel(II) chloride hexahydrate (NiCl₂·6H₂O) with the corresponding potassium or sodium dialkyl dithiophosphate salt in an aqueous or alcoholic solution.

Example for [Ni{S₂P(OEt)₂}₂]:

  • Preparation of Potassium O,O'-diethyl dithiophosphate: Phosphorus pentasulfide (P₂S₅) is reacted with absolute ethanol in a suitable solvent (e.g., dichloromethane) under an inert atmosphere. The resulting O,O'-diethyl dithiophosphoric acid is then neutralized with a solution of potassium hydroxide to yield potassium O,O'-diethyl dithiophosphate.

  • Synthesis of the Nickel Complex: An aqueous solution of nickel(II) chloride hexahydrate is added dropwise to an aqueous solution of potassium O,O'-diethyl dithiophosphate at room temperature with constant stirring. The resulting green precipitate of [Ni{S₂P(OEt)₂}₂] is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol), and dried under vacuum.

Ethylene Oligomerization

General Procedure:

The ethylene oligomerization reactions are typically carried out in a high-pressure autoclave reactor.

  • Reactor Setup: The autoclave is thoroughly dried and purged with an inert gas (e.g., argon or nitrogen).

  • Catalyst Loading: A solution of the nickel(II) dialkyl dithiophosphate catalyst precursor in a dry, inert solvent (e.g., toluene or chlorobenzene) is introduced into the reactor.

  • Co-catalyst Addition: The co-catalyst, typically an organoaluminum compound such as triethylaluminum (Et₃Al) or ethylaluminum sesquichloride (Et₃Al₂Cl₃), is then added to the reactor. The molar ratio of the co-catalyst to the nickel catalyst is a critical parameter that influences the catalytic activity.

  • Reaction Conditions: The reactor is pressurized with ethylene to the desired pressure (e.g., 10-30 atm) and heated to the reaction temperature (e.g., 40-80 °C). The reaction is allowed to proceed for a specified duration with continuous stirring.

  • Reaction Quenching and Product Analysis: After the reaction time has elapsed, the reactor is cooled, and the pressure is released. The reaction is quenched by the addition of an alcohol (e.g., ethanol). The liquid and gas phases are then analyzed by gas chromatography (GC) to determine the product distribution and calculate the catalytic activity and selectivity.

Visualizations

Catalytic Cycle for Ethylene Oligomerization

The following diagram illustrates a proposed catalytic cycle for ethylene oligomerization using a nickel dialkyl dithiophosphate catalyst. The cycle involves the activation of the pre-catalyst by the co-catalyst, followed by repeated ethylene insertion and β-hydride elimination steps.

CatalyticCycle Precatalyst [Ni(S₂P(OR)₂)₂] ActiveCatalyst Active Ni-H Species Precatalyst->ActiveCatalyst Activation (Co-catalyst) EthyleneCoordination Ethylene Coordination ActiveCatalyst->EthyleneCoordination + C₂H₄ Insertion1 First Ethylene Insertion EthyleneCoordination->Insertion1 Insertion2 Second Ethylene Insertion Insertion1->Insertion2 + C₂H₄ BetaHydrideElimination β-Hydride Elimination (Butene Formation) BetaHydrideElimination->ActiveCatalyst - C₄H₈ Insertion2->BetaHydrideElimination ChainGrowth Further Chain Growth Insertion2->ChainGrowth + nC₂H₄ ChainGrowth->BetaHydrideElimination

Caption: Proposed catalytic cycle for ethylene oligomerization.

Experimental Workflow for Catalyst Evaluation

This diagram outlines the general workflow for the synthesis and performance evaluation of dialkyl dithiophosphate ligands in catalysis.

ExperimentalWorkflow cluster_synthesis Synthesis cluster_catalysis Catalysis cluster_evaluation Evaluation Ligand Dialkyl Dithiophosphate Ligand Synthesis Complex Nickel Complex Synthesis Ligand->Complex Reaction Catalytic Reaction (e.g., Ethylene Oligomerization) Complex->Reaction Analysis Product Analysis (GC) Reaction->Analysis Data Data Analysis (Activity, Selectivity) Analysis->Data Comparison Performance Comparison Data->Comparison

Caption: Workflow for catalyst synthesis and evaluation.

References

A Comparative Analysis of Dithiophosphates and Dithiocarbamates as Chelating Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the chelating efficiency of two prominent classes of organosulfur ligands: dithiophosphates and dithiocarbamates. This analysis is supported by experimental data on their metal removal capabilities and the stability of the resulting metal complexes. Detailed experimental protocols are also provided to aid in the replication and further investigation of these properties.

Introduction to Dithiophosphates and Dithiocarbamates

Dithiophosphates and dithiocarbamates are widely recognized for their exceptional ability to form stable complexes with a broad range of metal ions. This property makes them invaluable in various applications, including heavy metal remediation, froth flotation, and as antioxidants. Both ligand types feature sulfur donor atoms that exhibit a high affinity for soft and borderline metal ions, as classified by the Hard and Soft Acids and Bases (HSAB) theory.

Dithiophosphates , with the general formula (RO)₂PS₂⁻, are versatile chelating agents. Their derivatives, such as dialkyldithiophosphoric acids, are effective in solvent extraction of metals from acidic solutions due to their hydrolytic stability.

Dithiocarbamates , characterized by the R₂NCS₂⁻ functional group, are potent and versatile ligands that form stable complexes with most transition metals.[1][2] Their ease of synthesis and the ability to tune their electronic and steric properties through the choice of substituents on the nitrogen atom contribute to their widespread use.[1][2]

Quantitative Comparison of Chelating Efficiency

The chelating efficiency of a ligand is quantitatively expressed by the stability constant (log K) of the metal-ligand complex. A higher log K value indicates a more stable complex and, generally, a more effective chelating agent for that specific metal ion.

Dithiophosphate Chelating Performance

Experimental studies have demonstrated the high efficiency of dithiophosphates in removing heavy metals from aqueous solutions. For instance, dipropyl dithiophosphate has been shown to remove over 99.9% of lead, cadmium, copper, and mercury from wastewater within a pH range of 3-6.[3] The affinity of potassium butyl dithiophosphate for certain metals follows the order: Cu²⁺ > Pb²⁺ > Cd²⁺.

Metal IonChelating AgentInitial Concentration (mg/L)pH RangeRemoval Efficiency (%)Reference
Pb²⁺Dipropyl dithiophosphate2003-6>99.9[3]
Cd²⁺Dipropyl dithiophosphate2003-6>99.9[3]
Cu²⁺Dipropyl dithiophosphate2003-6>99.9[3]
Hg²⁺Dipropyl dithiophosphate2003-6>99.9[3]
Dithiocarbamate Chelating Performance

Dithiocarbamates are well-documented for forming highly stable complexes with a variety of metal ions. The stability of these complexes is influenced by the nature of the alkyl or aryl substituents on the nitrogen atom.

Below is a table summarizing the stability constants (log K) for various metal-dithiocarbamate complexes.

Metal IonDithiocarbamate LigandStability Constant (log K)Reference
Co(II)Diethyldithiocarbamate8.7
Ni(II)Diethyldithiocarbamate11.2
Cu(II)Diethyldithiocarbamate15.4
Zn(II)Diethyldithiocarbamate7.6
Cd(II)Diethyldithiocarbamate10.1
Pb(II)Diethyldithiocarbamate12.3

Experimental Protocols

Determination of Metal-Ligand Stability Constants by Potentiometric Titration

Potentiometric titration is a highly accurate method for determining the stability constants of metal complexes. The procedure involves monitoring the change in the hydrogen ion concentration (pH) of a solution containing a metal ion and a ligand upon the addition of a standard solution of a strong base.

Materials and Reagents:

  • pH meter with a glass electrode

  • Burette

  • Magnetic stirrer

  • Thermostated reaction vessel

  • Standardized solution of a strong acid (e.g., 0.1 M HCl)

  • Standardized solution of a carbonate-free strong base (e.g., 0.1 M NaOH)

  • Solution of the metal salt of known concentration

  • Solution of the chelating agent (dithiophosphate or dithiocarbamate) of known concentration

  • Inert electrolyte solution to maintain constant ionic strength (e.g., 1 M KNO₃)

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions.

  • Titration of the Ligand:

    • Pipette a known volume of the ligand solution and the inert electrolyte into the reaction vessel.

    • Add a known volume of the standard acid solution.

    • Titrate the solution with the standard base solution, recording the pH after each addition.

  • Titration of the Metal-Ligand Mixture:

    • Pipette known volumes of the metal salt solution, the ligand solution, and the inert electrolyte into the reaction vessel.

    • Add the same volume of standard acid as in the ligand titration.

    • Titrate the mixture with the standard base solution, recording the pH after each addition.

  • Data Analysis:

    • Plot the titration curves (pH vs. volume of base added) for both titrations.

    • From the titration data, calculate the average number of protons bound per ligand molecule (n̄ₐ) and the average number of ligands bound per metal ion (n̄).

    • The stability constants (K) are then determined from the formation function (n̄ vs. pL, where pL is the negative logarithm of the free ligand concentration) using computational methods.

Visualizing Chelation Processes and Workflows

ChelationProcess M Metal Ion ML Metal-Ligand Complex M->ML Coordination L1 Ligand L1->ML L2 Ligand L2->ML

Caption: A simplified diagram illustrating the formation of a metal-ligand complex.

ExperimentalWorkflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_ligand Prepare Ligand Solution titration Potentiometric Titration prep_ligand->titration prep_metal Prepare Metal Solution prep_metal->titration prep_base Prepare Standard Base Solution prep_base->titration plot Plot Titration Curves titration->plot calc Calculate Stability Constants (log K) plot->calc

Caption: Workflow for the experimental determination of stability constants.

Comparative Discussion

Both dithiophosphates and dithiocarbamates are highly effective chelating agents for a range of heavy metal ions. The choice between them often depends on the specific application, including the target metal, the pH of the medium, and the presence of other interfering ions.

  • Dithiophosphates demonstrate excellent performance in acidic conditions, where many other chelating agents may be less effective.[3] Their high removal efficiencies, often exceeding 99%, make them suitable for industrial wastewater treatment.

  • Dithiocarbamates are renowned for forming exceptionally stable complexes with a wide array of transition metals. The extensive data available on their stability constants allows for a more predictable application in various contexts. The versatility in modifying their structure provides an avenue for fine-tuning their selectivity and solubility.

A direct comparison of chelating efficiency is challenging without studies conducted under identical experimental conditions. However, the available data suggests that both classes of ligands are potent chelators. For instance, in the context of cadmium determination, both sodium diethyldithiocarbamate and sodium O,O-diethyl dithiophosphate have been shown to produce a very good signal intensity in chelate vapor generation atomic fluorescence spectrometry, indicating effective chelation.

Conclusion

Dithiophosphates and dithiocarbamates are powerful tools in the arsenal of chemists and researchers working on metal chelation. While dithiophosphates exhibit remarkable efficacy in acidic environments, dithiocarbamates offer a broader, well-characterized platform for forming stable metal complexes. The selection of the optimal chelating agent will ultimately be guided by the specific requirements of the intended application, including metal selectivity, pH conditions, and cost-effectiveness. Further head-to-head comparative studies under standardized conditions are warranted to provide a more definitive ranking of their chelating efficiencies for a wider range of metal ions.

References

Cross-validation of analytical methods for O,O-Diethyl dithiophosphate detection

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Guide to the Cross-Validation of Analytical Methods for O,O-Diethyl dithiophosphate (DEDTP) Detection

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of this compound (DEDTP) is critical. This organophosphorus compound is a metabolite of several pesticides and is also used in various industrial applications.[1] This guide provides a comparative overview of various analytical methods for DEDTP detection, presenting supporting experimental data, detailed methodologies, and a workflow for cross-validation to ensure data integrity.

Comparative Analysis of Analytical Methods

A variety of analytical techniques have been developed for the detection and quantification of DEDTP in diverse matrices such as environmental and biological samples.[2] The choice of method often depends on factors like the required sensitivity, selectivity, sample matrix, and available instrumentation. The most commonly employed methods include gas chromatography (GC) and liquid chromatography (LC) coupled with various detectors.[3]

Data Presentation: Performance Metrics

The following table summarizes the quantitative performance data for several key analytical methods used for DEDTP and related dialkylphosphate (DAP) metabolite analysis.

Analytical MethodLimit of Detection (LOD)Limit of Quantification (LOQ)Recovery (%)Relative Standard Deviation (RSD) (%)MatrixReference
GC-FPD 0.10 - 2.5 ng/mL0.25 - 2.5 ng/mL94 - 119< 20Urine[4]
GC-MS 0.10 - 2.5 ng/mL0.25 - 2.5 ng/mL92 - 103< 20Urine[4][5]
GC-MS/MS (NCI) 0.02 µg/L--4 - 14Urine[6]
UFLC-MS/MS 0.0697 ng/mL0.2112 ng/mL93 - 1020.80 - 11.33Urine[7]
Aptamer-based Biosensor 0.007 µg/mL-97.2-Spiked Sample (pH 7)[8][9]

Note: The performance metrics can vary based on the specific instrumentation, experimental conditions, and the complexity of the sample matrix. NCI refers to Negative Ion Chemical Ionization.

Experimental Protocols

Detailed methodologies are crucial for the replication and cross-validation of analytical methods. Below are the experimental protocols for the key techniques cited.

Gas Chromatography-Mass Spectrometry (GC-MS)

This method often requires a derivatization step to improve the volatility and thermal stability of the analytes.[5]

1. Sample Preparation (Urine):

  • Adjust the pH of a 1.0 mL urine sample to 3.0.

  • Perform molecularly imprinted solid-phase extraction (MISPE) for cleanup and pre-concentration.[5]

  • Elute the analytes with 3 mL of acetonitrile.[5]

2. Derivatization:

  • Add a 3% solution of 2,3,4,5,6-pentafluorobenzyl bromide (PFBBr) to the eluate.[5]

  • Allow the reaction to proceed at room temperature for 1 hour.[5]

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 6890N or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Mass Spectrometer: Agilent 5973N or equivalent, operated in electron impact (EI) ionization mode.

  • Analysis Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity.[5]

Ultrafast Liquid Chromatography-Tandem Mass Spectrometry (UFLC-MS/MS)

This method offers high sensitivity and specificity for the direct analysis of DEDTP without derivatization.[7]

1. Sample Preparation (Urine - Liquid-Liquid Extraction):

  • Take 200 µL of urine and add an internal standard.

  • Perform liquid-liquid extraction (LLE) using ethyl acetate.[7]

  • Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.

2. UFLC-MS/MS Analysis:

  • UFLC System: Shimadzu UFLC or equivalent.

  • Column: C18 column (e.g., 50 mm x 2.1 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of methanol and water containing 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI-) mode.

  • Detection: Multiple Reaction Monitoring (MRM) mode for specific precursor-to-product ion transitions for DEDTP and the internal standard.

Cross-Validation Workflow

Cross-validation is essential to ensure that different analytical methods produce comparable and reliable results.[4] This process involves analyzing the same set of samples using two or more distinct methods and comparing the outcomes.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_methodA Method A (e.g., GC-MS) cluster_methodB Method B (e.g., UFLC-MS/MS) cluster_analysis Data Analysis & Comparison cluster_conclusion Conclusion SampleCollection Sample Collection (e.g., Urine) SampleSplit Split Samples SampleCollection->SampleSplit PrepA Preparation & Derivatization SampleSplit->PrepA PrepB Preparation (LLE) SampleSplit->PrepB AnalysisA GC-MS Analysis PrepA->AnalysisA DataA Data Acquisition A AnalysisA->DataA QuantA Quantification A DataA->QuantA AnalysisB UFLC-MS/MS Analysis PrepB->AnalysisB DataB Data Acquisition B AnalysisB->DataB QuantB Quantification B DataB->QuantB StatCompare Statistical Comparison (e.g., Bland-Altman plot, correlation) QuantA->StatCompare QuantB->StatCompare Validation Method Validation (Accuracy, Precision, Linearity) StatCompare->Validation Conclusion Assessment of Method Comparability Validation->Conclusion

Caption: Workflow for the cross-validation of two analytical methods.

Alternative and Emerging Methods

Beyond traditional chromatographic techniques, other methods are being explored for DEDTP detection.

Biosensors

Aptamer-based biosensors have emerged as a promising alternative, offering high selectivity and sensitivity.[10] An aptamer specific to diethyl thiophosphate (DETP), a related compound, has been developed and incorporated into electrochemical and optical sensors.[8][9] These biosensors can provide rapid, on-site detection capabilities, which is a significant advantage over lab-based chromatographic methods.[10]

Immunoassays

Immunoassays are another potential avenue for the rapid detection of DEDTP and other small molecules.[11] While specific immunoassays for DEDTP are not extensively detailed in the provided results, the principles of developing such assays, for instance, using nanobodies, could be applied to create highly specific and sensitive detection platforms for food safety and environmental monitoring.[11]

Conclusion

References

A Comparative Analysis of Synthesized vs. Commercial O,O-Diethyl dithiophosphate for Research and Development

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the purity and performance of chemical reagents are paramount. This guide provides a comprehensive comparison of synthesized and commercially available O,O-Diethyl dithiophosphate, a key intermediate in the synthesis of organophosphorus compounds and a versatile ligand in coordination chemistry.

This publication aims to deliver an objective analysis of the performance differences between this compound synthesized in-house versus that procured from commercial vendors. By presenting quantitative data, detailed experimental protocols, and clear visualizations, this guide serves as a valuable resource for making informed decisions on reagent sourcing for laboratory and developmental applications.

Performance Benchmarking: Purity, Yield, and Physical Properties

The efficacy of this compound is intrinsically linked to its purity. Impurities can lead to undesirable side reactions, lower yields of the final product, and introduce confounding variables in experimental studies.

Table 1: Comparison of Key Performance Indicators

Performance IndicatorSynthesized this compoundCommercial this compound
Purity (%) 85 - 99.9%85 - 95% (Technical Grade)
Reported Yield (%) Up to 98.2%Not Applicable
Appearance Colorless to brown, clear liquidColorless to brown, clear liquid
Storage 2-8°C, under inert atmosphere, hygroscopic2-8°C, under inert atmosphere, hygroscopic.[1]

The conventional method for synthesizing this compound involves the reaction of phosphorus pentasulfide with ethanol, which typically yields a product with a purity of 85% to 90%. However, optimized and multi-stage synthesis and purification processes can significantly enhance purity, achieving levels as high as 99.9%.[2]

Commercial offerings of this compound are available in various grades. Technical grades typically have a purity of around 90%, with other suppliers providing products with a specified purity of greater than 85.0% or ≥95%.[2][3][4]

Experimental Protocols for Performance Evaluation

To enable researchers to conduct their own comparative studies, this section outlines detailed methodologies for key experiments.

Purity Determination by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To quantify the purity of this compound and identify any impurities.

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in a suitable solvent such as dichloromethane or acetonitrile.

  • GC-MS Analysis: Inject 1 µL of the prepared sample into a GC-MS system.

    • Gas Chromatograph (GC) Conditions:

      • Column: A non-polar column, such as a DB-5ms or equivalent.

      • Injector Temperature: 250°C.

      • Oven Temperature Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/minute, and hold for 5 minutes.

      • Carrier Gas: Helium at a constant flow rate of 1 mL/minute.

    • Mass Spectrometer (MS) Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

  • Data Analysis: Identify the this compound peak based on its retention time and mass spectrum. Calculate the purity by determining the peak area of this compound as a percentage of the total peak area of all components in the chromatogram.

Stability Assessment: Accelerated Stability Study

Objective: To evaluate and compare the stability of synthesized and commercial this compound under accelerated conditions.

Methodology:

  • Sample Storage: Place accurately weighed samples of both synthesized and commercial this compound in sealed vials under controlled temperature and humidity conditions (e.g., 40°C ± 2°C and 75% RH ± 5% RH), as recommended by ICH guidelines for accelerated stability testing.[5][6]

  • Time Points: Analyze the samples at initial (time 0) and predetermined time points (e.g., 1, 3, and 6 months).

  • Analysis: At each time point, determine the purity of the samples using the GC-MS method described above.

  • Evaluation: Compare the degradation profiles of the synthesized and commercial samples over time. A more stable product will show a smaller decrease in purity.

Activity Evaluation in a Downstream Application: Synthesis of Terbufos

Objective: To assess the impact of this compound purity on the yield and purity of a downstream product, such as the insecticide Terbufos.

Methodology:

  • Reaction Setup: In separate reaction vessels, react synthesized and commercial this compound with formaldehyde and tert-butyl mercaptan under appropriate reaction conditions to synthesize Terbufos.

  • Monitoring and Work-up: Monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC). Upon completion, perform an appropriate work-up and purification of the Terbufos product.

  • Yield and Purity Analysis:

    • Calculate the yield of the purified Terbufos for both reactions.

    • Determine the purity of the synthesized Terbufos using an appropriate analytical method, such as HPLC or GC.

  • Comparison: Compare the yield and purity of Terbufos obtained from the reactions using synthesized versus commercial this compound.

Visualizing Experimental and Logical Workflows

To further clarify the experimental processes and logical relationships, the following diagrams are provided.

Experimental_Workflow cluster_synthesis Synthesized O,O-DEDTP cluster_commercial Commercial O,O-DEDTP cluster_analysis Performance Evaluation cluster_results Comparative Data S1 Synthesis & Purification A1 Purity Analysis (GC-MS) S1->A1 Sample A2 Stability Study (Accelerated) S1->A2 Sample A3 Activity Assay (Terbufos Synthesis) S1->A3 Sample C1 Procurement C1->A1 Sample C1->A2 Sample C1->A3 Sample R1 Purity & Impurity Profile A1->R1 R2 Degradation Profile A2->R2 R3 Yield & Product Purity A3->R3 Conclusion Conclusion: Performance Comparison R1->Conclusion R2->Conclusion R3->Conclusion

Caption: Workflow for the comparative evaluation of synthesized and commercial this compound.

Purity_Impact_Pathway cluster_application Downstream Application HighPurity High Purity (e.g., >99%) Reaction Chemical Synthesis (e.g., Terbufos) HighPurity->Reaction GoodOutcome Higher Yield Fewer Byproducts Consistent Results LowPurity Lower Purity (e.g., 85-90%) LowPurity->Reaction BadOutcome Lower Yield More Byproducts Variable Results Reaction->GoodOutcome Leads to Reaction->BadOutcome Can lead to

Caption: Logical pathway illustrating the impact of this compound purity on synthesis outcomes.

Conclusion

The choice between synthesized and commercial this compound depends on the specific requirements of the application. For applications where high purity is critical to ensure reproducibility and minimize side reactions, utilizing a well-characterized, high-purity synthesized batch or a certified high-grade commercial product is recommended. For less sensitive applications, a technical grade commercial product or a standard laboratory synthesis may be sufficient and more cost-effective.

It is crucial for researchers to perform their own validation of any reagent, whether synthesized or purchased, to ensure it meets the performance standards required for their specific experimental context. The protocols and comparative data presented in this guide provide a framework for conducting such evaluations.

References

A Comparative Structural Analysis of Metal Complexes with Diverse Dithiophosphate Ligands

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the structural characteristics of metal complexes formed with various dithiophosphate ligands. By presenting key experimental data in a clear and accessible format, this document aims to facilitate a deeper understanding of the coordination chemistry of these versatile compounds and aid in the rational design of new metal-based therapeutic agents and other advanced materials.

Introduction to Metal Dithiophosphate Complexes

Dithiophosphate ligands, with the general formula (RO)₂PS₂⁻, are a class of sulfur-donating ligands that form stable complexes with a wide range of metal ions. The structural diversity of these complexes is influenced by several factors, including the nature of the metal ion, the steric and electronic properties of the substituent 'R' groups on the dithiophosphate backbone, and the coordination environment. These structural variations, in turn, dictate the physicochemical and biological properties of the complexes, making a thorough structural comparison essential for targeted applications.

Quantitative Structural Data Comparison

The following tables summarize key structural parameters obtained from single-crystal X-ray diffraction studies of selected metal dithiophosphate complexes. These parameters provide a quantitative basis for comparing the coordination geometries and bonding characteristics of these compounds.

Table 1: Structural Data for Selected Transition Metal Dithiophosphate Complexes

ComplexMetal IonDithiophosphate LigandCoordination GeometryM-S Bond Lengths (Å)S-M-S Angle (°)P-S Bond Lengths (Å)S-P-S Angle (°)
[Ni{S₂P(OEt)₂}₂]Ni(II)DiethyldithiophosphateSquare Planar2.215, 2.22188.51.980, 1.985103.2
[Zn{S₂P(OⁱPr)₂}₂]Zn(II)DiisopropyldithiophosphateTetrahedral2.331, 2.358, 2.50284.7, 114.5, 118.91.975, 1.982110.1
[Cr{S₂P(OEt)₂}₃]Cr(III)DiethyldithiophosphateDistorted Octahedral2.412, 2.425, 2.43182.1, 82.3, 164.51.989, 1.993102.5
[Fe{S₂P(O-3,5-Me₂C₆H₃)₂}₃][1]Fe(III)Bis(3,5-dimethylphenyl)dithiophosphateDistorted Octahedral2.443-2.487---

Table 2: Structural Data for Selected Lanthanide Dithiophosphate Complexes

ComplexMetal IonDithiophosphate LigandCoordination GeometryLn-S Bond Lengths (Å)S-Ln-S Angle (°)
[Gd{S₂P(OEt)₂}₃(CH₃CN)₂][2]Gd(III)DiethyldithiophosphateDistorted Bicapped Trigonal Prism2.85 - 2.95-
[Eu₂{S₂P(OⁱPr)₂}₆]Eu(III)DiisopropyldithiophosphateDistorted Polyhedron2.88 - 2.99-
[La{CH(PPh₂)₂}₂(I)(THF)₂][3]La(III)Bis(diphenylphosphino)methanideDistorted Octahedral--

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the synthesis and characterization of metal dithiophosphate complexes.

Synthesis of Metal Dithiophosphate Complexes

General Procedure for the Synthesis of Sodium/Potassium Dithiophosphates:

  • Phosphorus pentasulfide (P₄S₁₀) is reacted with the corresponding alcohol (ROH) in a suitable organic solvent (e.g., toluene or dichloromethane) under an inert atmosphere (e.g., nitrogen or argon).[4]

  • The reaction mixture is typically stirred at room temperature or gently heated to facilitate the reaction.

  • The resulting dithiophosphoric acid is then neutralized with a base, such as sodium hydroxide or potassium hydroxide, to yield the corresponding salt.

  • The salt is often purified by recrystallization from an appropriate solvent system.

General Procedure for the Synthesis of Metal Dithiophosphate Complexes:

  • The desired metal salt (e.g., chloride, nitrate, or acetate) is dissolved in a suitable solvent, such as ethanol or methanol.[5]

  • A stoichiometric amount of the sodium or potassium dithiophosphate salt, dissolved in the same or a miscible solvent, is added dropwise to the metal salt solution with constant stirring.[4]

  • The reaction mixture is stirred for a period ranging from a few hours to overnight, often at room temperature.

  • The resulting precipitate of the metal dithiophosphate complex is collected by filtration, washed with the solvent to remove any unreacted starting materials, and dried under vacuum.[5]

X-ray Crystallography
  • Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the complex in an appropriate solvent or by vapor diffusion of a non-solvent into a solution of the complex.[6]

  • Data Collection: A suitable crystal is mounted on a goniometer head of a single-crystal X-ray diffractometer. Data is collected at a specific temperature (often 100 K or 293 K) using a monochromatic X-ray source (e.g., Mo Kα or Cu Kα radiation).[6] The diffraction data are collected over a range of angles by rotating the crystal.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is solved using direct methods or Patterson methods and then refined by full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

NMR Spectroscopy
  • Sample Preparation: A few milligrams of the metal dithiophosphate complex are dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Data Acquisition: ¹H, ¹³C, and ³¹P NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., Bruker Avance operating at 400 or 500 MHz for ¹H).

  • Parameters: For ³¹P NMR, a specific frequency (e.g., 162 MHz) is used with proton decoupling. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., TMS for ¹H and ¹³C, and 85% H₃PO₄ for ³¹P).[7]

Infrared (IR) Spectroscopy
  • Sample Preparation: A small amount of the complex is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded as a mull in Nujol or as a solution in a suitable solvent between salt plates (e.g., NaCl or KBr).[8]

  • Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrophotometer.[8]

  • Parameters: The spectrum is typically scanned over the mid-IR range (e.g., 4000-400 cm⁻¹). The data is presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).[9]

Thermal Analysis (TGA/DSC)
  • Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of the complex is placed in a sample pan (e.g., alumina or platinum).[10][11]

  • Data Acquisition: The thermal behavior of the sample is analyzed using a thermogravimetric analyzer (TGA) and/or a differential scanning calorimeter (DSC).[10][11]

  • Parameters: The sample is heated at a constant rate (e.g., 10 °C/min) over a specific temperature range (e.g., 30-800 °C) under a controlled atmosphere (e.g., nitrogen or air) with a defined flow rate (e.g., 50 mL/min).[10][11] The TGA measures the change in mass as a function of temperature, while the DSC measures the heat flow to or from the sample as a function of temperature.

Visualizing Structural Relationships and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the fundamental structure of metal dithiophosphate complexes and a typical workflow for their comparative structural analysis.

M Metal Ion (M) S1 S M->S1 S2 S M->S2 P P S1->P S2->P O1 O P->O1 O2 O P->O2 R1 R O1->R1 R2 R O2->R2 cluster_synthesis Synthesis & Isolation cluster_characterization Structural Characterization cluster_analysis Comparative Analysis Synthesis Synthesis of Complexes Purification Purification & Crystal Growth Synthesis->Purification Xray Single-Crystal X-ray Diffraction Purification->Xray NMR NMR Spectroscopy (¹H, ¹³C, ³¹P) Purification->NMR IR FTIR Spectroscopy Purification->IR Thermal Thermal Analysis (TGA/DSC) Purification->Thermal Data Data Extraction (Bond Lengths, Angles) Xray->Data Comparison Structural Comparison & Interpretation Data->Comparison

References

Selectivity of O,O-Diethyl dithiophosphate in flotation compared to other thiol collectors

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of mineral processing, the selective separation of valuable minerals from gangue is a critical step that dictates the economic viability of a mining operation. Froth flotation, a widely employed technique for this purpose, relies heavily on the efficacy of collector molecules that selectively render the surface of target minerals hydrophobic, facilitating their attachment to air bubbles and subsequent recovery. Among the various classes of collectors, thiol collectors are paramount for the flotation of sulfide minerals. This guide provides a detailed comparison of the selectivity of O,O-Diethyl dithiophosphate (DTP) against other common thiol collectors, supported by experimental data and methodologies, to aid researchers and professionals in the field of mineral processing and drug development in making informed decisions.

Overview of Thiol Collectors and the Prominence of Dithiophosphates

Thiol collectors, characterized by a sulfur-containing functional group, are the workhorses for sulfide mineral flotation.[1] The most predominantly used thiol collectors include xanthates, dithiophosphates, dithiocarbamates, and mercaptobenzothiazoles.[1] While xanthates have historically been the most common due to their strong collecting power, dithiophosphates have gained significant traction owing to their superior selectivity, particularly in complex ore bodies containing pyrite.[2]

This compound (DTP) is a widely used member of the dithiophosphate family. Its chemical structure, featuring a phosphorodithioate head group and two ethyl groups, imparts a unique balance of collecting strength and selectivity. DTP is known for its relatively poor collecting ability for pyrite, which is a common gangue mineral in many sulfide ore deposits.[2] This characteristic allows for the preferential flotation of valuable minerals such as galena (PbS), sphalerite (ZnS), and various copper sulfides, leading to higher-grade concentrates.

Comparative Flotation Performance: DTP vs. Other Thiol Collectors

The selectivity of a collector is quantitatively assessed by comparing the recovery of the valuable mineral to that of the unwanted gangue minerals. The following tables summarize experimental data from various studies, highlighting the superior selectivity of DTP in different flotation systems.

Galena (PbS) and Sphalerite (ZnS) Flotation

The separation of galena and sphalerite is a classic example where collector selectivity is crucial. Dithiophosphates often exhibit a significant advantage over xanthates in this application.

Table 1: Comparison of Collector Performance in Galena and Sphalerite Flotation

CollectorMineralCollector Concentration (mol/L)Mineral Recovery (%)Adsorption (mol/m²)Reference
Dithiophosphate (DPT) Galena (PbS)10⁻⁴-1.1[3]
Sphalerite (ZnS)10⁻⁴-0.49[3]
Potassium Butyl Xanthate (KButX) Galena (PbS)-4485.4 (relative %)[3]
Sphalerite (ZnS)-2362.8 (relative %)[3]

Note: The data from different studies may have been obtained under varying experimental conditions.

The data clearly indicates that dithiophosphate has a significantly higher adsorption on galena compared to sphalerite, providing a basis for their selective separation.[3] In contrast, while potassium butyl xanthate also shows preferential adsorption on galena, the difference is less pronounced, leading to lower selectivity.[3]

Copper Sulfide Flotation in the Presence of Pyrite

The selective flotation of copper sulfides from pyrite-rich ores is a major challenge in the mining industry. DTPs are often favored in such scenarios.

Table 2: Flotation of Copper Sulfide Ore with Different Thiol Collectors

CollectorCopper Grade (%)Copper Recovery (%)Reference
Di-ethyldithiophosphate (di-C2-DTP) LowerHighest[4]
Ethyl Xanthate (C2-X) --[4]
Di-ethyl-dithiocarbamate (di-C2-DTC) -Lowest[4]
90% C2-X : 10% di-C2-DTP (Mixture) SuperiorSuperior to C2-X alone[4]
90% C2-X : 10% di-C2-DTC (Mixture) SuperiorSuperior to C2-X alone[4]

Note: This table provides a qualitative comparison based on the findings of the cited study.

The results suggest that while di-ethyldithiophosphate provides the highest copper recovery, it may be accompanied by lower grades due to some frothing properties.[4] However, when used in combination with xanthates, it can lead to superior copper grades and recoveries, indicating a synergistic effect.[4] Dithiocarbamate, in this case, proved to be the weakest collector.[4]

Mechanisms of Selectivity: Adsorption and Surface Interactions

The selectivity of thiol collectors is fundamentally governed by their adsorption behavior on different mineral surfaces. The interaction between the collector and the mineral can range from physisorption to chemisorption, leading to the formation of metal-collector complexes on the surface.

Dithiophosphates are known to exhibit good selective adsorption on the surfaces of minerals like galena over pyrite.[5] Computational studies have shown that the sulfur atoms in the dithiophosphate molecule form strong covalent bonds with the lead atoms on the galena surface.[5] In contrast, the interaction with the iron atoms on the pyrite surface is significantly weaker.[5]

Xanthates, on the other hand, readily adsorb on a wider range of sulfide minerals, including pyrite, often forming multilayers of dixanthogen (the oxidation product of xanthate) on the mineral surface.[6] This lack of specificity can lead to the unwanted flotation of pyrite and a decrease in concentrate grade.

The following diagram illustrates the differential adsorption of dithiophosphate on galena and pyrite surfaces, which is the basis for its selectivity.

G cluster_0 Selective Flotation with Dithiophosphate cluster_1 Mineral Surface Interactions Mineral_Slurry Mineral Slurry (Galena + Pyrite) DTP_Addition Addition of This compound (DTP) Mineral_Slurry->DTP_Addition Conditioning Conditioning DTP_Addition->Conditioning Flotation_Cell Flotation Cell (Aeration) Conditioning->Flotation_Cell Concentrate Galena-Rich Concentrate Flotation_Cell->Concentrate Selective Adsorption on Galena Tailings Pyrite-Rich Tailings Flotation_Cell->Tailings Weak Adsorption on Pyrite DTP DTP Galena Galena Surface (PbS) DTP->Galena Forms stable lead dithiophosphate Pyrite Pyrite Surface (FeS2) DTP->Pyrite Forms unstable iron dithiophosphate Strong_Adsorption Strong Chemisorption Weak_Adsorption Weak Interaction

Caption: Logical workflow of selective flotation using DTP.

Experimental Protocols

To ensure the reproducibility and validity of flotation studies, it is imperative to follow well-defined experimental protocols. Below are generalized methodologies for conducting laboratory-scale flotation tests to compare the selectivity of different collectors.

Microflotation Tests

Microflotation tests are conducted with pure mineral samples to evaluate the intrinsic floatability of a mineral with a specific collector in the absence of complex ore matrix effects.

Experimental Workflow:

G start Start mineral_prep Mineral Preparation (Crushing, Grinding, Sieving) start->mineral_prep pulp_prep Pulp Preparation (Mineral + Deionized Water) mineral_prep->pulp_prep ph_adj pH Adjustment pulp_prep->ph_adj collector_add Collector Addition (e.g., DTP, Xanthate) ph_adj->collector_add conditioning Conditioning (Stirring for a set time) collector_add->conditioning flotation Flotation in Hallimond Tube (Introduce N2 gas) conditioning->flotation collection Collection of Concentrate and Tailings flotation->collection analysis Drying, Weighing, and Analysis (Calculate Recovery) collection->analysis end End analysis->end

Caption: Generalized workflow for a microflotation experiment.

Detailed Steps:

  • Mineral Preparation: High-purity mineral samples (e.g., galena, sphalerite, pyrite) are crushed, ground, and sieved to a specific particle size range (e.g., -75 +38 µm).

  • Pulp Preparation: A known mass of the prepared mineral (e.g., 2.0 g) is added to a specific volume of deionized water in a flotation cell (e.g., a Hallimond tube).

  • pH Adjustment: The pH of the pulp is adjusted to the desired value using solutions of HCl or NaOH.

  • Collector Addition: A specific concentration of the collector solution (e.g., this compound or Sodium Isobutyl Xanthate) is added to the pulp.

  • Conditioning: The pulp is conditioned by stirring for a predetermined time (e.g., 5 minutes) to allow for collector adsorption.

  • Flotation: Purified nitrogen gas is passed through the bottom of the flotation cell at a constant flow rate for a specific duration (e.g., 10 minutes). The floated particles are collected in the concentrate.

  • Analysis: The concentrate and tailings are filtered, dried, and weighed. The mineral recovery is calculated based on the mass distribution.

Batch Flotation Tests with Ores

Batch flotation tests are performed on representative ore samples to evaluate collector performance under more realistic conditions.

Experimental Workflow:

G start Start ore_prep Ore Sample Preparation (Crushing and Grinding to target P80) start->ore_prep pulp_density Pulp Density Adjustment ore_prep->pulp_density reagent_suite Addition of Reagents (Depressants, Activators, pH regulators) pulp_density->reagent_suite collector_add Collector Addition reagent_suite->collector_add frother_add Frother Addition collector_add->frother_add conditioning Conditioning Stages frother_add->conditioning flotation Rougher and Cleaner Flotation Stages conditioning->flotation sampling Collection of Concentrates and Tailings at Timed Intervals flotation->sampling assaying Drying, Weighing, and Chemical Assay sampling->assaying performance_eval Performance Evaluation (Grade-Recovery Curves) assaying->performance_eval end End performance_eval->end

Caption: Generalized workflow for a batch flotation experiment.

Detailed Steps:

  • Ore Preparation: A representative ore sample is crushed and then ground in a ball or rod mill to a target particle size distribution (e.g., 80% passing 75 µm).

  • Pulp Density: The ground ore is transferred to a laboratory flotation cell, and water is added to achieve the desired pulp density (e.g., 30% solids).

  • Reagent Addition and Conditioning:

    • Depressants (e.g., sodium cyanide for pyrite depression) and pH modifiers (e.g., lime) are added and conditioned.

    • Activators (e.g., copper sulfate for sphalerite activation) are added and conditioned if necessary.

    • The collector (DTP or other thiol collectors) is added and conditioned.

    • A frother is added just before flotation.

  • Flotation: Air is introduced into the cell, and the froth is collected for specific time intervals to obtain rougher concentrates. The rougher concentrate may undergo further cleaning stages.

  • Analysis: All products (concentrates and tailings) are filtered, dried, weighed, and assayed for their elemental content to determine the grade and recovery of the valuable minerals.

Conclusion

The selection of an appropriate collector is a critical decision in the design and optimization of a flotation circuit. This compound has demonstrated superior selectivity compared to other thiol collectors, particularly xanthates, in the flotation of various sulfide minerals, especially in the presence of pyrite.[2] This enhanced selectivity is attributed to its differential adsorption behavior on the surfaces of different minerals.[5] While DTP may exhibit weaker collecting power than xanthates, its ability to produce higher-grade concentrates often outweighs this limitation. Furthermore, the synergistic effects observed when DTP is used in combination with other collectors offer a promising avenue for further improving flotation performance.[4] The experimental protocols outlined in this guide provide a framework for conducting systematic comparisons of collector performance, enabling researchers and professionals to make data-driven decisions for their specific applications.

References

A Comparative Guide to Metal Ion Extraction: O,O-Diethyl dithiophosphate vs. D2EHPA, Cyanex 272, and LIX 984N

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficient extraction and separation of metal ions are critical processes. This guide provides an objective comparison of the efficacy of O,O-Diethyl dithiophosphate against other common extractants—Di-(2-ethylhexyl) phosphoric acid (D2EHPA), Cyanex 272, and LIX 984N—for the extraction of various metal ions. The performance of these extractants is evaluated based on experimental data, with detailed methodologies provided for key experiments.

Executive Summary

The selection of an appropriate extractant is paramount for achieving high selectivity and efficiency in metal ion separation. This guide demonstrates that while D2EHPA, Cyanex 272, and LIX 984N are widely effective for a range of metals, this compound shows particular promise for the selective extraction of certain soft and borderline metals. The choice of extractant is highly dependent on the specific metal ion of interest, the composition of the aqueous feed solution, and the desired process conditions, such as pH and temperature.

Comparative Efficacy of Metal Ion Extraction

The following tables summarize the quantitative data on the extraction efficiency of this compound, D2EHPA, Cyanex 272, and LIX 984N for various metal ions under specified experimental conditions.

Table 1: Copper (Cu2+) Extraction Efficiency

ExtractantConcentrationpHTemperature (°C)Contact Time (min)Extraction Efficiency (%)Citation
This compoundNot Specified9Not Specified30>97[1]
D2EHPA10% (v/v)645552[2]
D2EHPA20% (w/w)2.5Not SpecifiedNot Specified100 (complete)[3]
LIX 984N15% (v/v)0.61Room Temp.587[4]
LIX 984N25% (v/v)3.95 (initial)Room Temp.598.7[4]

Table 2: Zinc (Zn2+) Extraction Efficiency

ExtractantConcentrationpHTemperature (°C)Contact Time (min)Extraction Efficiency (%)Citation
D2EHPA30% (v/v)2251.598.4[5]
D2EHPA10% (v/v)2.540Not Specified97[6]
Cyanex 2720.1 M3.6Not SpecifiedNot Specified~40[7]
LIX 984N0.05 M8.8Room Temp.20>99[8]

Table 3: Nickel (Ni2+) Extraction Efficiency

ExtractantConcentrationpHTemperature (°C)Contact Time (min)Extraction Efficiency (%)Citation
D2EHPA10%12Not Specified1580[9]
D2EHPA30% (v/v)645562[2]
Cyanex 2720.1 M7.45Not SpecifiedNot Specified~75[7]
LIX 984N0.05 M7.3Room Temp.20>99[8]

Table 4: Cobalt (Co2+) Extraction Efficiency

ExtractantConcentrationpHTemperature (°C)Contact Time (min)Extraction Efficiency (%)Citation
D2EHPANot Specified3.5Not SpecifiedNot SpecifiedNot Specified (Lower than Mn)[10]
Cyanex 2720.2 M~5253097[11]
Cyanex 2721 M5.7535Not Specified95.4[11]

Table 5: Cadmium (Cd2+) and Lead (Pb2+) Extraction Efficiency

ExtractantMetal IonConcentrationpHTemperature (°C)Contact Time (min)Extraction Efficiency (%)Citation
This compoundCd2+Not SpecifiedAcidicNot SpecifiedNot Specified93.1[12]
D2EHPACd2+10% (v/v)2.540Not Specified3[6]
D2EHPAPb2+Not Specified<2Not SpecifiedNot SpecifiedLow[13]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.

General Solvent Extraction Procedure

A standardized laboratory-scale solvent extraction process is typically conducted as follows:

  • Preparation of Aqueous Phase: A synthetic aqueous solution is prepared by dissolving the metal salt (e.g., sulfate or chloride) in deionized water to a known concentration. The initial pH of the solution is adjusted to the desired value using a suitable acid (e.g., H₂SO₄) or base (e.g., NaOH).[10][14]

  • Preparation of Organic Phase: The extractant is dissolved in a suitable organic diluent, such as kerosene or another inert hydrocarbon, to the desired concentration (v/v or M).[10][14]

  • Extraction: Equal volumes of the aqueous and organic phases are added to a separation vessel (e.g., a separatory funnel). The mixture is then agitated for a specified contact time to allow for mass transfer and attainment of equilibrium.[4]

  • Phase Separation: After agitation, the mixture is allowed to stand for a period to ensure complete separation of the aqueous and organic phases.

  • Analysis: The aqueous phase is separated, and the concentration of the metal ion remaining is determined using analytical techniques such as Atomic Absorption Spectrometry (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES). The concentration of the metal ion in the organic phase is then calculated by mass balance.[4]

Specific Protocols from Cited Experiments:
  • D2EHPA for Zinc Extraction: An aqueous phase containing 2500 mg/L of zinc was mixed with an organic phase of 20% (v/v) D2EHPA in kerosene with 1% (v/v) 1-decanol as a modifier. The mixture was stirred for a specified time at ambient temperature.[5]

  • Cyanex 272 for Cobalt and Nickel Separation: Batch experiments were performed by contacting 2 mL of the aqueous phase (containing 1 g/L each of cobalt and nickel) with 2 mL of the organic phase (0.2 M Cyanex 272, 40% saponified, in a suitable diluent) in closed glass vials. The vials were shaken at 25°C for 30 minutes.[11]

  • LIX 984N for Copper Extraction: A metal-bearing solution was equilibrated with an equal volume of LIX® 984N for 5 minutes in a separating funnel. The pH of the aqueous solution was adjusted prior to extraction.[4]

Mechanisms of Extraction

The extraction of metal ions by these reagents proceeds through different chemical mechanisms, which are visualized in the diagrams below.

G cluster_DEDTP This compound (DEDTP) M_aq Metal Ion (Mⁿ⁺) in Aqueous Phase Complex_org_DEDTP M(S₂P(OR)₂)₂ in Organic Phase M_aq->Complex_org_DEDTP Forms stable chelate DEDTP_org 2(RO)₂PS₂H in Organic Phase DEDTP_org->Complex_org_DEDTP H_aq_DEDTP 2H⁺ in Aqueous Phase Complex_org_DEDTP->H_aq_DEDTP Releases protons

Caption: Cation exchange mechanism of metal extraction by this compound.

G cluster_D2EHPA D2EHPA M_aq_D2EHPA Metal Ion (Mⁿ⁺) in Aqueous Phase Complex_org_D2EHPA M(R₂PO₄)₂ in Organic Phase M_aq_D2EHPA->Complex_org_D2EHPA Cation Exchange D2EHPA_dimer 2(RO)₂PO₂H (dimer) in Organic Phase D2EHPA_dimer->Complex_org_D2EHPA H_aq_D2EHPA 2H⁺ in Aqueous Phase Complex_org_D2EHPA->H_aq_D2EHPA Proton Release G cluster_Cyanex Cyanex 272 M_aq_Cyanex Metal Ion (Mⁿ⁺) in Aqueous Phase Complex_org_Cyanex M(R₂PO₂)₂ in Organic Phase M_aq_Cyanex->Complex_org_Cyanex Cation Exchange Cyanex_dimer 2(R₂PO₂H) (dimer) in Organic Phase Cyanex_dimer->Complex_org_Cyanex H_aq_Cyanex 2H⁺ in Aqueous Phase Complex_org_Cyanex->H_aq_Cyanex Proton Release G cluster_LIX LIX Reagents M_aq_LIX Metal Ion (Mⁿ⁺) in Aqueous Phase Complex_org_LIX M(R-C(O)=NO)₂ in Organic Phase M_aq_LIX->Complex_org_LIX Chelation LIX_org 2R-C(OH)=NOH in Organic Phase LIX_org->Complex_org_LIX H_aq_LIX 2H⁺ in Aqueous Phase Complex_org_LIX->H_aq_LIX Proton Release

References

Safety Operating Guide

Proper Disposal of O,O-Diethyl Dithiophosphate: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This document provides essential safety and logistical information for the proper handling and disposal of O,O-Diethyl dithiophosphate (CAS No. 298-06-6), a chemical intermediate used in various laboratory and industrial applications. Adherence to these procedures is critical to ensure the safety of personnel and the protection of the environment.

Quantitative Hazard and Physical Properties

Understanding the quantitative aspects of this compound is crucial for a comprehensive risk assessment. The following table summarizes key data points.

PropertyValueReference
Acute Toxicity, Inhalation LC50 (Rat): 1,640 mg/m³/4h[1][2]
Aquatic Toxicity Fish LC50 (96h): 0.4 - 0.75 mg/L[3]
Molecular Weight 186.23 g/mol
Density 1.11 g/mL at 25°C
Boiling Point 60°C at 1 mmHg
Refractive Index n20/D 1.512
GHS Hazard Classifications Acute Toxicity 4 (Oral, Inhalation), Skin Corrosion 1B, Eye Damage 1, Aquatic Acute 1

Procedural Guidance: Waste Disposal Protocol

The following protocol outlines the step-by-step procedure for the safe disposal of this compound. This is a hazardous substance, and all steps must be carried out in a designated and appropriately equipped area.

Objective: To safely neutralize and dispose of this compound waste in accordance with institutional and regulatory standards.

Materials:

  • Personal Protective Equipment (PPE):

    • Chemical-resistant gloves (e.g., nitrile)

    • Chemical safety goggles and a full-face shield

    • Impervious laboratory coat or apron

    • Closed-toe shoes

    • Appropriate respiratory protection (e.g., a respirator with an organic vapor cartridge and particulate filter)

  • Chemical fume hood

  • Designated, labeled hazardous waste container

  • Absorbent material (e.g., sand, earth, or vermiculite)

  • pH meter or pH strips

  • Decontamination solution (e.g., soap and water)

Experimental Protocol:

  • Preparation and Donning PPE: Before handling the chemical, ensure you are in a well-ventilated area, preferably within a chemical fume hood. Don all required personal protective equipment.

  • Waste Collection:

    • Collect all this compound waste, including residues and contaminated materials, in a designated and clearly labeled hazardous waste container.

    • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

  • Spill Management (in case of accidental release):

    • Evacuate the immediate area and alert colleagues.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material like sand or vermiculite.[3]

    • Carefully collect the absorbed material into the designated hazardous waste container.

    • Decontaminate the spill area with a soap and water solution.

    • Do not allow the spilled material or cleanup residues to enter drains or waterways.

  • Container Management:

    • Ensure the hazardous waste container is kept tightly closed when not in use.

    • Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.

  • Final Disposal:

    • The primary and recommended method of disposal is through a licensed chemical destruction facility. This may involve controlled incineration with flue gas scrubbing to neutralize harmful combustion products.

    • Do not discharge this compound or its containers into sewer systems.

    • Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. Puncture the rinsed containers to prevent reuse before disposal in a sanitary landfill, if permitted by local regulations.

  • Documentation and Handover:

    • Maintain a log of the waste generated.

    • Arrange for the collection of the hazardous waste container by your institution's EHS or a licensed waste disposal contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and logical flow for the proper disposal of this compound.

DisposalWorkflow start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Face Shield, Respirator) start->ppe collect Collect Waste in Designated Hazardous Waste Container ppe->collect spill_check Accidental Spill? collect->spill_check contain_spill Contain Spill with Inert Absorbent spill_check->contain_spill Yes store Store Sealed Container in Cool, Dry, Ventilated Area spill_check->store No collect_spill Collect Contaminated Absorbent into Waste Container contain_spill->collect_spill decontaminate Decontaminate Spill Area collect_spill->decontaminate decontaminate->store handover Arrange for Pickup by Licensed Waste Disposal Service store->handover incinerate Controlled Incineration (Preferred Method) handover->incinerate end End: Proper Disposal Complete incinerate->end

Caption: Disposal workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.